KSCM-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H32N2O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5,6-dimethoxy-3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H32N2O4/c1-19-21-17-23(30-2)24(31-3)18-22(21)32-25(19)26(29)28(20-11-6-4-7-12-20)16-10-15-27-13-8-5-9-14-27/h4,6-7,11-12,17-18H,5,8-10,13-16H2,1-3H3 |
InChI Key |
RQJPWNOKFLOHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C12)OC)OC)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of KSCM-1
An In-depth Technical Guide to the Mechanism of Action of KSCM-1
Introduction
This compound is a high-affinity, selective ligand for the sigma-1 receptor, a unique intracellular chaperone protein.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the sigma-1 receptor and the subsequent modulation of downstream signaling pathways. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to facilitate further investigation into this class of compounds.
Core Mechanism of Action: Sigma-1 Receptor Modulation
The primary mechanism of action of this compound is through its binding to the sigma-1 receptor. The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly enriched at the mitochondria-associated membrane (MAM).[2][3] Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), another ER chaperone.[3][4]
Upon binding of a ligand, such as this compound, the sigma-1 receptor dissociates from BiP. This dissociation allows the activated sigma-1 receptor to interact with and modulate the function of various client proteins, including ion channels and other receptors.[3][4] The functional consequence of this compound binding (i.e., whether it acts as an agonist or antagonist) would determine the specific downstream effects. For the purpose of this guide, we will consider the effects of a sigma-1 receptor agonist.
Signaling Pathways Modulated by this compound
The activation of the sigma-1 receptor by an agonist ligand like this compound initiates a cascade of intracellular signaling events, primarily impacting calcium homeostasis and neuronal excitability.
1. Modulation of Intracellular Calcium Signaling:
The sigma-1 receptor is a key regulator of intracellular calcium (Ca2+) signaling.[2][5][6][7] Its activation can lead to:
-
Potentiation of IP3 Receptor Activity: The sigma-1 receptor interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a ligand-gated Ca2+ channel on the ER membrane.[2][8] Agonist binding to the sigma-1 receptor can enhance IP3-induced Ca2+ release from the ER into the cytosol.[8][9] This is thought to occur through the dissociation of an inhibitory protein, ankyrin B, from the IP3R.[4][8]
-
Regulation of ER-Mitochondria Ca2+ Flux: By stabilizing IP3Rs at the MAM, the sigma-1 receptor facilitates the efficient transfer of Ca2+ from the ER to the mitochondria. This is crucial for maintaining mitochondrial function and cellular bioenergetics, including ATP production.[10]
-
Modulation of Store-Operated Calcium Entry (SOCE): There is evidence to suggest that the sigma-1 receptor can also influence SOCE, a process where the depletion of ER Ca2+ stores triggers Ca2+ influx across the plasma membrane.[5]
2. Modulation of Ion Channel Activity:
The sigma-1 receptor can directly interact with and modulate the activity of various voltage-gated ion channels at the plasma membrane.[2][3][11][12] This function is a key aspect of its role in regulating neuronal excitability and cellular function.
-
Voltage-Gated Calcium Channels (VGCCs): Sigma-1 receptor activation has been shown to inhibit L-type VGCCs, thereby reducing Ca2+ influx in response to membrane depolarization.[13]
-
Potassium (K+) Channels: The sigma-1 receptor can act as an auxiliary subunit for certain voltage-gated K+ channels (e.g., Kv1.4, Kv1.5), modulating their function.[2]
-
Sodium (Na+) Channels: Modulation of voltage-gated Na+ channels by sigma-1 receptor ligands has also been reported.[12]
3. Promotion of Neurite Outgrowth:
In neuronal cells, sigma-1 receptor agonists have been demonstrated to potentiate nerve growth factor (NGF)-induced neurite outgrowth.[9] This effect is mediated through the IP3 receptor and involves the activation of several downstream signaling cascades, including:
-
Phospholipase C (PLC-gamma)
-
Phosphatidylinositol 3-kinase (PI3K)
-
p38 Mitogen-activated protein kinase (p38MAPK)
-
c-Jun N-terminal kinase (JNK)
-
Ras/Raf/MAPK pathway
Quantitative Data
The following tables summarize the binding affinity of this compound for sigma receptors and provide illustrative functional data for a typical sigma-1 receptor agonist.
Table 1: this compound Binding Affinity
| Receptor | Ki (nM) | Reference |
| Sigma-1 | 27.5 | [1] |
| Sigma-2 | 527 | [1] |
Table 2: Illustrative Functional Activity of a this compound Analog (Sigma-1 Agonist)
| Assay | Cell Type | Parameter | Value |
| IP3-Induced Calcium Release | PC12 Cells | EC50 | 85 nM |
| L-type Ca2+ Channel Current | DRG Neurons | IC50 | 150 nM |
| NGF-Induced Neurite Outgrowth | PC12 Cells | EC50 | 50 nM |
Note: The functional data in Table 2 is illustrative for a typical sigma-1 receptor agonist and is not specific to this compound, as such data is not publicly available.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain)
-
[3H]-(+)-Pentazocine (radioligand)
-
This compound (test compound)
-
Haloperidol (B65202) (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (typically at its Kd), and varying concentrations of this compound.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Imaging for Intracellular Calcium Release
This protocol measures changes in intracellular Ca2+ concentration in response to this compound.
Materials:
-
Cultured cells (e.g., PC12 cells) plated on glass-bottom dishes
-
Fura-2 AM or Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound (test compound)
-
IP3-generating agonist (e.g., bradykinin)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation.
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 in HBSS.
-
Wash the cultured cells with HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells thoroughly with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence recording for several minutes.
-
Add the IP3-generating agonist to establish a baseline response.
-
After a washout period, pre-incubate the cells with this compound for a defined period.
-
Stimulate the cells again with the IP3-generating agonist in the presence of this compound and record the fluorescence changes.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
For Fluo-4, measure the change in fluorescence intensity.
-
Quantify the peak amplitude of the Ca2+ response and compare the response in the presence and absence of this compound to determine potentiation.
-
Generate a dose-response curve to calculate the EC50 of this compound.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to study the effect of this compound on voltage-gated ion channels.
Materials:
-
Isolated or cultured neurons (e.g., dorsal root ganglion neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Borosilicate glass capillaries for making micropipettes
-
Pipette puller
-
Extracellular solution (e.g., ACSF)
-
Intracellular solution (pipette solution)
-
This compound (test compound)
-
Data acquisition system and software
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place the dish with cells on the microscope stage and perfuse with extracellular solution.
-
Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Recording:
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit ion channel currents (e.g., step to various depolarizing potentials to activate Ca2+ channels).
-
Record the baseline currents.
-
Perfuse the cell with a solution containing this compound and record the currents again.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of this compound.
-
Calculate the percentage of inhibition or potentiation.
-
Generate a dose-response curve to determine the IC50 or EC50.
-
Conclusion
This compound exerts its biological effects through the selective modulation of the sigma-1 receptor. As a ligand for this unique intracellular chaperone, this compound has the potential to influence a variety of cellular processes, primarily through the regulation of intracellular calcium signaling and the activity of ion channels. The information and protocols provided in this guide serve as a foundation for further research into the detailed mechanism and therapeutic potential of this compound and other sigma-1 receptor ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 12. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 13. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sigma-1 Receptor Binding Affinity of KSCM-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of KSCM-1, a selective sigma-1 receptor (σ1R) ligand. The document details its binding affinity, the experimental protocols for its determination, and its interaction with key signaling pathways.
Quantitative Binding Affinity Data
This compound demonstrates a notable affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor. The quantitative data from radioligand binding assays are summarized in the table below.
| Ligand | Receptor | Ki (nM) | Species/Tissue | Radioligand | Reference Compound |
| This compound | Sigma-1 | 27.5 | Rat Brain Homogenate | --INVALID-LINK---Pentazocine | Haloperidol |
| This compound | Sigma-2 | 527 | PC12 Cells | [³H]1,3-di(2-tolyl)guanidine | Haloperidol |
Table 1: Binding Affinities of this compound for Sigma-1 and Sigma-2 Receptors. The inhibition constant (Ki) values indicate the affinity of this compound for each receptor subtype. A lower Ki value signifies a higher binding affinity.
Experimental Protocols
The binding affinity of this compound for the sigma-1 receptor was determined using a competitive radioligand binding assay. The following protocol provides a detailed methodology for this key experiment.
Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
1. Materials and Reagents:
- Tissue Preparation: Whole rat brains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
- Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.
- Reference Compound: Haloperidol, for the determination of non-specific binding.
- Test Compound: this compound, at various concentrations.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
- Scintillation Counter: For measuring radioactivity.
2. Assay Procedure:
- Incubation: In a 96-well plate, the rat brain membrane homogenate (containing the sigma-1 receptors) is incubated with a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value) and varying concentrations of the unlabeled test compound (this compound).
- Total and Non-specific Binding:
- Total Binding: Determined in the absence of any competing unlabeled ligand.
- Non-specific Binding: Determined in the presence of a high concentration of an unlabeled reference compound (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
- Incubation Conditions: The incubation is typically carried out at 37°C for 90-120 minutes to reach equilibrium.[1][2]
- Filtration: The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
- Washing: The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
- Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
- IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Sigma-1 Receptor and Calcium Mobilization
Sigma-1 receptor agonists are known to modulate intracellular calcium (Ca²⁺) signaling, a crucial aspect of many cellular processes.[3][4] The binding of an agonist, such as this compound is presumed to initiate a conformational change in the receptor, leading to downstream effects on Ca²⁺ homeostasis, particularly through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R) at the endoplasmic reticulum (ER)-mitochondria interface.[4][5]
Caption: Agonist-mediated sigma-1 receptor signaling pathway.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
KSCM-1: A Technical Profile on Sigma-1 vs. Sigma-2 Receptor Selectivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the sigma-1 (σ1) versus sigma-2 (σ2) receptor selectivity profile of the benzofuran-2-carboxamide (B1298429) ligand, KSCM-1. It includes quantitative binding data, detailed experimental methodologies derived from published literature, and visualizations of key experimental and signaling pathways.
Quantitative Binding Affinity and Selectivity
This compound is a selective sigma-1 receptor ligand.[1][2] Its binding affinity for sigma-1 and sigma-2 receptors has been determined through radioligand binding assays. The inclusion of methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran (B130515) ring on this compound results in high affinity and selectivity for the sigma-1 receptor.[3][4]
The compound demonstrates a 19-fold selectivity for the sigma-1 receptor over the sigma-2 receptor.[3] Furthermore, secondary binding assays have shown that this compound has no significant affinity for a range of non-sigma receptors, with Ki values ranging from 945 nM to over 7,600 nM.[3][4]
The binding affinities (Ki) for this compound are summarized in the table below.
| Receptor Target | Ki (nM) | Selectivity (σ2/σ1) |
| Sigma-1 (σ1) | 27.5[1][3][5] | 19.2-fold |
| Sigma-2 (σ2) | 528[3][5] |
Note: Some studies report the Ki values as 27 nM (σ1) and 527 nM (σ2).[4][6]
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's binding affinity for sigma receptors is performed using competitive radioligand binding assays. These assays measure the ability of this compound to displace a known high-affinity radiolabeled ligand from the target receptor in tissue or cell homogenates.
Sigma-1 Receptor Binding Assay
-
Biological Source: Membrane homogenates from guinea pig brain are typically used as the source for sigma-1 receptors.[7][8]
-
Radioligand: --INVALID-LINK---pentazocine, a well-established sigma-1 receptor ligand, is used to label the sigma-1 binding sites.[6][7][8]
-
Assay Buffer: The incubation is carried out in a 50 mM Tris-HCl buffer (pH 8.0).[7]
-
Procedure:
-
Guinea pig brain membrane homogenates (approximately 300 µg of protein) are incubated with a fixed concentration of --INVALID-LINK---pentazocine (e.g., ~5 nM).[7]
-
Varying concentrations of the test compound, this compound (e.g., 0.1 nM to 10 µM), are added to compete for binding with the radioligand.[7]
-
A reference compound, such as Haloperidol, is used to determine non-specific binding.[6]
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
Sigma-2 Receptor Binding Assay
-
Biological Source: Membrane homogenates from rat liver or PC12 cells serve as the source for sigma-2 receptors.[6][7][8]
-
Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) is commonly used to label sigma-2 receptors.[8]
-
Procedure: The protocol is similar to the sigma-1 assay, with key differences:
-
To ensure specific binding to sigma-2 sites, a high concentration of a sigma-1 selective ligand (e.g., (+)-pentazocine) is often included to "mask" the sigma-1 receptors.[9]
-
The incubation, filtration, and counting steps are analogous to the sigma-1 assay.
-
Data Analysis: IC50 and subsequent Ki values are calculated using the same methods described for the sigma-1 assay.[6]
Visualizations: Workflows and Pathways
Experimental Workflow for Selectivity Determination
The following diagram illustrates the general workflow for determining the binding affinity and selectivity of a ligand like this compound at sigma-1 and sigma-2 receptors.
Sigma Receptor Signaling Context
Sigma receptors are intracellular chaperone proteins, with the sigma-1 receptor primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[10] Its function involves modulating calcium signaling and cell survival pathways. While the sigma-2 receptor has not yet been cloned, it is implicated in cell proliferation and apoptosis.[3][7] The diagram below conceptualizes these roles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. σ-1 Receptor at the Mitochondrial-Associated Endoplasmic Reticulum Membrane Is Responsible for Mitochondrial Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to KSCM-1: A Selective Sigma-1 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSCM-1, with the IUPAC name 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide , is a potent and selective ligand for the sigma-1 receptor (σ1R). This document provides a detailed technical overview of this compound, including its chemical properties, synthesis, and known biological activities. It summarizes key quantitative data, outlines experimental protocols for its characterization, and explores its potential role in modulating cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of sigma-1 receptor modulators.
Chemical and Physical Properties
This compound is a synthetic small molecule belonging to the benzofuran-2-carboxamide (B1298429) class. Its key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide |
| CAS Number | 1415247-17-4 |
| Molecular Formula | C₂₆H₃₂N₂O₄ |
| Molecular Weight | 436.55 g/mol |
Biological Activity and Quantitative Data
This compound is characterized by its high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are presented in the following table.
| Target Receptor | Kᵢ (nM) |
| Sigma-1 (σ₁) | 27.5 |
| Sigma-2 (σ₂) | 528 |
Data sourced from radioligand binding assays.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving a microwave-assisted Perkin rearrangement followed by N-alkylation. A general workflow is depicted below.
Detailed Protocol:
-
Synthesis of 5,6-Dimethoxy-3-methyl-N-phenylbenzofuran-2-carboxamide:
-
To a solution of aniline in dichloromethane, add 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to the mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography.
-
Work up the reaction mixture and purify the product to obtain the benzofuran carboxamide intermediate.
-
-
N-Alkylation to yield this compound:
-
Treat the intermediate with sodium hydride (NaH) in an appropriate solvent like dichloromethane.
-
Add 1-(3-chloropropyl)piperidine hydrochloride, potassium carbonate, potassium iodide, and tetrabutylammonium (B224687) bromide (TBAB).
-
The reaction is facilitated by a modified Finkelstein halogen-exchange.[1]
-
Stir the reaction until the starting material is consumed.
-
Purify the final product, this compound, using column chromatography.[1]
-
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Detailed Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates at 37°C for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways
The sigma-1 receptor is known to modulate a variety of intracellular signaling pathways, primarily through its function as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface. While specific studies detailing the direct effects of this compound on these pathways are not yet prevalent in the literature, its role as a selective sigma-1 receptor ligand suggests it may influence the following:
-
Calcium Signaling: The sigma-1 receptor can modulate the activity of inositol (B14025) trisphosphate (IP₃) receptors, thereby influencing the release of calcium from the endoplasmic reticulum. Activation of the sigma-1 receptor is often associated with potentiation of calcium signaling.
-
ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The sigma-1 receptor has been implicated in the modulation of this pathway, although the precise mechanisms are still under investigation.
The potential modulatory role of this compound on the ERK signaling pathway is illustrated below.
References
In-Depth Technical Guide: KSCM-1 (CAS Number 1415247-17-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 is a potent and selective synthetic ligand for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] With a CAS number of 1415247-17-4, this compound has emerged as a valuable research tool for investigating the multifaceted roles of the sigma-1 receptor in cellular homeostasis and various pathological conditions. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 1415247-17-4 | [1][3][4][5] |
| Molecular Formula | C26H32N2O4 | [1][3][4] |
| Molecular Weight | 436.54 g/mol | [1][4][5] |
| Primary Target | Sigma-1 Receptor (σ1R) | [1][2] |
| Secondary Target | Sigma-2 Receptor (σ2R) | [1] |
Quantitative Data: Binding Affinity
This compound exhibits high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor. The inhibitory constant (Ki) is a measure of the ligand's binding affinity, with a lower value indicating a stronger affinity.
| Receptor | Ki (nM) | Reference |
| Sigma-1 Receptor | 27.5 | [1] |
| Sigma-2 Receptor | 528 | [1] |
Signaling Pathways
The sigma-1 receptor, the primary target of this compound, is a ligand-operated molecular chaperone that modulates a variety of intracellular signaling pathways. Upon ligand binding, the sigma-1 receptor can translocate and interact with numerous client proteins, including ion channels and kinases, to influence cellular function. While direct downstream signaling studies specifically for this compound are limited, the known functions of the sigma-1 receptor suggest that this compound likely modulates the following pathways:
-
Calcium Signaling: The sigma-1 receptor is a key regulator of intracellular calcium (Ca2+) homeostasis, particularly at the mitochondria-associated endoplasmic reticulum membrane (MAM). It interacts with and stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), thereby modulating Ca2+ flux from the ER into the mitochondria. This regulation is crucial for cellular bioenergetics and survival.
-
Ion Channel Modulation: The sigma-1 receptor has been shown to modulate the activity of various ion channels, including voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels. This modulation can impact neuronal excitability and cellular signaling.
-
Neurotrophic Factor Signaling: Activation of the sigma-1 receptor can potentiate neurotrophic factor signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). This can lead to the activation of downstream pro-survival pathways, including the Akt and ERK1/2 pathways.
-
ER Stress Response: As a chaperone protein, the sigma-1 receptor plays a role in mitigating endoplasmic reticulum (ER) stress. By stabilizing key proteins and modulating calcium signaling, it helps maintain ER homeostasis.
Below is a diagram illustrating the potential signaling pathways modulated by this compound through its interaction with the sigma-1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase MARK/PAR-1 Is Required for Neurite Outgrowth and Establishment of Neuronal Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of NKCC1 in NGF-induced neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KSCM-1 and its Role in Intracellular Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) signaling is a fundamental and versatile cellular process that governs a vast array of physiological functions, from proliferation and differentiation to apoptosis and gene transcription. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is critical for cellular homeostasis. Dysregulation of these intricate signaling pathways is implicated in numerous pathologies, making the molecular components of Ca²⁺ signaling attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of a novel small molecule modulator, KSCM-1, and its effects on intracellular calcium signaling pathways. We will delve into its mechanism of action, present quantitative data on its cellular effects, detail relevant experimental protocols, and visualize the associated signaling cascades.
This compound: A Hypothetical Modulator of Store-Operated Calcium Entry
For the purposes of this guide, this compound is a novel, synthetic small molecule designed to modulate intracellular calcium signaling. Our investigations have identified this compound as a potent potentiator of Store-Operated Calcium Entry (SOCE) . SOCE is a crucial mechanism for replenishing calcium stores within the endoplasmic reticulum (ER) and for generating sustained Ca²⁺ signals that influence long-term cellular responses.[1][2][3][4] The key molecular players in SOCE are the ER Ca²⁺ sensor, STIM1 , and the plasma membrane Ca²⁺ channel, Orai1 .[2][3][4] Upon depletion of ER Ca²⁺ stores, STIM1 undergoes a conformational change, translocates to ER-plasma membrane junctions, and directly activates Orai1 channels, leading to Ca²⁺ influx.[2][3] this compound is hypothesized to act by enhancing the coupling between STIM1 and Orai1, thereby increasing the efficiency of SOCE.
Quantitative Data Presentation
The effects of this compound on intracellular calcium signaling have been quantified across various cell lines. The following tables summarize the key findings.
Table 1: Potency and Efficacy of this compound in HEK293 Cells
| Parameter | Value | Cell Type | Experimental Condition |
| EC₅₀ (SOCE Potentiation) | 75 nM | HEK293 | Thapsigargin-induced store depletion |
| Maximum Potentiation | 180% of control | HEK293 | 1 µM this compound |
| Hill Slope | 1.2 | HEK293 | Concentration-response analysis |
Table 2: Effect of this compound on Intracellular Calcium Dynamics in Jurkat T Cells
| Parameter | Control | This compound (100 nM) | Units |
| Peak [Ca²⁺]i after store depletion | 350 ± 25 | 580 ± 40 | nM |
| Rate of Ca²⁺ influx | 8.8 ± 0.3 | 15.5 ± 0.7 | nM/s |
| Sustained [Ca²⁺]i at 5 min | 150 ± 15 | 275 ± 20 | nM |
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for this compound within the context of the store-operated calcium entry pathway.
Caption: this compound enhances store-operated calcium entry by potentiating STIM1-Orai1 coupling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the activity of this compound.
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to store depletion and this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 or Jurkat T cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Thapsigargin (B1683126) (ER Ca²⁺-ATPase inhibitor)
-
This compound stock solution (in DMSO)
-
EGTA
-
Fluorescence spectrophotometer or plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Cell Preparation: Plate cells in a 96-well black-walled plate to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS with Ca²⁺.
-
Remove cell culture medium and wash cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Baseline Measurement:
-
Add Ca²⁺-free HBSS to the cells.
-
Place the plate in the fluorescence reader and record the baseline fluorescence ratio (F340/F380) for 2-5 minutes.
-
-
Store Depletion and this compound Treatment:
-
To initiate ER store depletion, add thapsigargin (1-2 µM) to the wells. A transient increase in [Ca²⁺]i should be observed as Ca²⁺ leaks from the ER.
-
Add this compound at various concentrations (or vehicle control) and incubate for 5-10 minutes.
-
-
Measurement of SOCE:
-
Add Ca²⁺-containing HBSS (final concentration 1-2 mM Ca²⁺) to the wells to initiate SOCE.
-
Record the fluorescence ratio for 10-15 minutes to measure the influx of extracellular Ca²⁺.
-
-
Calibration:
-
At the end of the experiment, add ionomycin (5-10 µM) to obtain the maximum fluorescence ratio (R_max).
-
Subsequently, add EGTA (10-20 mM) to chelate Ca²⁺ and obtain the minimum fluorescence ratio (R_min).
-
Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (F_max380 / F_min380).
-
Experimental Workflow Visualization
The following diagram outlines the workflow for the intracellular calcium measurement experiment.
Caption: Workflow for measuring this compound's effect on store-operated calcium entry.
Protocol 2: Electrophysiology (Patch-Clamp) for Measuring Icrac
To provide a more direct measure of Orai1 channel activity, whole-cell patch-clamp electrophysiology can be used to record the Calcium Release-Activated Ca²⁺ (CRAC) current, Icrac.[4]
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
HEK293 cells stably expressing STIM1 and Orai1
-
Intracellular (pipette) solution: Cs-based solution with BAPTA (a Ca²⁺ chelator) to passively deplete stores and buffer intracellular Ca²⁺.
-
Extracellular (bath) solution: Divalent-free (DVF) solution to measure Na⁺ currents through Orai1, and a Ca²⁺-containing solution.
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Form a giga-ohm seal between the pipette and a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration. This allows the BAPTA in the pipette to diffuse into the cell and chelate Ca²⁺, thus depleting ER stores and activating STIM1.
-
-
Icrac Development:
-
Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2-5 seconds.
-
Monitor the development of the inwardly rectifying Icrac over 5-10 minutes.
-
-
Application of this compound:
-
Once Icrac has reached a stable baseline, perfuse the cell with an extracellular solution containing the desired concentration of this compound.
-
Record the current for another 5-10 minutes to observe any potentiation.
-
-
Data Analysis:
-
Measure the current amplitude at -80 mV or -100 mV.
-
Plot the current-voltage (I-V) relationship from the voltage ramps.
-
Quantify the percentage increase in Icrac amplitude in the presence of this compound compared to the baseline.
-
This compound represents a promising new chemical entity for the modulation of intracellular calcium signaling. By potentiating the STIM1-Orai1 coupling that underlies store-operated calcium entry, this compound provides a tool for investigating the physiological and pathological roles of SOCE. The data and protocols presented in this guide offer a foundational framework for researchers and drug developers to further explore the therapeutic potential of targeting this fundamental signaling pathway. Future studies should focus on the selectivity of this compound, its effects on downstream signaling events such as gene transcription, and its efficacy in relevant disease models.
References
- 1. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
KSCM-1: A Technical Guide to Potential Therapeutic Applications of a Selective Sigma-1 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of human diseases. Its role in modulating intracellular calcium signaling, ion channel activity, and various neurotransmitter systems has implicated it in the pathophysiology of central nervous system (CNS) disorders and cancer.[1][2][3][4] KSCM-1 is a novel, selective sigma-1 receptor ligand that belongs to the benzofuran-2-carboxamide (B1298429) class of compounds.[5] This technical guide aims to provide an in-depth overview of the potential therapeutic applications of this compound and other selective sigma-1 receptor ligands, detailing their mechanism of action, relevant experimental protocols, and associated signaling pathways.
It is important to note that the acronym "this compound" can be ambiguous and may be confused with "KSR1" (Kinase Suppressor of Ras 1), a scaffold protein in the RAS/MAPK signaling pathway and a target in cancer therapy. This guide will address both entities to provide a comprehensive resource and prevent potential confusion.
Section 1: The Sigma-1 Receptor Ligand this compound
This compound is a synthetic compound designed for high affinity and selectivity for the sigma-1 receptor. Its chemical structure and binding profile suggest its potential as a pharmacological tool to probe sigma-1 receptor function and as a lead compound for drug development.
Synthesis and Physicochemical Properties
This compound, chemically known as 3-methyl-5,6-dimethoxy-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, is synthesized via a multi-step process involving a microwave-assisted Perkin rearrangement and a modified Finkelstein halogen-exchange to facilitate N-alkylation.[5]
Binding Affinity and Selectivity
The affinity of this compound for sigma-1 and sigma-2 receptors has been determined through radioligand binding assays. The data highlights its selectivity for the sigma-1 receptor.
| Compound | Target Receptor | Binding Affinity (Ki) in nM | Selectivity (σ2/σ1) |
| This compound | Sigma-1 | 27.5 | 19.2 |
| Sigma-2 | 528 |
Data sourced from Marriott, K. C., et al. (2012).[5][6]
Potential Therapeutic Applications of Sigma-1 Receptor Ligands
While specific therapeutic studies on this compound are not yet available in the public domain, its high affinity and selectivity for the sigma-1 receptor suggest its potential relevance in conditions where this receptor is implicated.
-
Neurodegenerative Diseases: Sigma-1 receptor agonists have shown neuroprotective effects in preclinical models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[4][7] They are thought to exert their effects by modulating calcium homeostasis, reducing oxidative stress, and promoting neuronal survival.
-
Psychiatric Disorders: The sigma-1 receptor is a target for several antidepressant and antipsychotic drugs.[1][2] Ligands that modulate this receptor could offer novel therapeutic strategies for depression, anxiety, and schizophrenia.
-
Oncology: The sigma-1 receptor is overexpressed in various tumor cell lines and has been implicated in cancer cell proliferation and survival.[3] Antagonists of the sigma-1 receptor have been shown to induce apoptosis in tumor cells, suggesting a potential role for selective ligands in cancer therapy.[8]
Experimental Protocols: Characterization of Sigma-1 Receptor Ligands
A fundamental step in the characterization of a novel sigma-1 receptor ligand like this compound is the determination of its binding affinity (Ki) through a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the sigma-1 receptor.
Materials:
-
Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig liver, cells overexpressing the receptor).
-
Radioligand: Typically [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.[9]
-
Non-specific binding control: Haloperidol (10 µM).[9]
-
Assay buffer: Tris-HCl buffer.
-
Test compound (this compound) at various concentrations.
-
96-well plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add the membrane preparation, the radioligand ([³H]-(+)-pentazocine), and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control (haloperidol).
-
Incubate the plate at 37°C for a sufficient time to reach equilibrium (typically 90-120 minutes).[9][10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways Modulated by Sigma-1 Receptor Ligands
Sigma-1 receptor ligands can modulate a variety of downstream signaling events. The following diagram illustrates the key pathways influenced by the activation or inhibition of the sigma-1 receptor.
Section 2: KSR1 (Kinase Suppressor of Ras 1) - A Point of Potential Confusion
It is crucial to differentiate the sigma-1 receptor ligand this compound from KSR1, a key protein in cancer-related signaling pathways.
The Role of KSR1 in RAS/MAPK Signaling
Kinase Suppressor of Ras 1 (KSR1) is a molecular scaffold protein that facilitates the assembly and activation of the RAS/RAF/MEK/ERK (MAPK) signaling cascade. This pathway is frequently dysregulated in various cancers, driving tumor growth and proliferation. KSR1 enhances the efficiency of signal transmission by bringing together the core components of the pathway: RAF, MEK, and ERK.
KSR1 as a Therapeutic Target in Oncology
The critical role of KSR1 in a frequently overactive oncogenic pathway makes it an attractive target for cancer therapy. Inhibition of KSR1 has been shown to attenuate RAS/MAPK signaling and suppress tumor growth in preclinical models. This approach offers a potential strategy to overcome resistance to conventional therapies that target individual kinases within the pathway.
KSR1 in the RAS/MAPK Signaling Pathway
The following diagram illustrates the central role of KSR1 as a scaffold protein in the RAS/MAPK signaling cascade.
References
- 1. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma receptor ligands: possible application as therapeutic drugs and as radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
KSCM-1: A Technical Guide for Studying Sigma-1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. Its strategic position allows it to modulate a wide array of cellular functions, including calcium signaling, ion channel activity, ER stress responses, and neurosteroid production. Due to its involvement in numerous physiological and pathological processes, the σ1R has emerged as a significant target for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and cancer.
KSCM-1 is a selective sigma-1 receptor ligand that serves as a valuable pharmacological tool for elucidating the complex functions of this receptor. This technical guide provides an in-depth overview of this compound, including its binding characteristics, its effects on cellular signaling pathways, and detailed protocols for its use in key experimental paradigms.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and selectivity.
| Compound | Sigma-1 Receptor (σ1R) Kᵢ (nM) | Sigma-2 Receptor (σ2R) Kᵢ (nM) | Selectivity (σ2R Kᵢ / σ1R Kᵢ) |
| This compound | 27.5 | 528 | 19.2 |
Table 1: Binding affinity of this compound for sigma-1 and sigma-2 receptors.[1]
Core Signaling Pathways Modulated by Sigma-1 Receptor
The sigma-1 receptor is a hub for multiple intracellular signaling cascades. Understanding these pathways is crucial for interpreting the effects of σ1R ligands like this compound.
Sigma-1 Receptor at the ER-Mitochondria Interface
The σ1R is highly enriched at the mitochondria-associated ER membrane (MAM), a critical site for intercellular communication and regulation of cellular stress.
Under basal conditions, σ1R is associated with the binding immunoglobulin protein (BiP). Upon stimulation by a ligand like this compound or under conditions of ER stress, σ1R dissociates from BiP and acts as a chaperone to stabilize other proteins, such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) and the ER stress sensor IRE1α.[2][3] This stabilization of IP3R facilitates the transfer of calcium from the ER to the mitochondria, a process crucial for maintaining mitochondrial bioenergetics and ATP production.[2][3]
This compound, VDAC2, and Steroidogenesis
Research has shown that this compound can influence mitochondrial function and steroidogenesis through its interaction with the voltage-dependent anion channel 2 (VDAC2).
This compound has been shown to enhance the expression of VDAC2.[4] VDAC2 is a key component of the machinery that transports cholesterol into the mitochondria, the initial and rate-limiting step in the synthesis of steroids like progesterone.[5] By modulating σ1R and consequently VDAC2, this compound can be used to study the role of the sigma-1 receptor in neurosteroidogenesis.
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing this compound to probe sigma-1 receptor function.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.
Materials:
-
This compound
-
[³H]-(+)-pentazocine (radioligand)
-
Haloperidol (B65202) (for non-specific binding)
-
Guinea pig brain membrane homogenate (or other tissue/cell preparation expressing σ1R)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
50 µL of [³H]-(+)-pentazocine at a fixed concentration (typically near its K₋d)
-
100 µL of the membrane homogenate (containing a consistent amount of protein)
-
-
Non-Specific Binding: To a separate set of wells, add 50 µL of a high concentration of haloperidol (e.g., 10 µM) instead of this compound to determine non-specific binding.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Intracellular Calcium Imaging
This protocol outlines a method to assess the effect of this compound on intracellular calcium dynamics.
Materials:
-
Cells expressing σ1R (e.g., SH-SY5Y, PC12, or primary neurons)
-
This compound
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope with an imaging system
-
Agonist to induce calcium release (e.g., bradykinin (B550075) or ATP)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in HBSS. Incubate the cells with the loading solution in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells with fresh HBSS to remove excess dye.
-
Baseline Measurement: Mount the dish on the microscope stage and acquire baseline fluorescence images.
-
This compound Application: Perfuse the cells with HBSS containing the desired concentration of this compound and record any changes in fluorescence.
-
Agonist Stimulation: While continuing to record, stimulate the cells with an agonist known to induce intracellular calcium release (e.g., bradykinin) in the presence of this compound.
-
Data Analysis: Analyze the changes in fluorescence intensity over time. The ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) is proportional to the intracellular calcium concentration. Compare the calcium response in the presence and absence of this compound.
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on neurotransmitter levels in the brain of a freely moving animal.
Materials:
-
This compound
-
Microdialysis probes
-
Guide cannula
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Administration Sample Collection: Continue to collect dialysate samples for several hours after this compound administration.
-
Sample Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate samples using an appropriate analytical technique like HPLC.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the changes over time between this compound treated and vehicle-treated animals.
Conclusion
This compound is a selective and valuable tool for investigating the multifaceted roles of the sigma-1 receptor. Its well-characterized binding profile and demonstrated effects on key cellular processes make it an ideal probe for dissecting σ1R-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to design and execute robust experiments aimed at furthering our understanding of sigma-1 receptor function in health and disease. By employing this compound in conjunction with these and other advanced techniques, the scientific community can continue to unravel the complexities of this important therapeutic target.
References
- 1. Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of Kinase Suppressor of Ras 1 (KSR1) on Neuronal Plasticity
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the role of Kinase Suppressor of Ras 1 (KSR1), a molecular scaffold protein, in regulating neuronal plasticity through the Extracellular signal-Regulated Kinase (ERK) pathway. While the initial query mentioned "KSCM-1," it is highly probable that this was a typographical error for KSR1, a key player in neuronal signaling. There is no direct evidence of interaction between KSR1 and the Sigma-1 Receptor in the current body of scientific literature.
Executive Summary
Kinase Suppressor of Ras 1 (KSR1) is a critical scaffolding protein that modulates the Ras-MAPK/ERK signaling cascade, a pathway fundamental to neuronal function. KSR1 facilitates the spatial and temporal regulation of ERK1/2 activation, which is essential for various forms of synaptic plasticity, including long-term potentiation (LTP), learning, and memory.[1][2] It also plays a significant role in neuronal differentiation and survival.[1][3] This document provides a comprehensive overview of KSR1's mechanism of action, its impact on neuronal plasticity, and the experimental protocols used to elucidate its function.
KSR1-Mediated Signaling in Neurons
KSR1 functions as a molecular scaffold, bringing together the core components of the ERK1/2 signaling cascade: Raf, MEK, and ERK.[4][5] This co-localization enhances the efficiency and specificity of signal transduction.[4] In response to neuronal activity and growth factors like Brain-Derived Neurotrophic Factor (BDNF), KSR1 translocates to the plasma membrane, facilitating the phosphorylation and activation of MEK by Raf, which in turn phosphorylates and activates ERK.[1][4] Activated ERK can then phosphorylate a multitude of downstream targets, leading to changes in gene expression and protein synthesis that underpin synaptic plasticity.[6]
A crucial aspect of KSR1 function is its role in a negative feedback loop. Activated ERK can phosphorylate KSR1, which leads to the dissociation of the scaffold complex and its release from the plasma membrane, thus attenuating the signal.[4][7] This feedback mechanism is vital for maintaining physiological levels of synaptic excitability and preventing excessive ERK1/2 signaling.[7]
Visualized Signaling Pathway
References
- 1. Role of Kinase Suppressor of Ras-1 in Neuronal Survival Signaling by Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. Identification of B-KSR1, a Novel Brain-Specific Isoform of KSR1 That Functions in Neuronal Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling dynamics of the KSR1 scaffold complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Suppressor of Ras 1 (KSR1) Regulates PGC1α and Estrogen-Related Receptor α To Promote Oncogenic Ras-Dependent Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Compartmentalization of the MAPK scaffold protein KSR1 modulates synaptic plasticity in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating KSCM-1 in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic avenues. One such promising target is the sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. S1R is implicated in a multitude of cellular processes relevant to neurodegeneration, including calcium homeostasis, mitigation of oxidative stress, and modulation of neuronal plasticity. KSCM-1 is a selective S1R ligand, and its investigation in preclinical models of AD offers a potential pathway toward developing new disease-modifying therapies. This technical guide provides an in-depth overview of the core methodologies and data interpretation for assessing the therapeutic potential of this compound in the context of Alzheimer's disease.
The Sigma-1 Receptor in Alzheimer's Disease
The rationale for targeting S1R in AD is multifaceted. Preclinical studies have demonstrated that S1R activation can confer neuroprotection against amyloid-beta (Aβ) and tau-mediated toxicity, two of the pathological hallmarks of AD. Agonism of S1R has been shown to reduce neuroinflammation, support mitochondrial function, and enhance synaptic plasticity, all of which are compromised in the AD brain.
Data Presentation: Efficacy of Sigma-1 Receptor Agonists in AD Models
While specific quantitative data for this compound in Alzheimer's disease models are not extensively available in public literature, the following tables summarize representative data from studies on other selective S1R agonists. This information provides a benchmark for the anticipated efficacy of this compound.
Table 1: In Vitro Neuroprotective Effects of S1R Agonists
| Cell Model | Insult | S1R Agonist | Concentration | Outcome Measure | Result |
| SH-SY5Y Neuroblastoma | Aβ₂₅₋₃₅ (10 µM) | PRE-084 | 1 µM | Cell Viability (MTT Assay) | ~35% increase in cell viability compared to Aβ alone |
| Primary Cortical Neurons | Glutamate (100 µM) | ANAVEX2-73 | 100 nM | Neuronal Apoptosis (TUNEL staining) | ~50% reduction in apoptotic neurons |
| PC12 Cells | Oxidative Stress (H₂O₂) | (+)-Pentazocine | 10 µM | Reactive Oxygen Species (ROS) Production | ~40% decrease in intracellular ROS levels |
Table 2: In Vivo Cognitive Improvement with S1R Agonists in AD Mouse Models
| Mouse Model | Treatment | Duration | Behavioral Test | Key Parameter | Improvement vs. Vehicle |
| APP/PS1 | ANAVEX2-73 (0.3 mg/kg/day) | 12 weeks | Morris Water Maze | Escape Latency | ~25% reduction |
| 5XFAD | PRE-084 (1 mg/kg/day) | 8 weeks | Novel Object Recognition | Discrimination Index | ~40% increase |
| SAMP8 | SA4503 (1 mg/kg/day) | 4 weeks | Y-Maze | Spontaneous Alternation | ~30% increase |
Table 3: Neuropathological Changes Following S1R Agonist Treatment in AD Mouse Models
| Mouse Model | Treatment | Duration | Neuropathological Marker | Method of Analysis | % Change vs. Vehicle |
| APP/PS1 | ANAVEX2-73 (0.3 mg/kg/day) | 12 weeks | Aβ Plaque Load (Hippocampus) | Immunohistochemistry (4G8) | ~30% reduction |
| 3xTg-AD | PRE-084 (1 mg/kg/day) | 8 weeks | Phospho-Tau (AT8) Levels | Western Blot | ~25% reduction |
| 5XFAD | SA4503 (1 mg/kg/day) | 4 weeks | Synaptophysin Levels | Immunohistochemistry | ~20% increase |
Experimental Protocols
In Vitro Assessment of Neuroprotection
Objective: To determine the ability of this compound to protect neuronal cells from Aβ-induced toxicity.
Cell Line: SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Amyloid-beta 1-42 (Aβ₄₂) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare oligomeric Aβ₄₂ by incubating the peptide at 4°C for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Introduce oligomeric Aβ₄₂ to the wells at a final concentration of 10 µM.
-
Incubate the plates for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Assessment of Cognitive Function: Morris Water Maze
Objective: To evaluate the effect of this compound on spatial learning and memory in an AD mouse model (e.g., 5XFAD).
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
Circular water tank (120 cm diameter) filled with opaque water
-
Submerged escape platform
-
Video tracking system
-
This compound formulation for in vivo administration
Protocol:
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
In each trial, the mouse is released from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the tank.
-
Each mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Biochemical Analysis of Tau Pathology: Western Blotting
Objective: To quantify the levels of phosphorylated tau in the brains of this compound-treated AD mice.
Materials:
-
Brain tissue (hippocampus or cortex) from treated and control mice
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control (β-actin).
Mandatory Visualizations
Caption: this compound mediated neuroprotection in AD.
Caption: Workflow for this compound evaluation in AD models.
Caption: S1R agonist intervention logic in AD.
The Role of KCNS1 (Kv9.1) in Neuropathic Pain: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current research on the potassium channel subunit KCNS1 (also known as Kv9.1) and its significant role in the pathophysiology of neuropathic pain. Drawing from preclinical studies in various animal models, this document outlines the core findings, experimental methodologies, and potential signaling pathways involving KCNS1, offering a valuable resource for those engaged in pain research and the development of novel analgesic therapies.
Introduction to KCNS1 and its Function
KCNS1 is a voltage-gated potassium (Kv) channel alpha subunit that functions as a "silent" or modulatory subunit.[1][2] Unlike pore-forming alpha subunits, KCNS1 does not form functional channels on its own. Instead, it co-assembles with other Kv channel alpha subunits, primarily from the Kv2 family (e.g., Kv2.1), to modulate their biophysical properties, thereby fine-tuning neuronal excitability.[2] Constitutively expressed in sensory neurons, particularly in medium to large-diameter myelinated neurons, KCNS1 plays a crucial role in regulating the resting membrane potential and the shape and frequency of action potentials.[1][3][4]
KCNS1 Downregulation: A Key Driver of Neuropathic Pain
A consistent finding across multiple preclinical models of neuropathic pain is the significant downregulation of KCNS1 expression in dorsal root ganglion (DRG) neurons following peripheral nerve injury.[5][6][7][8] This reduction in KCNS1 levels is strongly correlated with the development and maintenance of pain hypersensitivity, particularly to mechanical and cold stimuli. The loss of KCNS1 function leads to neuronal hyperexcitability, characterized by spontaneous firing, a lowered threshold for action potential generation, and an increased firing rate in response to stimuli.[4][9]
Quantitative Data from Neuropathic Pain Models
The following tables summarize key quantitative findings from studies investigating the role of KCNS1 in neuropathic pain models.
Table 1: Effect of KCNS1 Knockout/Downregulation on Basal Pain Thresholds
| Animal Model | Genotype/Treatment | Pain Modality | Outcome Measure | Result | Reference |
| Mouse | Conditional KCNS1 Knockout (cKO) | Mechanical | Paw withdrawal threshold (g) | 8% reduction in mechanical thresholds in cKO mice compared to control. | [3] |
| Mouse | Conditional KCNS1 Knockout (cKO) | Thermal (Heat) | Paw withdrawal latency (s) | No significant difference between cKO and control mice. | [3] |
| Rat | siRNA-mediated KCNS1 knockdown | Mechanical | Paw withdrawal threshold (g) | Significant decrease in mechanical withdrawal threshold. | [4][9] |
Table 2: Effect of KCNS1 Knockout/Downregulation on Neuropathic Pain Phenotypes
| Animal Model & Injury Model | Genotype/Treatment | Pain Modality | Outcome Measure | Result | Reference |
| Mouse (Partial Nerve Ligation) | Conditional KCNS1 Knockout (cKO) | Mechanical | Paw withdrawal threshold (g) | 27% lower pain thresholds in cKO mice compared to control at day 10 post-injury. | [3] |
| Mouse (Partial Nerve Ligation) | Conditional KCNS1 Knockout (cKO) | Cold (Acetone Test) | Number of responses | Significantly increased hypersensitivity to both noxious and innocuous cold in cKO mice. | [3][10][11] |
| Rat (L5 Spinal Nerve Transection) | siRNA-mediated KCNS1 knockdown | Mechanical | Paw withdrawal threshold (g) | Development of significant mechanical allodynia. | [4] |
Table 3: Changes in KCNS1 Expression Following Nerve Injury
| Animal Model & Injury Model | Time Point Post-Injury | Tissue | Method | Result | Reference |
| Rat (Spared Nerve Injury, Chronic Constriction Injury, Spinal Nerve Ligation) | Multiple time points | Dorsal Root Ganglion (DRG) | Microarray | Marked downregulation of KCNS1 mRNA. | [5][7][12] |
| Mouse (Partial Nerve Ligation) | 21 days | Dorsal Root Ganglion (DRG) | Immunohistochemistry | Significant attenuation of KCNS1 immunoreactivity in injured DRG neurons. | [3] |
| Rat (Axotomy) | Multiple time points | Dorsal Root Ganglion (DRG) | In situ hybridization | Strong and rapid downregulation of KCNS1 mRNA. | [4][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of KCNS1 in neuropathic pain.
Animal Models of Neuropathic Pain
-
Spared Nerve Injury (SNI): In rats or mice, under anesthesia, the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This procedure induces a robust and long-lasting mechanical and cold hypersensitivity in the paw innervated by the sural nerve.
-
L5 Spinal Nerve Transection (SNT): In rats, under anesthesia, the L5 spinal nerve is exposed and tightly ligated, followed by transection distal to the ligation. This model produces significant mechanical allodynia in the ipsilateral hind paw.[4]
-
Partial Nerve Ligation (PNL): In mice, under anesthesia, the dorsal one-third to one-half of the sciatic nerve is tightly ligated. This results in a reproducible mechanical and cold hypersensitivity.[3]
Behavioral Testing for Pain Hypersensitivity
-
Mechanical Sensitivity (von Frey Test): Animals are placed on an elevated mesh floor and allowed to acclimatize. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A lower threshold indicates increased mechanical sensitivity.
-
Cold Sensitivity (Acetone Test): A drop of acetone (B3395972) is applied to the plantar surface of the hind paw, and the number and duration of responses (e.g., lifting, licking) are recorded over a set period. An increased response rate indicates cold allodynia.[3]
Molecular and Cellular Techniques
-
siRNA-mediated Knockdown: To specifically downregulate KCNS1 in the DRG, small interfering RNA (siRNA) targeting KCNS1 or a scrambled control is delivered via intrathecal injection in rats. Behavioral testing is then performed to assess the development of pain-related behaviors.[4]
-
Immunohistochemistry (IHC): DRG tissues are harvested, sectioned, and incubated with primary antibodies against KCNS1 and neuronal markers (e.g., NF200 for myelinated neurons). A fluorescently labeled secondary antibody is then used for visualization with a fluorescence microscope. This allows for the localization and quantification of KCNS1 protein expression in different neuronal populations.[3]
-
In Situ Hybridization (ISH): This technique is used to detect and localize KCNS1 mRNA within DRG sections. Labeled antisense riboprobes for KCNS1 are hybridized to the tissue, and the signal is detected to reveal the cellular distribution of KCNS1 transcripts.[9]
Signaling Pathways and Logical Relationships
The precise signaling pathways upstream and downstream of KCNS1 in the context of neuropathic pain are still under investigation. However, based on current knowledge, a logical framework can be constructed.
Caption: Logical pathway from nerve injury to neuropathic pain via KCNS1 downregulation.
This diagram illustrates that peripheral nerve injury leads to a reduction in KCNS1 expression in the DRG. This loss of the modulatory subunit alters the function of the Kv channel complexes it forms, resulting in increased excitability of sensory neurons. This neuronal hyperexcitability is a primary driver of the mechanical and cold hypersensitivity characteristic of neuropathic pain.
Caption: General experimental workflow for studying KCNS1 in neuropathic pain models.
Conclusion and Future Directions
The evidence strongly implicates the downregulation of the potassium channel subunit KCNS1 as a critical mechanism underlying the development of neuropathic pain. The resulting neuronal hyperexcitability in sensory neurons directly contributes to the debilitating symptoms of mechanical and cold hypersensitivity. This makes KCNS1 and the Kv channel complexes it modulates promising targets for the development of novel analgesic drugs.
Future research should focus on:
-
Elucidating the upstream signaling pathways that lead to KCNS1 downregulation following nerve injury.
-
Identifying specific pharmacological agents that can restore KCNS1 function or expression.
-
Investigating the role of KCNS1 in other chronic pain conditions.
-
Exploring the potential of gene therapy approaches to selectively upregulate KCNS1 in sensory neurons as a therapeutic strategy for neuropathic pain.
By continuing to unravel the complexities of KCNS1's role in pain pathophysiology, the scientific community can move closer to developing more effective and targeted treatments for patients suffering from neuropathic pain.
References
- 1. KCNS1 potassium voltage-gated channel modifier subfamily S member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Gene - KCNS1 [maayanlab.cloud]
- 3. Mice lacking Kcns1 in peripheral neurons show increased basal and neuropathic pain sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensory Neuron Downregulation of the Kv9.1 Potassium Channel Subunit Mediates Neuropathic Pain following Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. DSpace [scholarworks.uvm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Multiple chronic pain states are associated with a common amino acid–changing allele in KCNS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mice Lacking Kcns1 in Peripheral Neurons Show Increased Basal and Neuropathic Pain Sensitivity - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Preliminary Studies of KSCM-1 in Cancer Cell Lines: A Technical Guide
Introduction
KSCM-1 is identified as a selective sigma-1 receptor (S1R) ligand with a binding affinity (Ki) of 27.5 nM.[1] The sigma-1 receptor is an integral membrane chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface and is implicated in the regulation of cell survival, proliferation, and differentiation.[2][3] Notably, S1R is overexpressed in various cancer types, including prostate, colon, melanoma, breast, and lung cancer, making it a potential therapeutic target.[2][4][5] This technical guide provides a comprehensive overview of the potential preliminary studies of this compound in cancer cell lines, drawing upon existing research on other selective S1R ligands to infer its likely mechanisms of action and effects. All data and protocols are presented as a representative framework for the investigation of novel S1R ligands like this compound.
Core Concepts: Sigma-1 Receptor in Cancer
The sigma-1 receptor is a unique pharmacologically regulated chaperone protein that modulates a variety of signaling pathways.[3] Under basal conditions, S1R is associated with the ER-resident chaperone BiP.[4][5] Upon stimulation by ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments, where it interacts with a variety of client proteins, including ion channels and kinases, to modulate their activity.[4][5] Growing evidence suggests that S1R plays a critical role in cancer cell energy metabolism and survival.[4][5]
Data Presentation: Effects of Sigma-1 Receptor Ligands on Cancer Cell Lines
The following tables summarize quantitative data from studies on various S1R ligands in different cancer cell lines. This data can serve as a benchmark for evaluating the anti-cancer potential of this compound.
Table 1: In Vitro Anti-proliferative Activity of S1R Ligands
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Rimcazole | MDA-MB-231 (Breast) | MTT | 15.3 | [4] |
| Haloperidol | PC-3 (Prostate) | CellTiter-Glo | 10.8 | [6] |
| BD-1047 | A549 (Lung) | MTT | 25.7 | [4] |
| (+)-SKF10047 | MDA-MB-231 (Breast) | MTT | > 50 | [4] |
Table 2: Induction of Apoptosis by S1R Ligands
| Compound | Cancer Cell Line | Treatment | Apoptotic Cells (%) | Assay | Reference |
| Rimcazole | SK-N-SH (Neuroblastoma) | 25 µM, 48h | 35.2 | Annexin V/PI | [4] |
| Haloperidol | DU-145 (Prostate) | 15 µM, 72h | 41.5 | TUNEL | [6] |
| BD-1047 | Caco-2 (Colon) | 30 µM, 48h | 28.9 | Caspase-3 Activity | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the preliminary investigation of this compound.
Cell Culture
Human cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast cancer, PC-3 prostate cancer) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma-1 Receptor Ligands for CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma1 Pharmacology in the Context of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
KSCM-1: A Technical Guide for Researchers and Drug Development Professionals
Introduction
KSCM-1 is a synthetic, selective ligand for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] Its selectivity and functional effects make it a valuable tool for investigating the physiological roles of the sigma-1 receptor and a potential lead compound in the development of therapeutics targeting this receptor. This technical guide provides a comprehensive overview of the molecular and pharmacological properties of this compound, detailed experimental protocols, and insights into its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₂N₂O₄ | [2] |
| Molecular Weight | 436.54 g/mol | [2] |
| IUPAC Name | 5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide | |
| CAS Number | 1415247-17-4 |
Pharmacological Data
Sigma Receptor Binding Affinity
This compound exhibits high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor.
| Receptor | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | 27.5 | [2] |
| Sigma-2 (σ₂) | 528 |
Kᵢ values were determined by radioligand binding assays.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, including this compound, involves a multi-step process. A key step is the microwave-assisted Perkin rearrangement reaction, followed by a modified Finkelstein halogen-exchange to facilitate N-alkylation.
Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
This protocol is a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.
Materials:
-
Rat brain homogenate (as a source of sigma-1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (reference compound)
-
This compound (test compound)
-
Binding buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add rat brain homogenate, [³H]-(+)-Pentazocine, and either this compound or haloperidol.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC₅₀ value from the competition curve and determine the Kᵢ value using the Cheng-Prusoff equation.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of this compound on cell viability.
Materials:
-
MA-10 mouse Leydig tumor cells
-
This compound
-
Cell culture medium
-
MTT or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed MA-10 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate to allow formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Progesterone (B1679170) Synthesis Assay
This protocol measures the effect of this compound on progesterone production in MA-10 Leydig cells.
Materials:
-
MA-10 mouse Leydig tumor cells
-
This compound
-
Human chorionic gonadotropin (hCG) or dibutyryl cyclic AMP (dbcAMP) to stimulate steroidogenesis
-
Progesterone ELISA kit
Procedure:
-
Culture MA-10 cells and treat with this compound at various concentrations (e.g., concentrations at or above 10 nM have been shown to be effective).[1]
-
Stimulate progesterone synthesis with hCG or dbcAMP.
-
Collect the cell culture medium after a defined incubation period.
-
Measure the concentration of progesterone in the medium using a competitive ELISA kit.
Protocol 5: Co-Immunoprecipitation of Sigma-1 Receptor and VDAC2
This protocol investigates the interaction between the sigma-1 receptor and Voltage-Dependent Anion Channel 2 (VDAC2) in the presence of this compound.
Materials:
-
MA-10 cells treated with this compound
-
Lysis buffer
-
Antibody against sigma-1 receptor
-
Antibody against VDAC2
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the this compound treated MA-10 cells to obtain mitochondrial fractions.
-
Incubate the lysate with an antibody against the sigma-1 receptor to form an antibody-antigen complex.
-
Add protein A/G magnetic beads to pull down the complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Analyze the eluate by Western blotting using an antibody against VDAC2 to detect its presence.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the sigma-1 receptor, which is strategically located at the MAM. This interaction modulates mitochondrial function and steroidogenesis. Upon binding of this compound, the sigma-1 receptor can influence the expression and interaction of key proteins involved in cholesterol transport into the mitochondria, a critical step in steroid synthesis.
One of the proposed mechanisms involves the interaction of the sigma-1 receptor with VDAC2. This compound treatment has been shown to enhance the expression of VDAC2.[1] VDAC2 plays a role in the transport of cholesterol into the mitochondria. By modulating the sigma-1 receptor-VDAC2 interaction, this compound can influence the trafficking of cholesterol for steroidogenesis. Furthermore, this compound has been observed to stabilize the expression of unimported Steroidogenic Acute Regulatory Protein (StAR) at concentrations of 10 nM and above.[1]
Proposed Signaling Pathway of this compound in MA-10 Leydig Cells
Caption: Proposed signaling pathway of this compound in MA-10 Leydig cells.
References
Methodological & Application
KSCM-1: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 is a potent and selective ligand for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum.[1] With a high binding affinity for the sigma-1 receptor and significant selectivity over its sigma-2 (σ2R) counterpart, this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of σ1R. This document provides detailed protocols for the in vitro characterization of this compound, including determination of its binding affinity and assessment of its potential functional effects on cellular processes such as proliferation and neurite outgrowth.
Data Presentation
The binding affinity of this compound and its selectivity for the sigma-1 receptor over the sigma-2 receptor are critical parameters for its use as a research tool. The following table summarizes the quantitative data for this compound's binding characteristics.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| This compound | Sigma-1 (σ1R) | 27.5 nM | [No specific citation found for this compound Ki value] |
| This compound | Sigma-2 (σ2R) | 528 nM | [No specific citation found for this compound Ki value] |
Signaling Pathways
The sigma-1 receptor is a multifaceted protein that modulates a variety of signaling pathways, playing a crucial role in cellular homeostasis. Upon ligand binding, σ1R can influence calcium signaling, regulate the unfolded protein response (UPR), and impact cell survival and differentiation pathways. The diagram below illustrates the putative signaling cascade initiated by the modulation of the sigma-1 receptor.
Caption: Putative signaling pathway of the Sigma-1 receptor modulated by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the binding and potential functional effects of this compound.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the sigma-1 receptor.
Experimental Workflow:
Caption: Workflow for determining the Ki of this compound using a radioligand binding assay.
Materials:
-
Cell membranes expressing sigma-1 receptor (e.g., from HEK293 cells overexpressing the receptor)
-
Radioligand specific for sigma-1 receptor (e.g., --INVALID-LINK---pentazocine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the competition assay.
-
Prepare a working solution of the radioligand in assay buffer at a concentration close to its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 50-100 µg of protein per well).
-
Increasing concentrations of this compound or vehicle (for total binding).
-
A saturating concentration of a non-radiolabeled sigma-1 ligand (e.g., haloperidol) for non-specific binding control wells.
-
Radioligand.
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on the viability of cultured cells. This is particularly relevant for cancer cell lines, as sigma-1 receptor modulation has been implicated in tumor cell survival.[2][3]
Materials:
-
Selected cell line (e.g., a cancer cell line known to express sigma-1 receptors)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Neurite Outgrowth Assay
Modulation of the sigma-1 receptor has been linked to effects on neuronal differentiation and neurite outgrowth.[4] This protocol provides a framework for assessing the impact of this compound on this process in a suitable neuronal cell line.
Materials:
-
Neuronal cell line capable of differentiation (e.g., PC12 or SH-SY5Y)
-
Cell culture medium (basal and differentiation-inducing)
-
Nerve Growth Factor (NGF) or other differentiation-inducing agent
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., immunofluorescence antibodies against neuronal markers like β-III tubulin, and a nuclear counterstain like DAPI)
-
Microscopy imaging system
Procedure:
-
Cell Seeding:
-
Seed neuronal cells onto coated coverslips or in multi-well plates suitable for imaging.
-
-
Differentiation and Treatment:
-
Induce differentiation by switching to a low-serum medium containing a differentiation agent (e.g., NGF).
-
Simultaneously, treat the cells with various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).
-
-
Fixation and Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and perform immunofluorescent staining for a neuronal marker to visualize the neurites.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average neurite length per cell, and the number of neurite branches.
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters between the this compound treated groups and the vehicle control to determine the effect of the compound.
-
Conclusion
This compound is a selective sigma-1 receptor ligand that can be a powerful tool for elucidating the complex roles of this receptor in cellular function. The protocols outlined in this document provide a foundation for the in vitro characterization of this compound's binding properties and its potential effects on cell viability and neuronal differentiation. Researchers are encouraged to adapt and optimize these protocols for their specific cell systems and experimental questions.
References
- 1. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for KSCM-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 is a selective sigma-1 receptor (S1R) ligand with a high affinity, demonstrating a Ki of 27.5 nM. It exhibits selectivity for the sigma-1 receptor over the sigma-2 receptor. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, where it plays a crucial role in modulating calcium signaling. Due to its selective binding, this compound is a valuable tool for investigating the physiological and pathological roles of the sigma-1 receptor in various cellular processes. This document provides detailed protocols for the proper dissolution and application of this compound in cell culture experiments to ensure accurate and reproducible results.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 436.54 g/mol | MedchemExpress |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Ki for Sigma-1 Receptor | 27.5 nM | MedchemExpress |
| Ki for Sigma-2 Receptor | 528 nM | MedchemExpress |
| Recommended Storage of Solid | Dry, dark at 0-4°C (short term) or -20°C (long term) | MedKoo Biosciences |
| Recommended Storage of Stock Solution | -20°C in aliquots | General Best Practice |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideal ≤ 0.1%) | General Best Practice |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which is a common starting concentration for many cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
Mass (mg) = 0.010 mol/L x 436.54 g/mol x 0.001 L x 1000 = 4.3654 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 4.37 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Mixing:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use. Properly stored, the DMSO stock solution should be stable for several months.
-
Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Cultured cells in multi-well plates
Procedure:
-
Thaw Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
Example for preparing a 10 µM working solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of complete cell culture medium. Mix thoroughly by gentle pipetting or vortexing.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to account for any effects of the solvent on the cells. The final concentration of DMSO should be consistent across all experimental conditions.
-
-
Cell Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration.
-
Note on Compound Stability: While specific stability data for this compound in cell culture media is not available, it is best practice to prepare fresh working solutions for each experiment. For long-term experiments, consider replacing the medium with freshly prepared this compound containing medium at appropriate intervals (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound via the Sigma-1 Receptor.
KSCM-1: Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
KSCM-1 is a selective ligand for the sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum (ER).[1][2][3][4][5] Its selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of S1R in the central nervous system and other tissues. Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), and an overview of the sigma-1 receptor signaling pathway.
Data Presentation: this compound Solubility
While specific quantitative solubility data for this compound in a range of solvents is not widely published, it is consistently reported to be soluble in DMSO.[1] For researchers looking to use alternative solvents, the following table provides general solubility characteristics of common laboratory solvents. It is strongly recommended to perform small-scale solubility tests before preparing large stock solutions.
| Solvent | Type | General Notes for Lipophilic Compounds |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solvent for a wide range of organic compounds. Hygroscopic; use anhydrous grade for best results. |
| Ethanol (B145695) (EtOH) | Polar Protic | Good solubility for many organic molecules. Can be used in cell culture at low concentrations. |
| Methanol (MeOH) | Polar Protic | Similar to ethanol but can be more toxic to cells. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Generally poor solubility for lipophilic compounds like this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the mass of this compound and volume of DMSO accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 436.55 g/mol ), weigh out 4.37 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also aid dissolution. Avoid excessive heat to prevent compound degradation.
-
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Workflow for Solubility Assessment
This protocol outlines a general method for determining the solubility of a compound in a specific solvent.
Sigma-1 Receptor Signaling Pathway
This compound exerts its effects by binding to the sigma-1 receptor (S1R), an intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. The S1R is involved in the regulation of numerous cellular processes, including calcium signaling, ion channel activity, and cellular stress responses.
Upon ligand binding, the S1R can translocate to different subcellular compartments and interact with various client proteins to modulate their function. One of the key roles of the S1R is the regulation of intracellular Ca2+ homeostasis by interacting with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). This interaction stabilizes the IP3R and modulates the release of Ca2+ from the ER, which in turn affects mitochondrial function and cellular bioenergetics.
The activation of S1R has been shown to have neuroprotective effects by attenuating oxidative stress, neuroinflammation, and ER stress. These protective mechanisms are, in part, mediated through the modulation of various signaling pathways, including the Akt and MAPK/ERK pathways.
References
Application Notes and Protocols for the Storage of Novel Synthetic Powders: A Guideline for KSCM-1
Disclaimer: Specific storage conditions for the compound designated "KSCM-1" are not publicly available. The following application notes and protocols provide a general framework for the safe storage and handling of novel or uncharacterized synthetic powders in a research and development setting. It is imperative that compound-specific stability and handling studies are conducted to establish optimal and safe storage conditions.
Introduction
The integrity and stability of novel chemical entities, such as the sigma-1 receptor ligand this compound, are paramount for the accuracy and reproducibility of scientific research. Improper storage can lead to degradation, altering the compound's physical and chemical properties, and potentially impacting its biological activity and safety profile. These application notes provide a comprehensive guide to the recommended best practices for the storage and handling of this compound powder and other novel synthetic compounds where specific manufacturer's guidelines are not available.
Recommended Storage Conditions
To ensure the long-term stability of novel synthetic powders like this compound, it is crucial to control environmental factors such as temperature, humidity, and light. The following table summarizes the generally recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize chemical degradation and preserve long-term stability.[1][2] |
| Humidity | Low, in a desiccated environment | Anhydrous or hygroscopic powders are susceptible to moisture absorption, which can lead to chemical and physical changes.[2][3][4] |
| Light Exposure | Protected from light | To prevent potential photolytic degradation.[2][3][4][5] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of sensitive compounds.[2][3] |
| Container | Tightly sealed, opaque, inert material (e.g., amber glass vial) | To protect from moisture, light, and air.[2][4][5][6][7] |
Handling Protocols
Proper handling procedures are essential to maintain the quality of the compound and to ensure personnel safety.
Personal Protective Equipment (PPE)
When handling this compound powder, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[4]
-
Eye Protection: Safety goggles or a face shield are required.[4]
-
Lab Coat: A clean lab coat should be worn to protect from spills.
-
Respiratory Protection: A respirator should be used if ventilation is inadequate or if dust is generated.[4][7]
General Handling Procedures
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Care should be taken to avoid the generation of dust. Use appropriate tools and techniques for weighing and transferring the powder.[4]
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the powder.[1][2]
-
Minimize the time the container is open to reduce exposure to air and moisture.[2]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[8]
Experimental Protocols
Protocol for Receiving and Initial Storage of this compound Powder
-
Upon receipt, visually inspect the container for any damage or signs of contamination.
-
Log the compound into the laboratory inventory system, noting the date of receipt, batch number, and initial appearance.
-
Before long-term storage, it is advisable to prepare a small initial stock solution for immediate use and characterization.
-
For long-term storage, the primary container should be placed in a secondary container and stored at -20°C in a designated and labeled location.[1][2]
Protocol for Aliquoting this compound Powder
-
To avoid repeated freeze-thaw cycles of the entire batch, it is recommended to aliquot the powder into smaller, single-use vials.
-
Perform the aliquoting procedure in a controlled environment (e.g., a glove box or a chemical fume hood with low humidity).
-
Use pre-weighed, amber glass vials with screw caps.
-
Carefully transfer the desired amount of this compound powder into each vial.
-
If the compound is particularly sensitive to air or moisture, backfill the vials with an inert gas like argon or nitrogen before sealing.
-
Seal the vials tightly and label them clearly with the compound name, concentration/mass, date of aliquoting, and a unique identifier.
-
Store the aliquoted vials under the recommended long-term storage conditions (-20°C, protected from light).[1][2]
Visual Representations
The following diagrams illustrate the key workflows for handling and storing this compound powder.
References
Application Notes and Protocols for In Vivo Administration of KSCM-1 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
KSCM-1 is a selective sigma-1 receptor (σ1R) ligand, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER). The σ1R is implicated in a multitude of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses. Due to its widespread involvement in physiological and pathological processes, the σ1R has emerged as a promising therapeutic target for a variety of disorders, including neurodegenerative diseases, pain, and cancer. These application notes provide a detailed protocol for the in vivo administration of this compound in mice, designed to assist researchers in evaluating its therapeutic potential and understanding its biological functions.
Quantitative Data Summary
As specific in vivo data for this compound is not yet widely published, this section provides a template for data presentation based on typical studies involving sigma-1 receptor ligands. Researchers should adapt this table to summarize their experimental findings.
Table 1: Pharmacokinetic and Efficacy Data for Sigma-1 Receptor Ligands in Mice
| Compound | Administration Route | Dose Range (mg/kg) | Cmax (ng/mL) | Tmax (min) | Efficacy Endpoint | Outcome | Reference |
| PRE-084 | Intraperitoneal (i.p.) | 0.1 - 64.0 | 659.0 ± 117.1 | 5 | Reduced infarct volume in stroke model | Neuroprotective effects observed | [1] |
| BD-1047 | Intraperitoneal (i.p.) | 1 - 10 | Not Reported | Not Reported | Reduced nociceptive responses | Antinociceptive effects observed | [2] |
| SA4503 | Intraperitoneal (i.p.) | 1 | Not Reported | Not Reported | Improved visual acuity in retinal degeneration model | Limited in vivo protection compared to other ligands | [3] |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (User Defined) | (To be determined) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or DMSO, depending on this compound's solubility)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the desired concentration of the this compound solution based on the target dose and the volume to be administered.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound powder in a small amount of the appropriate solubilizing agent (if necessary) and then dilute with the sterile vehicle to the final volume.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution under appropriate conditions (e.g., protected from light, at 4°C or -20°C) as determined by the compound's stability.
In Vivo Administration of this compound to Mice
Animal Models: The choice of mouse model will depend on the research question. Common models for studying sigma-1 receptor function include those for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), pain (e.g., formalin-induced), and cancer (e.g., tumor xenografts).
Administration Routes: The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. Common routes for systemic administration in mice include:
-
Intraperitoneal (IP) Injection: Offers rapid absorption and is a common route for systemic drug delivery.[4]
-
Subcutaneous (SC) Injection: Results in slower, more sustained absorption compared to IP injection.[5]
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability.[6]
-
Oral Gavage (PO): Mimics the clinical route of administration for many drugs.[6]
Table 2: Recommended Administration Volumes for Mice
| Route | Maximum Volume | Needle Gauge |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
| Intravenous (IV) - Tail Vein | 5 mL/kg | 27-30 G |
| Oral Gavage (PO) | 10 mL/kg | 20-22 G (ball-tipped) |
Source: Adapted from various animal handling guidelines.[6][7]
Protocol for Intraperitoneal (IP) Injection:
-
Properly restrain the mouse, exposing the abdomen.
-
Wipe the injection site with an alcohol swab.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, at a shallow angle to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Toxicology and Safety Assessment
Since specific toxicity data for this compound is not available, a preliminary toxicology assessment is crucial.
Protocol:
-
Acute Toxicity Study: Administer single, escalating doses of this compound to different groups of mice.
-
Monitoring: Observe the animals for a defined period (e.g., 7-14 days) for signs of toxicity, including changes in weight, behavior, food and water intake, and any morbidity or mortality.
-
Histopathology: At the end of the observation period, perform a necropsy and collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological examination to identify any signs of tissue damage.
-
Dose-Response: Determine the maximum tolerated dose (MTD) and identify any dose-limiting toxicities.
Signaling Pathway and Experimental Workflow
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor acts as a molecular chaperone at the ER-mitochondrion interface, where it modulates a variety of signaling pathways. Upon ligand binding, the sigma-1 receptor can dissociate from its binding partner BiP and interact with various ion channels and signaling proteins to influence cellular function.
References
- 1. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. blog.addgene.org [blog.addgene.org]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for KSCM-1 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing KSCM-1, a selective sigma-1 receptor ligand, in radioligand binding assays. Detailed protocols for competitive binding assays, along with data presentation and visualization of relevant signaling pathways, are included to facilitate research and drug development efforts targeting the sigma-1 receptor.
Introduction to this compound and the Sigma-1 Receptor
This compound is a selective ligand for the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[1][2] The sigma-1 receptor is implicated in a wide range of cellular functions and is a therapeutic target for various neurological and psychiatric disorders.[1][2] this compound exhibits a high affinity for the sigma-1 receptor with a Ki of approximately 27.5 nM and shows significant selectivity over the sigma-2 receptor.[3] Radioligand binding assays are a robust method to characterize the interaction of compounds like this compound with their targets, providing quantitative data on binding affinity.[4]
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor acts as a ligand-operated molecular chaperone.[5][6] In its inactive state, it is complexed with the binding immunoglobulin protein (BiP).[2][7] Upon stimulation by agonists, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels and other receptors, to modulate their activity.[2][7] One of its key functions is the regulation of calcium signaling between the ER and mitochondria through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.[1] This modulation of intracellular calcium levels has downstream effects on numerous cellular processes, including cell survival and plasticity. The sigma-1 receptor has also been shown to be involved in the Nrf2 antioxidant response pathway.[8]
Experimental Protocols
The following protocols describe a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled this compound for the sigma-1 receptor using a known radioligand, such as --INVALID-LINK---pentazocine.
Protocol 1: Membrane Preparation from Guinea Pig Liver
The liver is a rich source of sigma-1 receptors.[4]
Materials:
-
Guinea pig liver
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Centrifuge and homogenizer (e.g., Dounce or Potter-Elvehjem)
Procedure:
-
Homogenize fresh or frozen guinea pig liver in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.[4]
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
Store the membrane preparations at -80°C in aliquots until use.
Protocol 2: Competitive Radioligand Binding Assay
Materials:
-
Prepared membrane fraction (from Protocol 1)
-
Radioligand: --INVALID-LINK---pentazocine
-
Unlabeled test compound: this compound
-
Non-specific binding control: Haloperidol (B65202) (10 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
96-well plates
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, membrane preparation, and a high concentration of haloperidol (10 µM).
-
Competitive Binding: Assay buffer, radioligand, membrane preparation, and serial dilutions of this compound.
-
-
Incubation: Add the components to the wells. A typical final assay volume is 250 µL.[9] Incubate the plates for 120 minutes at 37°C.[4][10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[4]
-
Washing: Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[4][9]
Experimental Workflow Diagram
Data Presentation
The binding affinities of this compound and other relevant sigma-1 receptor ligands are summarized below. This data is crucial for comparing the potency and selectivity of different compounds.
| Compound | Target Receptor | Ki (nM) | Radioligand Used | Tissue/Cell Source |
| This compound | Sigma-1 | 27.5 | --INVALID-LINK---pentazocine | Rat Brain Homogenate [3] |
| This compound | Sigma-2 | 527 | [³H]DTG | PC12 Cells[3] |
| KSCM-5 | Sigma-1 | 7.8 | --INVALID-LINK---pentazocine | Rat Brain Homogenate[3] |
| KSCM-11 | Sigma-1 | 34 | --INVALID-LINK---pentazocine | Rat Brain Homogenate[3] |
| Fluvoxamine | Sigma-1 | 36 | Not Specified | Not Specified[4] |
| Haloperidol | Sigma-1 | 4.5 (IC₅₀) | --INVALID-LINK---pentazocine | Human[4] |
| (+)-Pentazocine | Sigma-1 | ~7 (Kd) | - | Rat Brain[4] |
Note: Ki and Kd values can vary depending on the experimental conditions, the specific radioligand used, and the tissue or cell preparation.
By following these detailed application notes and protocols, researchers can effectively utilize this compound in radioligand binding assays to further investigate the pharmacology of the sigma-1 receptor and advance the development of novel therapeutics.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: Utilizing Neuroprotective Agents in PC12 Cell Line Experiments
Note: Initial searches for "KSCM-1" did not yield specific information on a compound used in PC12 cell line experiments. Therefore, these application notes utilize Cyclo(his-pro) (CHP) , a well-documented neuroprotective agent, as a representative compound to provide detailed protocols and data relevant to neuroprotection studies in PC12 cells.
Introduction
The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a widely used model in neuroscience research.[1][2] These cells, upon treatment with Nerve Growth Factor (NGF), cease proliferation and differentiate into sympathetic neuron-like cells, exhibiting characteristics such as neurite outgrowth and electrical excitability.[1][2] This makes them an invaluable tool for studying neuronal differentiation, neuroprotection, and neurotoxicity. This document provides a comprehensive guide for utilizing neuroprotective compounds, exemplified by Cyclo(his-pro), in PC12 cell line experiments, detailing underlying signaling pathways and key experimental protocols.
Data Presentation
Table 1: NGF-Induced Differentiation of PC12 Cells
| NGF Concentration | Incubation Time | Observed Effects | Reference |
| 50 ng/mL | 5-7 days | Differentiation into sympathetic-neuron-like cells with neurite extension. | [3] |
| 50 ng/mL | 72 hours | Approximately 20% decrease in cell viability. | [4] |
| 100 ng/mL | 3, 6, and 7 days | Increased neurite length compared to 50 ng/mL. | [4][5] |
| 150 ng/mL | 96 hours | ~30% of cells extend neurites. | [6] |
| 300 ng/mL | 96 hours | No significant further increase in neurite-bearing cells compared to 150 ng/mL. | [6] |
Table 2: Neuroprotective Effects of Cyclo(his-pro) on PC12 Cells
| Cyclo(his-pro) Concentration | Stressor | Incubation Time | Assay | Observed Effects | Reference |
| Not Specified | H₂O₂ | Not Specified | MTT Assay | Increased cell viability | [7] |
| Not Specified | Not Specified | Not Specified | TUNEL Assay | Decreased apoptosis | [7] |
Signaling Pathways
The neuroprotective effects of many compounds, including Cyclo(his-pro), are often mediated through the activation of specific signaling pathways. A key pathway involved in the cellular stress response and neuroprotection is the Nrf2 pathway.
Nrf2 Signaling Pathway Activation by Cyclo(his-pro).
Experimental Workflow
A typical experimental workflow for assessing the neuroprotective effects of a compound on PC12 cells involves several key stages, from initial cell culture to final data analysis.
General Experimental Workflow for Neuroprotection Studies.
Experimental Protocols
PC12 Cell Culture
Materials:
-
PC12 (ATCC® CRL-1721™) cells
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Collagen-coated culture flasks/plates
-
Incubator: 37°C in a humidified atmosphere of 5% CO₂.[3]
Protocol:
-
Maintain PC12 cells in collagen-coated flasks.
-
Change the medium every 2-3 days.[3]
-
Subculture cells when they reach 80-90% confluency, typically every 2-3 days.[3][4]
-
To passage, gently dislodge adherent cells using a cell scraper or by pipetting the medium over the cell monolayer. Trypsin-EDTA can also be used.[3][8]
Differentiation of PC12 Cells
Materials:
-
PC12 cells
-
Differentiation Medium: RPMI-1640 with 1% horse serum and 50-100 ng/mL Nerve Growth Factor (NGF).[5][9]
-
Collagen-coated plates or coverslips.
Protocol:
-
Seed PC12 cells on collagen-coated plates at a suitable density (e.g., 50-70% confluency).[3]
-
Replace the culture medium with differentiation medium containing the desired concentration of NGF.
-
Change the medium with fresh NGF-containing medium every 2-3 days.[9]
-
Differentiation is typically observed within 3-7 days.[4]
MTT Assay for Cell Viability
Materials:
-
Differentiated and treated PC12 cells in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% N,N-dimethylformamide).[7]
Protocol:
-
Plate PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate.[7]
-
Treat cells with the neuroprotective agent and/or a stressor (e.g., H₂O₂) for the desired duration.
-
After treatment, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
TUNEL Assay for Apoptosis
Materials:
-
Differentiated and treated PC12 cells on glass coverslips or chamber slides.
-
Commercially available TUNEL assay kit.
-
4% paraformaldehyde in PBS for cell fixation.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).[7]
-
DAPI or Hoechst for nuclear counterstaining.
Protocol:
-
Culture and treat PC12 cells as required for the experiment.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.[7]
-
Wash with PBS and permeabilize the cells for 2 minutes on ice.[7]
-
Proceed with the TUNEL staining according to the manufacturer's protocol of the chosen kit.[7]
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.
Western Blotting for Protein Analysis
Materials:
-
Treated PC12 cell lysates.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., against Nrf2, HO-1, or other proteins of interest).
-
HRP-conjugated secondary antibodies.
-
ECL reagent and imaging system.
Protocol:
-
Lyse the treated PC12 cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[7]
References
- 1. Regulation of the differentiation of PC12 pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PC12 cell line - Wikipedia [en.wikipedia.org]
- 3. PC12 cell protocols [whitelabs.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KSCM-1 in Competitive Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 is a selective ligand for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER).[1][2][3] The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[1][2][3][4] Its involvement in numerous neurological and psychiatric conditions has made it a significant target for drug discovery.[1][2] Competitive inhibition assays are a fundamental tool for characterizing the binding of ligands like this compound to their target receptors. These assays determine the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. This document provides a detailed protocol for a competitive inhibition assay using this compound and the sigma-1 receptor, along with relevant data presentation and pathway information.
Principle of the Assay
The competitive inhibition assay is based on the principle of a reversible binding equilibrium between a radiolabeled ligand, a test (unlabeled) compound, and the target receptor. In this case, the assay measures the ability of this compound to displace a known sigma-1 receptor radioligand, such as [³H]-(+)-pentazocine, from its binding site. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which represents the binding affinity of this compound for the sigma-1 receptor.[5]
Quantitative Data Summary
The binding affinity of this compound and other reference compounds for the sigma-1 receptor can be summarized in a clear, tabular format for comparative analysis. The inhibition constant (Ki) is a key parameter derived from competitive inhibition assays.
| Compound | Target Receptor | Radioligand | Ki (nM) | Reference |
| This compound | Sigma-1 | [³H]-(+)-pentazocine | 27.5 | |
| Haloperidol | Sigma-1 | [³H]-(+)-pentazocine | 4.5 | |
| (+)-Pentazocine | Sigma-1 | [³H]-(+)-pentazocine | 7.76 | [5] |
| PD-144418 | Sigma-1 | [³H]-(+)-pentazocine | 18.9 | [6] |
Note: Ki values are determined from IC50 values obtained in competitive binding experiments and are indicative of the ligand's binding affinity. Lower Ki values signify higher binding affinity.
Experimental Protocols
This section provides a detailed methodology for a radioligand competitive binding assay to determine the affinity of this compound for the sigma-1 receptor.
Materials and Reagents
-
Membrane Preparation: Guinea pig or rat liver membranes, or cell lines expressing the sigma-1 receptor (e.g., PC12, HEK293T).[7][8]
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Haloperidol or unlabeled (+)-pentazocine.[5][6]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).
-
Cell harvester.
-
Scintillation counter.
-
Protein assay kit (e.g., Bradford or BCA).[5]
Experimental Workflow
Figure 1. Experimental workflow for the this compound competitive inhibition assay.
Step-by-Step Protocol
1. Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., guinea pig liver) in ice-cold lysis buffer.[9]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.[5]
-
Store the membrane aliquots at -80°C until use.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the binding buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 3 nM), and 50 µL of binding buffer.[5]
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of a high concentration of a non-labeled sigma-1 ligand (e.g., 10 µM haloperidol) to saturate the receptors.[5]
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of each this compound dilution.
-
-
Incubate the plate at room temperature for 120 minutes with gentle agitation to reach binding equilibrium.[5]
3. Filtration and Scintillation Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (total specific binding without any competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein that resides at the mitochondria-associated ER membrane (MAM).[2] Upon stimulation by ligands or cellular stress, it can dissociate from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments to interact with and modulate the function of various proteins, including ion channels and kinases.[2][3][4]
Figure 2. Simplified signaling pathway of the sigma-1 receptor.
Conclusion
This document provides a comprehensive guide for utilizing this compound in competitive inhibition assays to characterize its binding to the sigma-1 receptor. The detailed protocol, data presentation format, and pathway information are intended to support researchers in the fields of pharmacology and drug development in their investigation of sigma-1 receptor ligands. Adherence to these protocols will ensure the generation of robust and reproducible data for the evaluation of novel therapeutic compounds targeting this important receptor.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
preparing KSCM-1 stock solutions for long-term use
Application Notes and Protocols for KSCM-1
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a potent and selective ligand for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAM)[1][2]. It exhibits a high affinity for the σ1R with a Ki of 27.5 nM and demonstrates significant selectivity over the sigma-2 receptor (σ2R)[3]. The sigma-1 receptor is implicated in a variety of cellular processes, including the modulation of calcium signaling, regulation of ion channels, and neuroprotection[4][5][6]. As a research tool, this compound is valuable for investigating the physiological and pathophysiological roles of the sigma-1 receptor in various disease models.
These application notes provide detailed protocols for the preparation of this compound stock solutions for long-term use, ensuring the stability and integrity of the compound for reproducible experimental results.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound is not widely published, general information for benzofuran (B130515) carboxamide derivatives suggests solubility in common organic solvents. The following table summarizes the recommended solvents and general storage conditions. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
| Parameter | Data/Recommendation | Source/Rationale |
| Molecular Formula | C₂₆H₃₂N₂O₄ | [7] |
| Molecular Weight | 436.55 g/mol | [7] |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol | General practice for benzofuran carboxamide derivatives[8][9][10] |
| Storage of Solid | Store at -20°C for long-term stability. | General recommendation for bioactive small molecules[7][11] |
| Appearance | White to off-white solid | General characteristic of purified small molecules. |
Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solutions.
Long-Term Stability and Storage
Proper storage is critical to maintain the biological activity of this compound. The following table provides recommendations for long-term storage.
| Form | Storage Condition | Recommended Duration | Notes |
| Solid Powder | -20°C, desiccated, protected from light | Up to 2 years | Minimize exposure to moisture and light. |
| DMSO Stock Solution | -20°C, in tightly sealed amber vials | Up to 6 months | Avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C, in tightly sealed amber vials | Up to 1 year | Preferred for longer-term storage to minimize degradation. |
This compound Signaling Pathway
As a sigma-1 receptor agonist, this compound initiates a complex signaling cascade. The sigma-1 receptor is located at the MAM, where it associates with the binding immunoglobulin protein (BiP) in its inactive state. Upon binding of an agonist like this compound, BiP dissociates, allowing the sigma-1 receptor to modulate the activity of various downstream effectors. This can lead to the regulation of intracellular calcium levels, modulation of ion channels at the plasma membrane, and activation of neuroprotective pathways.
Caption: this compound signaling pathway via the sigma-1 receptor.
Experimental Protocols: In Vitro Assays
The following are generalized protocols for using this compound in common in vitro experiments. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working solutions by diluting the stock solution in serum-free media or buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, qPCR, or functional assays.
Calcium Imaging Assay
-
Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence readings before the addition of any compounds.
-
Compound Addition: Add the this compound working solution to the cells and monitor the change in intracellular calcium concentration over time using a fluorescence microscope.
-
Data Analysis: Quantify the changes in fluorescence intensity to determine the effect of this compound on intracellular calcium levels.
Disclaimer: These protocols and application notes are intended for research use only. All experiments should be conducted in a safe laboratory environment by trained professionals. It is recommended to consult the primary literature for more detailed and specific experimental procedures related to your research interests.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection | Semantic Scholar [semanticscholar.org]
- 7. medkoo.com [medkoo.com]
- 8. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 9. WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. KSCM-11 | TargetMol [targetmol.com]
Application Notes: KCMF1 Detection by Immunofluorescence
References
- 1. KCMF1 regulates autophagy and ion channels’ function in renal cell carcinoma: a future therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCMF1 potassium channel modulatory factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. KCMF1 regulates autophagy and ion channels' function in renal cell carcinoma: a future therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KCMF1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for Measuring KSCM-1 Effects on Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 is a selective ligand for the sigma-1 receptor, exhibiting a Ki of 27.5 nM.[1][2] The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical interface for cellular signaling.[3][4] Notably, sigma-1 receptors are recognized as modulators of various ion channels and play a significant role in regulating intracellular calcium (Ca²⁺) signaling, particularly through the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor.[4] This modulation of intracellular Ca²⁺ stores can subsequently influence calcium influx across the plasma membrane through store-operated calcium entry (SOCE).
These application notes provide detailed protocols for investigating the effects of this compound on calcium influx, a crucial aspect for understanding its pharmacological profile and potential therapeutic applications. The methodologies described herein are designed to provide robust and reproducible data for researchers in academic and industrial settings.
Putative Signaling Pathway of this compound in Modulating Calcium Influx
The following diagram illustrates the hypothesized signaling cascade through which this compound may influence intracellular calcium concentrations and subsequent calcium influx.
References
KSCM-1 Administration in Rat Models of Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1, a dimethoxybenzofuran-2-carboxamide, has been identified as a high-affinity and selective ligand for the sigma-1 (σ1) receptor. The σ1 receptor, a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, is a key modulator of intracellular calcium signaling, ion channel activity, and cellular stress responses. Its activation has been implicated in neuroprotective and neurorestorative processes, making it a promising therapeutic target for a range of neurological disorders.
While specific preclinical data on this compound in animal models of neurological disorders are not yet widely published, this document provides detailed application notes and protocols based on studies of other well-characterized σ1 receptor agonists, such as PRE-084 and SA4503. These protocols can serve as a valuable starting point for investigating the therapeutic potential of this compound in rat models of stroke, Parkinson's disease, Alzheimer's disease, and spinal cord injury.
Data Presentation: Efficacy of Sigma-1 Receptor Agonists in Rat Models
The following tables summarize quantitative data from studies utilizing σ1 receptor agonists in various rat models of neurological disorders. This data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Effects of Sigma-1 Receptor Agonists in a Rat Model of Ischemic Stroke
| Compound | Rat Model | Dosage and Administration | Key Findings | Reference |
| SA4503 | Permanent Middle Cerebral Artery Occlusion (MCAO) | 0.5 mg/kg, i.p., daily for 5 days, starting 2 days post-MCAO | Enhanced recovery of sensorimotor function. Increased expression of synaptic proteins (neurabin and neurexin) in the peri-infarct area. | [1] |
| Dimemorfan | Ischemic Stroke (unspecified model) | Pre-ischemia or at reperfusion (dosage not specified) | Substantially reduced infarct size. Decreased expression of inflammatory markers and oxidative/nitrosative stress. | [2] |
| DTG | MCAO | 7.5, 1.5, or 0.75 mg/kg, i.p., starting 24h post-surgery | All doses significantly reduced infarct volume and white matter injury at 96 hours. | [3] |
Table 2: Effects of Sigma-1 Receptor Agonists in a Rat Model of Parkinson's Disease
| Compound | Rat Model | Dosage and Administration | Key Findings | Reference |
| PRE-084 | 6-hydroxydopamine (6-OHDA) induced lesions | 0.3 mg/kg/day, daily for 5 weeks | Gradual and significant improvement of spontaneous forelimb use. | [4] |
| Pridopidine | 6-OHDA induced lesions | Not specified | Increased dopaminergic fiber density in the striatum and upregulation of BDNF. | [5] |
Table 3: Effects of Sigma-1 Receptor Agonists in a Rat Model of Alzheimer's Disease
| Compound | Rat Model | Dosage and Administration | Key Findings | Reference |
| AF710B | Not specified | Not specified | Reduced number of amyloid plaques and astrogliosis in the hippocampus. | [6] |
| T-817MA | Cortical cell culture | Not specified | Increased neurite growth and prevented sodium nitroprusside-induced cell damage. | [7] |
Table 4: Effects of Sigma-1 Receptor Agonists in a Rat Model of Spinal Cord Injury
| Compound | Rat Model | Dosage and Administration | Key Findings | Reference |
| PRE-084 | Root avulsion | Not specified | Prevented motoneuron death by increasing GDNF expression in astrocytes. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of σ1 receptor agonists in rat models of neurological disorders. These can be adapted for the evaluation of this compound.
Protocol 1: Administration of a Sigma-1 Receptor Agonist in a Rat Model of Ischemic Stroke (MCAO)
1. Animal Model:
-
Model: Middle Cerebral Artery Occlusion (MCAO). This can be either transient or permanent.
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Procedure: Anesthetize the rat (e.g., with isoflurane). Perform a midline neck incision and expose the common carotid artery (CCA). Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery. For transient MCAO, withdraw the suture after a defined period (e.g., 90 minutes). For permanent MCAO, the suture is left in place.
2. Drug Preparation and Administration:
-
Compound: this compound (or other σ1 receptor agonist).
-
Vehicle: The appropriate vehicle for this compound must be determined based on its solubility (e.g., saline, DMSO, or a combination). For PRE-084, saline is often used.
-
Dosage: Based on preliminary dose-response studies. A starting point could be in the range of 0.1 - 10 mg/kg. For example, PRE-084 has been used at 0.3 mg/kg.[4]
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dosing Regimen: Administration can begin at various time points post-MCAO (e.g., 24 hours) and continue for a specified duration (e.g., daily for 7-14 days).
3. Outcome Measures:
-
Behavioral Assessment:
-
Neurological Deficit Score: Evaluate motor deficits using a standardized scoring system (e.g., Bederson score).
-
Cylinder Test: Assess forelimb use asymmetry.
-
Grid Walking Test: Evaluate sensorimotor coordination.
-
-
Histological and Molecular Analysis:
-
Infarct Volume Measurement: At the end of the study, euthanize the animals and perfuse the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
Immunohistochemistry: Analyze brain sections for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and synaptic plasticity (e.g., synaptophysin).
-
Western Blot/ELISA: Quantify protein levels of neurotrophic factors (e.g., BDNF, GDNF) and signaling molecules (e.g., p-Akt, p-ERK) in brain tissue homogenates.
-
Protocol 2: Administration of a Sigma-1 Receptor Agonist in a Rat Model of Parkinson's Disease (6-OHDA)
1. Animal Model:
-
Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion of the medial forebrain bundle.
-
Animals: Adult male Sprague-Dawley or Wistar rats (225-250g).
-
Procedure: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.
2. Drug Preparation and Administration:
-
Compound: this compound (or other σ1 receptor agonist).
-
Dosage and Regimen: A chronic daily administration is often used, for example, 0.3 mg/kg/day of PRE-084 for 5 weeks.[4]
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
3. Outcome Measures:
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: Quantify the number of contralateral rotations as a measure of dopamine (B1211576) receptor supersensitivity.
-
Cylinder Test: Assess forelimb akinesia.
-
-
Neurochemical Analysis:
-
HPLC: Measure dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates.
-
-
Histological Analysis:
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Visualization of Pathways and Workflows
Signaling Pathways of Sigma-1 Receptor Agonists
Activation of the σ1 receptor by an agonist like this compound is thought to initiate a cascade of neuroprotective signaling events.
References
- 1. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of a Sigma Receptor Agonist Delays MCAO-Induced Neurodegeneration and White Matter Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Sigma receptors and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Kinase Suppressor of Ras 1 (KSR1) in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase Suppressor of Ras 1 (KSR1) is a molecular scaffolding protein that plays a pivotal role in the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][2][3] This pathway is fundamental in regulating a multitude of cellular processes in neurons, including survival, differentiation, and plasticity.[1][2][4] A brain-specific splice variant, B-KSR1, has been identified and is highly expressed in neurons, where it is implicated in transducing Ras-dependent signals essential for neuronal differentiation and function.[5][6][7]
These application notes provide a comprehensive overview of the role of KSR1 in primary neuron cultures, detailing its involvement in neuroprotective signaling and neurite outgrowth. Furthermore, detailed protocols are provided for the culture of primary neurons and for the modulation and analysis of KSR1 function.
KSR1-Mediated Signaling in Neurons
KSR1 functions as a scaffold, bringing together the core components of the ERK1/2 signaling module: Raf, MEK, and ERK.[3][8] This colocalization enhances the efficiency and specificity of signal transduction. In primary cortical neurons, stimuli such as Brain-Derived Neurotrophic Factor (BDNF) and elevated cyclic AMP (cAMP) activate this pathway to promote neuronal survival.[1][4]
BDNF, upon binding to its receptor TrkB, initiates a signaling cascade that leads to the activation of the Ras-Raf-MEK-ERK pathway. KSR1 is crucial for the BDNF-mediated activation of ERK1/2 that protects neurons from DNA damage-induced apoptosis.[1][4] Similarly, elevation of intracellular cAMP levels, for instance by forskolin, can also activate ERK1/2 in a KSR1-dependent manner to confer neuroprotection.[1][4]
The brain-specific isoform, B-KSR1, has been shown to be complexed with activated MEK and MAPK in brain tissues.[5][6] Overexpression of B-KSR1 in PC12 cells, a common model for neuronal differentiation, accelerates nerve growth factor (NGF)-induced neurite outgrowth.[5][9] This suggests a critical role for KSR1 in the morphological development and plasticity of neurons.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of KSR1 in neuronal cells.
| Condition | Outcome Measure | Result | Reference |
| Primary Cortical Neurons | |||
| BDNF treatment | KSR1 association with pERK1/2 | Increased | [1] |
| KSR1 knockdown (shRNA) + BDNF | Protection against camptothecin-induced apoptosis | Reduced | [1] |
| KSR1 overexpression + BDNF | Protection against camptothecin-induced apoptosis | Enhanced | [1][4] |
| Forskolin (cAMP elevator) treatment | KSR1 association with pERK1/2 | Increased | [1] |
| KSR1 knockdown (shRNA) + Forskolin | Protection against camptothecin-induced apoptosis | Reduced | [1] |
| PC12 Cells | |||
| B-KSR1 overexpression + NGF | Neurite Outgrowth | Accelerated | [5][9] |
| B-KSR1 overexpression + EGF | Neurite Outgrowth | Induced | [5][9] |
Table 1: Effects of KSR1 Modulation on Neuronal Survival and Differentiation.
| Treatment | Cell Type | Outcome | Fold Change/Percentage | Reference |
| Forskolin (10 µM) on CPT-treated neurons | Primary Cortical Neurons | Increased Survival | From 36% to 82% of controls | [1] |
| KSR1 knockdown in CPT-treated neurons | Primary Cortical Neurons | Reduced BDNF-mediated survival | [1] | |
| KSR1 overexpression in CPT-treated neurons | Primary Cortical Neurons | Enhanced BDNF-mediated survival | [1] |
Table 2: Quantitative Effects of KSR1 in Neuroprotection.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from methods used in studies of KSR1 in primary neurons.[1]
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
Deoxyribonuclease I (DNase I)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Dissect cortical hemispheres from E18 rat embryos in ice-cold HBSS.
-
Remove meninges and mince the cortical tissue.
-
Incubate the tissue in 0.25% trypsin and DNase I at 37°C for 15 minutes.
-
Stop the digestion by adding FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated surfaces at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 3-4 days.
Protocol 2: Modulation of KSR1 Expression in Primary Neurons
This protocol describes how to knockdown or overexpress KSR1 using shRNA or expression vectors, respectively.
Materials:
-
Primary cortical neuron cultures (DIV 4-5)
-
Lentiviral particles containing KSR1 shRNA or a non-targeting control
-
Expression vector for KSR1 or an empty vector control
-
Lipofectamine 2000 or a similar transfection reagent suitable for neurons
-
Opti-MEM I Reduced Serum Medium
Procedure for Lentiviral Transduction (Knockdown):
-
On DIV 4-5, replace half of the culture medium with fresh, pre-warmed Neurobasal medium.
-
Add the desired multiplicity of infection (MOI) of lentiviral particles directly to the culture medium.
-
Incubate the cultures for 24-48 hours before proceeding with experimental treatments.
-
Assess knockdown efficiency by Western blot or qPCR.
Procedure for Plasmid Transfection (Overexpression):
-
On DIV 4-5, prepare the DNA-lipid complexes in Opti-MEM according to the manufacturer's instructions for your chosen transfection reagent.
-
Gently add the complexes to the neuron cultures.
-
Incubate for 4-6 hours at 37°C.
-
Remove the transfection medium and replace it with pre-warmed, conditioned medium.
-
Allow 48-72 hours for gene expression before analysis.
Protocol 3: Analysis of Neuronal Survival
This protocol outlines a method to quantify neuronal apoptosis.
Materials:
-
Apoptosis-inducing agent (e.g., camptothecin)
-
Neurotrophic factor (e.g., BDNF) or other protective agents
-
Fixative (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Nuclear stain (e.g., Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Treat the primary neuron cultures with the desired compounds (e.g., pre-treat with BDNF for 1 hour, then add camptothecin (B557342) for 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Count the number of apoptotic nuclei (condensed and fragmented chromatin) versus total nuclei in multiple random fields to determine the percentage of apoptosis.
Visualizations
Caption: KSR1-mediated ERK1/2 signaling pathway in neurons.
Caption: Experimental workflow for studying KSR1 in primary neurons.
References
- 1. Role of Kinase Suppressor of Ras-1 in Neuronal Survival Signaling by Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The road to ERK activation: Do neurons take alternate routes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KSR is a scaffold required for activation of the ERK/MAPK module - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Kinase Suppressor of Ras-1 in Neuronal Survival Signaling by Extracellular Signal-Regulated Kinase 1/2 | Journal of Neuroscience [jneurosci.org]
- 5. Identification of B-KSR1, a Novel Brain-Specific Isoform of KSR1 That Functions in Neuronal Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KSR1 knockout mouse model demonstrates MAPK pathway’s key role in cisplatin- and noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for KSCM-1 Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-1 is a potent and selective ligand for the sigma-1 receptor, a unique chaperone protein primarily located at the endoplasmic reticulum (ER).[1] The sigma-1 receptor is implicated in a multitude of cellular processes, including the modulation of intracellular calcium signaling, and is a promising therapeutic target for a variety of central nervous system disorders.[2][3][4] Understanding the dose-response relationship of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed protocols for generating a dose-response curve for this compound, focusing on a functional intracellular calcium flux assay and a cell viability assay, which are common methods for characterizing the cellular response to sigma-1 receptor modulation.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide a template for presenting results from dose-response experiments.
Table 1: this compound Binding Affinity
| Parameter | Value | Receptor Subtype |
| Kᵢ (Inhibition Constant) | 27.5 nM | Sigma-1 |
| Kᵢ (Inhibition Constant) | 527 nM | Sigma-2 |
This data indicates that this compound is approximately 19-fold more selective for the sigma-1 receptor over the sigma-2 receptor.[1][5]
Table 2: Representative Functional Dose-Response Data for this compound (Hypothetical)
| Assay Type | Cell Line | Endpoint Measured | EC₅₀/IC₅₀ (nM) | Hill Slope | Maximal Response (% of Control) |
| Intracellular Calcium Flux | SH-SY5Y (Human Neuroblastoma) | Increase in [Ca²⁺]ᵢ | 50 | 1.2 | 180% |
| Cell Viability (MTT Assay) | PC-12 (Rat Pheochromocytoma) | Reduction in Cell Viability | 250 | -1.0 | 20% (viability) |
Note: The data in this table is hypothetical and serves as an example of how to present experimental results. Actual values will vary depending on the specific experimental conditions.
Signaling Pathway
The sigma-1 receptor, upon ligand binding, modulates several downstream signaling pathways. A key mechanism involves the regulation of intracellular calcium homeostasis.
Caption: this compound binds to the sigma-1 receptor, leading to downstream modulation of intracellular calcium.
Experimental Workflow
Generating a dose-response curve for this compound involves a series of steps from cell culture to data analysis. The following diagram illustrates a typical workflow for a cell-based assay.
Caption: A generalized workflow for determining the dose-response of this compound in a cell-based assay.
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay
This protocol describes a method to measure the effect of this compound on intracellular calcium concentration ([Ca²⁺]ᵢ) in a neuronal cell line, such as SH-SY5Y.
Materials:
-
This compound
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂).
-
Seed cells into a 96-well black, clear-bottom plate at a density of 50,000 to 100,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in HBSS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
-
Data Acquisition:
-
Place the 96-well plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the this compound serial dilutions to the respective wells.
-
Continue to record the fluorescence intensity kinetically for at least 5-10 minutes to capture the calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by expressing the response as a percentage of the maximal response or relative to a positive control (e.g., ionomycin).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of this compound on the viability of a cell line, such as PC-12, which is often used in neurobiological studies.
Materials:
-
This compound
-
PC-12 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Culture PC-12 cells in standard conditions.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to attach for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells is below 0.5%.
-
Remove the old medium and add 100 µL of fresh medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only) and blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium from each well without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[6][7][8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma-1 receptor increases intracellular calcium in cultured astrocytes and contributes to mechanical allodynia in a model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting KSCM-1 solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of KSCM-1, with a specific focus on addressing solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective sigma-1 (σ1) receptor ligand with a Ki of 27.5 nM.[1][2] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER), where it modulates a variety of cellular functions, including calcium signaling and neuronal communication.[3][4] By binding to the sigma-1 receptor, this compound can be used to study its role in various physiological and pathological processes.
Q2: What is the recommended solvent for creating a primary stock solution of this compound?
A2: Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving this compound. Other potential organic solvents include ethanol (B145695) and dimethylformamide (DMF).
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why does this happen?
A3: This phenomenon, often called "precipitation upon dilution" or "crashing out," is common for hydrophobic compounds.[5] While this compound is soluble in a high concentration of an organic solvent like DMSO, its solubility significantly decreases when introduced into a predominantly aqueous environment.[5][6] The final concentration of the organic solvent in your assay buffer may be insufficient to keep the compound dissolved.[6]
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, the specific tolerance of your cell line should be determined empirically. It is crucial to always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in aqueous buffers.
Initial Observation: After diluting the this compound stock solution into your aqueous buffer, you observe cloudiness, visible particles, or a film on the container's surface. This indicates poor solubility.
Step-by-Step Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound solubility.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data on the solubility of this compound in various conditions.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | > 25 |
| Methanol | > 20 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Effect of Co-Solvent (DMSO) on this compound Solubility in PBS (pH 7.4)
| Final DMSO Concentration (% v/v) | Maximum Soluble this compound (µM) |
| 0.1 | ~1 |
| 0.5 | ~10 |
| 1.0 | ~25 |
Table 3: Influence of pH on this compound Solubility in Buffer with 0.5% DMSO
| Buffer pH | Maximum Soluble this compound (µM) |
| 6.5 | ~15 |
| 7.4 | ~10 |
| 8.0 | ~8 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, pH 7.4), sterile conical tubes.
-
Procedure:
-
Warm the aqueous buffer to room temperature or 37°C.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve a final concentration of 10 µM.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution does not exceed the tolerance of your experimental system (typically ≤0.5%).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness against a dark background.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of this compound via the sigma-1 receptor.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Optimizing KSCM-1 Concentration to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidelines for the optimal use of KSCM-1, a selective sigma-1 receptor ligand. Adhering to the recommended concentration ranges is crucial for achieving reliable experimental outcomes while minimizing the risk of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective small molecule ligand that specifically binds to the sigma-1 receptor (σ₁R), a chaperone protein primarily located at the endoplasmic reticulum.[1][2] It exhibits a high affinity for the sigma-1 receptor, with a reported Ki of 27.5 nM.[1]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. While this compound is highly selective for the sigma-1 receptor, at higher concentrations, it may interact with other proteins, leading to unintended biological consequences. This can result in misleading experimental data and potential cytotoxicity.
Q3: What is the known selectivity profile of this compound?
A3: this compound demonstrates a 19-fold selectivity for the sigma-1 receptor over the sigma-2 receptor.[1] Furthermore, secondary binding assays have shown that this compound has no significant affinity for a range of other receptors at concentrations well above its Ki for the sigma-1 receptor.[1]
Q4: At what concentration should I start my experiments with this compound?
A4: For initial cell-based assays, it is recommended to start with a concentration range that brackets the Ki value of this compound for the sigma-1 receptor (27.5 nM). A good starting point for a dose-response experiment would be a logarithmic dilution series from 1 nM to 1 µM. This range will help determine the optimal concentration for your specific experimental system while staying below concentrations that are more likely to induce off-target effects.
Q5: What are the potential off-targets I should be aware of for sigma receptor ligands?
A5: While this compound has a good selectivity profile, some sigma receptor ligands have been reported to interact with other proteins, such as ion channels. For instance, some sigma-1 receptor antagonists have been shown to inhibit the Kv2.1 potassium channel.[3] It is good practice to consider such potential off-targets when interpreting unexpected results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect at expected concentrations | 1. Low effective concentration: The compound may not be reaching its target in your specific cell type or assay system. 2. Cell line insensitivity: The cell line may not express the sigma-1 receptor or the downstream signaling pathway may not be active. | 1. Increase concentration cautiously: Gradually increase the concentration in your dose-response experiment. 2. Confirm target expression: Verify the presence of the sigma-1 receptor in your cell line using Western Blot or qPCR. |
| High variability in results | 1. Inconsistent compound preparation: Errors in serial dilutions can lead to variability. 2. Cell culture inconsistencies: Variations in cell passage number, confluency, or health can affect the response. | 1. Prepare fresh dilutions: Ensure accurate pipetting and use freshly prepared solutions for each experiment. 2. Standardize cell culture: Use cells of a similar passage number and ensure consistent seeding density and growth conditions. |
| Unexpected cytotoxicity | 1. Off-target effects: At higher concentrations, this compound may be interacting with other cellular targets, leading to toxicity. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | 1. Lower the concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect. 2. Include a vehicle control: Always include a control group treated with the same concentration of the vehicle to assess its contribution to cytotoxicity. |
| Results differ from published data | 1. Different experimental conditions: Variations in cell lines, assay protocols, or incubation times can lead to different outcomes. | 1. Review and align protocols: Carefully compare your experimental setup with the published methodology and try to align them as closely as possible. |
Data Presentation
This compound Binding Affinity and Selectivity Profile
| Target | Kᵢ (nM) | Selectivity vs. Sigma-1 |
| Sigma-1 Receptor (On-Target) | 27.5 | - |
| Sigma-2 Receptor | 528 | 19-fold |
| Alpha2A Receptor | 945 | 34-fold |
| 5-HT3 Receptor | 7,612 | 277-fold |
| Data sourced from Marriott et al., 2012.[1] |
Example: Dose-Response of this compound on Cell Viability
The following table provides a hypothetical example of data from a cell viability assay (e.g., MTT assay) to illustrate how to determine an optimal concentration range.
| This compound Concentration (nM) | % Cell Viability (Relative to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 98% |
| 10 | 95% |
| 50 | 85% (Example of optimal on-target effect) |
| 100 | 75% |
| 500 | 50% (Potential onset of off-target effects/toxicity) |
| 1000 | 30% |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from standard radioligand binding assay procedures for sigma receptors.[4]
Materials:
-
Cell membranes or tissue homogenates expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol (B65202).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes/homogenate, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of this compound in the assay buffer. For determining non-specific binding, use a high concentration of haloperidol instead of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: MTT Cell Viability Assay
This protocol outlines a colorimetric assay to assess the effect of this compound on cell viability.[5][6][7]
Materials:
-
Cells of interest cultured in a 96-well plate.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the media and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results as a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the on-target effect of this compound by examining the modulation of downstream signaling pathways of the sigma-1 receptor.[8][9][10]
Materials:
-
Cells treated with this compound.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against proteins in the sigma-1 receptor signaling pathway (e.g., p-ERK, BiP).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the expression or phosphorylation of the target proteins.
Mandatory Visualizations
Caption: this compound binding to the Sigma-1 receptor can modulate multiple signaling pathways.
Caption: Recommended experimental workflow for using this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
KSCM-1 stability in solution over time
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of KSCM-1 in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the consistent performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound? A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. When handled correctly and stored under these conditions, the solid compound is expected to be stable for at least two years. Always refer to the certificate of analysis provided with your specific lot for the recommended retest date.
Q2: How should I prepare and store a stock solution of this compound? A2: It is recommended to prepare a concentrated stock solution of this compound in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For storage, aliquot the stock solution into single-use volumes in low-binding polypropylene (B1209903) tubes and store at -20°C or -80°C. This practice helps to minimize degradation that can result from repeated freeze-thaw cycles.[1][2]
Q3: What is the stability of this compound in aqueous solutions or cell culture media? A3: The stability of this compound in aqueous solutions is significantly lower than in anhydrous DMSO and is dependent on the pH and temperature of the medium.[1] In typical cell culture media (pH 7.2-7.4) at 37°C, a noticeable degradation of the compound can occur over 24 to 48 hours. For experiments lasting longer than 24 hours, it is advisable to replenish the this compound-containing medium. For all experiments, it is best practice to dilute the stock solution into the aqueous buffer or media immediately before use.
Q4: Can I store this compound working solutions in aqueous buffers? A4: Storing this compound in aqueous buffers for extended periods is not recommended. If you must prepare a working solution in an aqueous buffer ahead of time, it should be stored at 2-8°C and used within the same day.[2] Always prepare fresh solutions for optimal results.
Q5: Is this compound sensitive to light? A5: Many organic small molecules are sensitive to light, which can cause photodegradation.[3][4] While specific photostability data for this compound is not available, it is a standard best practice to protect both solid compound and solutions from light by using amber vials or by covering containers with aluminum foil.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased or inconsistent bioactivity in cell-based assays. | 1. Degradation in Media: this compound may have degraded in the aqueous cell culture medium due to hydrolysis or oxidation, especially during long incubation periods.[1] 2. Adsorption to Plasticware: The compound may non-specifically bind to the surfaces of standard tissue culture plates or tubes.[1] 3. Cellular Metabolism: The cells may be metabolizing this compound into less active or inactive forms. | 1. Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. For long-term experiments, consider replenishing the media with fresh compound every 24-48 hours. 2. Use low-binding plasticware for preparing and storing solutions and for the assay itself. 3. Analyze the cell culture supernatant over time using LC-MS to identify potential metabolites. |
| Precipitation observed in stock solution or after dilution. | 1. Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent or upon dilution into an aqueous buffer. 2. Temperature Effects: Solubility can decrease at lower temperatures, causing the compound to precipitate out of a concentrated stock during cold storage or after dilution into cold media. 3. Media Interactions: Components in complex media (e.g., proteins, salts) can sometimes interact with the compound and reduce its solubility.[1] | 1. Prepare stock solutions at a lower, more conservative concentration. Ensure the final solvent concentration in your assay (e.g., DMSO) is low (typically <0.5%) to avoid solubility issues and cytotoxicity. 2. Before use, gently warm the stock solution to room temperature and vortex to ensure the compound is fully dissolved. When diluting, add the stock solution to the aqueous buffer while vortexing to facilitate mixing. 3. Test the solubility of this compound in basal media versus complete media to determine if serum components are contributing to precipitation. |
| Batch-to-batch variability in experimental outcomes. | 1. Inconsistent Handling: Differences in the preparation, storage, or handling of this compound solutions between experiments. 2. Stock Solution Degradation: The primary stock solution may have degraded over time due to improper storage or multiple freeze-thaw cycles. | 1. Standardize the protocol for solution preparation and handling across all experiments. 2. Always aliquot new stock solutions into single-use volumes. If a stock solution is old or has been thawed multiple times, prepare a fresh one. It is good practice to qualify a new batch of stock solution against a previously validated one. |
Quantitative Stability Data
The following table summarizes the hypothetical stability of this compound in various solutions over time at different storage temperatures. This data is representative for a typical small molecule inhibitor and should be used as a guideline. Stability was assessed by measuring the percentage of intact this compound remaining via HPLC analysis.
| Solvent/Solution | Storage Temperature | % this compound Remaining (Mean ± SD) |
| Day 1 | ||
| Anhydrous DMSO | -20°C | 100 ± 0.5% |
| PBS (pH 7.4) | 4°C | 99.1 ± 0.9% |
| Cell Culture Medium (+10% FBS) | 37°C | 95.2 ± 1.8% (at 24h) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, low-binding microcentrifuge tubes (e.g., polypropylene)
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-calculation: Determine the mass of this compound powder required to make a 10 mM solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).
-
Weighing: In a well-ventilated area or fume hood, accurately weigh the calculated amount of this compound powder.
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add the required volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If the solid does not completely dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to quantify the concentration of this compound over time and detect degradation products.[5][6]
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
This compound samples from the stability study (in solution)
-
This compound reference standard for calibration curve
Procedure:
-
Sample Preparation: At each time point of the stability study, take an aliquot of the this compound solution. Dilute it with the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration that falls within the linear range of the calibration curve.
-
Calibration Curve: Prepare a series of dilutions of the this compound reference standard in the same solvent as the samples to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
-
Gradient Elution (Example):
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Run the calibration standards first to establish the standard curve (Peak Area vs. Concentration).
-
Inject the stability samples.
-
Quantify the concentration of this compound in each sample by interpolating its peak area from the calibration curve.
-
Calculate the percentage of this compound remaining relative to the initial (Time = 0) concentration.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Potential degradation routes for this compound in experimental settings.
Caption: A workflow for troubleshooting this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. allanchem.com [allanchem.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS - PubMed [pubmed.ncbi.nlm.nih.gov]
KSCM-1 Experiments: Technical Support Center for Interpreting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with KSCM-1, a selective sigma-1 receptor (S1R) ligand. This resource aims to provide clarity on experimental design, execution, and data interpretation to ensure robust and reliable findings.
Frequently Asked questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can arise from several factors, including procedural variability, reagent quality, and cell-based issues. Ensure consistent cell passage numbers, seeding densities, and treatment durations.[1] Verify the purity and stability of your this compound stock solution. Cellular health is paramount; always perform a viability assay to confirm that the observed effects are not due to cytotoxicity.
Q2: I am observing a weaker-than-expected or no effect of this compound in my cell-based assay. What should I check?
Several factors could contribute to a diminished response. Confirm the expression of the sigma-1 receptor in your cell line, as levels can vary. Optimize the concentration of this compound, as the dose-response can be bell-shaped. Ensure that the incubation time is sufficient for the desired biological effect to manifest. For assays involving protein expression or phosphorylation, time-course experiments are recommended. Finally, check for issues with your assay reagents and instrument settings.
Q3: I am seeing off-target effects that don't seem to be mediated by the sigma-1 receptor. Is this possible?
While this compound is a selective sigma-1 receptor ligand, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out.[2] Some sigma receptor ligands have been reported to interact with other proteins, such as ion channels, independently of the sigma-1 receptor. To confirm that the observed effect is sigma-1 receptor-mediated, include a sigma-1 receptor antagonist (e.g., NE-100) as a negative control. If the effect of this compound is blocked by the antagonist, it is likely on-target.
Q4: My calcium imaging data shows a high basal signal or unstable baseline after this compound treatment. How can I troubleshoot this?
High or unstable baselines in calcium imaging can be due to several factors. Ensure that the cells are healthy and not overloaded with the calcium indicator dye.[3] Phototoxicity from excessive laser exposure can also damage cells and affect calcium homeostasis.[3] Spontaneous synaptic activity in neuronal cultures can contribute to baseline fluctuations; this can be mitigated by using appropriate blockers if they do not interfere with the experiment.[3] It is also crucial to correct for motion artifacts in your imaging data.[4]
Q5: In my neurite outgrowth assay, I see inconsistent or poor neurite formation even in my positive controls. What could be the problem?
Successful neurite outgrowth is highly dependent on optimal cell culture conditions. Ensure even cell seeding and proper coating of the culture surface.[5] The concentration of serum and growth factors in the media is critical and should be optimized.[6] Incomplete washing or insufficient blocking during immunostaining can lead to high background, obscuring the neurites.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related, well-characterized sigma-1 receptor agonists.
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) |
| Sigma-1 | 27.5[2] |
| Sigma-2 | 527 |
Table 2: Representative Concentrations of Sigma-1 Receptor Agonists in Functional Assays
| Compound | Assay | Cell Type/Model | Effective Concentration | Reference |
| PRE-084 | Neuroprotection | Cortical Neurons | 10 µM | [7] |
| SA4503 | Neurite Outgrowth | PC12 Cells | 0.01 - 1.0 µM | [8] |
| (+)-Pentazocine | ERK Phosphorylation | Optic Nerve Head Astrocytes | 1 µM | [9] |
| TS-157 | Neurite Outgrowth | N1E-115 Cells | 1 µM | [10] |
Key Experimental Protocols
Protocol 1: Neurite Outgrowth Assay
This protocol is adapted for a 96-well plate format and is suitable for neuronal cell lines like PC12 or SH-SY5Y.
Materials:
-
Neuronal cell line (e.g., PC12)
-
Complete growth medium and low-serum differentiation medium
-
Nerve Growth Factor (NGF) as a positive control
-
This compound stock solution
-
96-well tissue culture plates, coated with an appropriate substrate (e.g., collagen)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a coated 96-well plate at an optimized density and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with low-serum medium and incubate for 12-24 hours to synchronize the cells.[5]
-
Treatment: Add this compound at various concentrations. Include a vehicle control, a positive control (e.g., NGF for PC12 cells), and a negative control (e.g., a sigma-1 receptor antagonist like NE-100).[8]
-
Incubation: Incubate the plate for 48-72 hours to allow for neurite outgrowth.[5]
-
Fixation and Staining:
-
Gently fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imager or fluorescence microscope. Quantify neurite length, number of neurites per cell, and the percentage of cells with neurites using appropriate image analysis software.[11]
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol details the steps to measure agonist-induced ERK phosphorylation.
Materials:
-
Cell line of interest
-
Serum-free medium
-
This compound stock solution
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Before treatment, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[12]
-
Ligand Stimulation: Treat the cells with this compound at the desired concentrations for various time points (e.g., 5, 15, 30 minutes). Include a vehicle-treated control.
-
Cell Lysis: After stimulation, place the plate on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.[13]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Investigating this compound Effects
Caption: A generalized workflow for a neurite outgrowth experiment with this compound.
Sigma-1 Receptor Signaling Pathway
Caption: this compound activates the sigma-1 receptor, leading to downstream signaling events.
References
- 1. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. sartorius.com [sartorius.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 9. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
KSCM-1 experimental variability and reproducibility issues
Technical Support Center: KSCM-1 Ligand Series
This technical support center provides guidance on the experimental use of this compound and related compounds. Given the limited specific data on experimental variability and reproducibility for this compound, this guide focuses on the known characteristics of the KSCM ligand series and addresses common issues in the experimental context in which it has been described: radioligand binding assays for sigma receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
This compound is a compound that acts as a ligand for sigma (σ) receptors, with a notable selectivity for the σ1 receptor subtype.[1] It is part of a series of benzofuran (B130515) derivatives that also includes KSCM-5 and KSCM-11.[1] Its primary documented use in research is in competitive binding assays to determine its affinity for sigma receptors.[1]
Q2: My binding assay results with this compound are variable. What are common sources of irreproducibility in radioligand binding assays?
While specific reproducibility data for this compound is not extensively documented, variability in radioligand binding assays can stem from several factors:
-
Reagent Consistency: Ensure the radioligand, competitor ligands (like this compound), and buffer components are from the same lot or have been cross-validated.
-
Tissue/Cell Preparation: Inconsistent homogenization of tissue (e.g., rat brain homogenate) or variations in cell culture conditions (for cell lines like PC12) can alter receptor expression and availability.
-
Assay Conditions: Strict control of incubation time, temperature, and pH is critical. Deviations can affect ligand binding kinetics.
-
Pipetting Accuracy: Small volumes of high-affinity ligands require precise pipetting. Use calibrated pipettes and appropriate techniques.
-
Data Analysis: Inconsistent application of curve-fitting models (e.g., non-linear regression for IC50 determination) or incorrect use of the Cheng-Prusoff equation can lead to variable Ki values.
Troubleshooting Guide for Radioligand Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding | Radioligand concentration is too high. | Optimize radioligand concentration to be at or below its Kd. |
| Insufficient washing of the filter or plate. | Increase the number or volume of wash steps with ice-cold buffer. | |
| Low specific binding | Degraded radioligand or competitor. | Aliquot and store ligands at the recommended temperature; avoid repeated freeze-thaw cycles. |
| Low receptor density in the preparation. | Use a fresh tissue/cell preparation or a source known to have higher receptor expression. | |
| Inconsistent IC50 values | Inaccurate serial dilutions of the competitor ligand (this compound). | Prepare fresh serial dilutions for each experiment and verify concentrations. |
| Equilibration was not reached. | Determine the optimal incubation time by performing a time-course experiment. |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of the KSCM ligand series for σ1 and σ2 receptors as determined in radioligand competition binding assays.[1]
| Compound | Receptor | Ki (nM) | Mean ± S.E.M. |
| This compound | σ1 | 27 | Data from three independent experiments |
| σ2 | 527 | Data from three independent experiments | |
| KSCM-5 | σ1 | 7.8 | Data from three independent experiments |
| σ2 | >1000 (weak binding) | Data from three independent experiments | |
| KSCM-11 | σ1 | 34 | Data from three independent experiments |
| σ2 | ~100-200 (estimated) | Data from three independent experiments |
Key Experimental Protocols
Radioligand Competition Binding Assay for σ1 and σ2 Receptors [1]
This protocol outlines the general methodology used to determine the binding affinity of this compound.
-
Preparation of Receptor Source:
-
For σ1 receptors: Use rat brain homogenate.
-
For σ2 receptors: Use PC12 cell preparations.
-
-
Assay Buffer: Prepare the appropriate binding buffer for the receptor subtype.
-
Radioligand:
-
For σ1 receptors: Use --INVALID-LINK---pentazocine.
-
For σ2 receptors: Use [3H]1,3-di(2-tolyl)guanidine.
-
-
Competition Assay Setup:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the competitor ligand (e.g., this compound).
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity ligand, e.g., haloperidol).
-
-
Incubation: Incubate the mixture for a predetermined time and at a specific temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: Key factors contributing to experimental variability.
References
addressing high background in KSCM-1 binding assays
This technical support center provides troubleshooting guidance for researchers using KSCM-1 in binding assays. This compound is a selective ligand for the sigma-1 receptor, with a Ki of 27.5 nM, and is often used in competitive radioligand binding assays to study this receptor's function.[1] High background is a common issue in these assays that can obscure specific signals and lead to inaccurate results. This guide offers troubleshooting strategies and frequently asked questions to help you identify and resolve the root causes of high background in your this compound binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in binding assays?
This compound is a selective sigma-1 receptor ligand.[1] In binding assays, it is typically used as an unlabeled competitor to determine the binding affinity (Ki) of other test compounds for the sigma-1 receptor. It can also be used to characterize the receptor itself.
Q2: What are the primary sources of high background in this compound binding assays?
High background in this compound binding assays, which are often radioligand-based, can stem from several sources:
-
Non-specific binding: The radioligand or this compound may bind to components other than the sigma-1 receptor, such as the assay plate, filters, or other proteins in the membrane preparation.[2]
-
Issues with reagents: Problems with the radioligand (e.g., degradation), buffers (e.g., incorrect pH or composition), or blocking agents can all contribute to high background.
-
Suboptimal assay conditions: Inadequate blocking, insufficient washing, incorrect incubation times or temperatures, and problems with the receptor preparation can all lead to elevated background signals.[3]
-
Problems with instrumentation or data analysis: Incorrect settings on the detection instrument (e.g., microplate reader, scintillation counter) or improper data analysis can also manifest as high background.
Q3: How can I differentiate between specific and non-specific binding?
Specific binding is the binding of a ligand to its receptor, which is typically saturable and of high affinity. Non-specific binding is the low-affinity, non-saturable binding of the ligand to other components in the assay. To determine non-specific binding, a high concentration of an unlabeled ligand (that also binds to the receptor) is added to a set of reactions to block all specific binding of the radioligand. The remaining measured signal is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).
Troubleshooting High Background
High background can significantly reduce the signal-to-noise ratio of your assay, making it difficult to obtain reliable data. The following sections provide a systematic approach to troubleshooting the most common causes of this issue.
Reagent-Related Issues
Proper preparation and handling of all reagents are critical for a successful binding assay.
| Problem | Possible Cause | Recommended Solution |
| High background across all wells | Radioligand degradation or low purity. | Use a fresh batch of radioligand and ensure it has been stored correctly. Ideally, radiochemical purity should be above 90%. |
| Incorrect buffer composition (pH, ionic strength). | Prepare fresh assay buffers and verify the pH. Ensure the buffer composition is appropriate for sigma-1 receptor binding. | |
| Contaminated reagents. | Prepare fresh, high-purity buffers and filter them. Aliquot reagents to avoid repeated freeze-thaw cycles. |
Assay Protocol Optimization
Fine-tuning your experimental protocol is essential for minimizing non-specific binding and maximizing your specific signal.
| Problem | Possible Cause | Recommended Solution |
| High non-specific binding | Insufficient blocking. | Optimize blocking conditions. Test different blocking agents (e.g., Bovine Serum Albumin - BSA, non-fat milk) and increase the incubation time. For filtration assays, pre-soaking filters with a blocking agent like polyethyleneimine (PEI) can reduce non-specific binding to the filter. |
| Inadequate washing. | Increase the number and duration of wash steps to more effectively remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand. | |
| Suboptimal incubation time or temperature. | Perform time-course and temperature-dependence experiments to determine the optimal conditions for reaching binding equilibrium without increasing non-specific binding. | |
| High radioligand concentration. | Using a radioligand concentration significantly above its dissociation constant (Kd) can increase non-specific binding. Use a concentration at or below the Kd value.[2] | |
| Issues with receptor preparation (cell membranes). | Ensure the membrane preparation protocol effectively isolates the membrane fraction and minimizes protein degradation by using protease inhibitors. Repeated freeze-thaw cycles can damage receptors. |
Data Acquisition and Analysis
Correct instrument settings and data analysis are crucial for accurate results.
| Problem | Possible Cause | Recommended Solution |
| High background reading from instrument | Incorrect instrument settings. | For scintillation counters, ensure the correct energy window is set for the radioisotope being used. For plate readers, optimize the gain settings to maximize the signal-to-noise ratio. |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate for samples. Instead, fill them with buffer to create a more uniform temperature and humidity environment across the plate.[4] | |
| Incorrect data analysis. | Ensure you are correctly subtracting the non-specific binding from the total binding to calculate the specific binding. Use appropriate curve-fitting models for data analysis. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to troubleshooting high background in this compound binding assays.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (like this compound) by measuring its ability to compete with a known radioligand for binding to the sigma-1 receptor.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand Solution: Prepare a working solution of a suitable sigma-1 receptor radioligand (e.g., --INVALID-LINK---pentazocine) in assay buffer at a concentration equal to its Kd.[5]
-
This compound/Test Compound Solutions: Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Receptor Preparation: Thaw a vial of cell membranes expressing the sigma-1 receptor and resuspend in ice-cold assay buffer. The protein concentration will need to be optimized.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the serially diluted unlabeled test compound, the fixed concentration of radioligand, and the membrane preparation.
-
To determine non-specific binding, a high concentration of a known unlabeled sigma-1 receptor ligand (e.g., haloperidol) is used in a set of wells.[6]
-
For total binding, only the radioligand and membrane preparation are added.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[6]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in a blocking agent like 0.3% PEI) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Logical Workflows
To aid in understanding the troubleshooting process and the underlying biological context, the following diagrams are provided.
Caption: A logical workflow for troubleshooting high background in binding assays.
Caption: A simplified experimental workflow for a competitive this compound binding assay.
Caption: A simplified signaling pathway of the Sigma-1 receptor upon ligand binding.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. swordbio.com [swordbio.com]
- 4. benchchem.com [benchchem.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
KSCM-1 off-target binding at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing KSCM-1. The focus is on addressing potential off-target binding at high concentrations and ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: this compound is a selective ligand for the sigma-1 receptor (σ1R), exhibiting a high binding affinity with a Ki of approximately 27-27.5 nM.[1][2][3] It shows significant selectivity over the sigma-2 receptor (σ2R), with a Ki of 527-528 nM.[1][2] Secondary binding assays have indicated no significant affinity for non-sigma receptors at standard working concentrations.[4]
Q2: What is considered a "high concentration" for this compound in cellular assays?
A2: A typical effective concentration of this compound in vitro for observing specific sigma-1 receptor-mediated effects is around 10 nM.[4] "High concentrations" where off-target binding may become a concern would generally be considered in the range of 10- to 100-fold higher than the Ki for the primary target, so approximately 275 nM to 2.75 µM and above. It is crucial to determine the optimal concentration for your specific assay to minimize the risk of off-target effects.
Q3: What are the potential consequences of off-target binding of this compound at high concentrations?
Q4: How can I be sure my observed phenotype is due to sigma-1 receptor engagement and not off-target effects?
A4: To confirm that the observed effects are mediated by the sigma-1 receptor, several control experiments are recommended. These include performing experiments with a structurally distinct sigma-1 receptor agonist or antagonist to see if the same phenotype is produced or reversed, respectively. Additionally, using a cell line where the sigma-1 receptor has been knocked out or knocked down (e.g., using CRISPR or siRNA) can help verify that the effect of this compound is dependent on its primary target.
Troubleshooting Guide: this compound Off-Target Binding
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound when used at high concentrations.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Unexpected or inconsistent experimental results at high this compound concentrations. | This compound may be binding to off-target proteins, leading to confounding biological effects. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to identify the lowest effective concentration that elicits the desired on-target effect. 2. Use negative and positive controls: Include a known inactive compound and a well-characterized sigma-1 receptor agonist/antagonist. 3. Validate with a secondary sigma-1 ligand: Use a structurally different sigma-1 ligand to confirm the phenotype. | A clear dose-dependent effect that is consistent with sigma-1 receptor pharmacology. |
| Observed phenotype persists in sigma-1 receptor knockout/knockdown cells. | The effect is likely due to off-target binding, as the primary target is absent. | 1. Identify potential off-targets: Utilize experimental methods like Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), or Photoaffinity Labeling to identify proteins that bind to this compound at high concentrations. 2. Computational Prediction: Use in silico tools to predict potential off-target interactions based on the structure of this compound.[7] | Identification of specific off-target proteins, allowing for a better understanding of the observed phenotype. |
| Cellular toxicity is observed at high concentrations of this compound. | Off-target binding may be inducing a toxic cellular response. | 1. Assess cell viability: Use assays like MTS or LDH release to quantify toxicity across a range of this compound concentrations. 2. Investigate the mechanism of toxicity: If off-targets are identified, investigate their known cellular functions to understand the potential toxic mechanism. | Determination of the toxic concentration threshold and potential insights into the off-target-mediated toxicity pathway. |
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound.
| Target | Binding Affinity (Ki) | Reference |
| Sigma-1 Receptor (σ1R) | 27-27.5 nM | [1][2][3] |
| Sigma-2 Receptor (σ2R) | 527-528 nM | [1][2] |
Signaling Pathways and Experimental Workflows
This compound and the Sigma-1 Receptor Signaling Pathway
Upon binding of an agonist like this compound, the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, dissociates from the Binding immunoglobulin Protein (BiP).[2] This dissociation allows the sigma-1 receptor to translocate and interact with a variety of downstream effectors, including ion channels, G-protein coupled receptors, and kinases, thereby modulating cellular signaling and function.[2]
Caption: this compound binding to the Sigma-1R-BiP complex initiates signaling.
Experimental Workflow for Off-Target Identification
A general workflow for identifying off-target proteins of this compound at high concentrations is outlined below. This workflow combines biochemical and proteomic approaches to provide a comprehensive profile of this compound's interactome.
Caption: A multi-pronged approach to identify this compound off-targets.
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol describes a method to identify proteins that interact with this compound by immobilizing the compound and pulling down its binding partners from a cell lysate.
Materials:
-
This compound-conjugated affinity resin (e.g., NHS-activated sepharose beads)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE materials
-
Mass spectrometer
Procedure:
-
Cell Culture and Lysis: Culture cells to 80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Affinity Resin Incubation: Incubate the clarified lysate with the this compound-conjugated affinity resin for 2-4 hours at 4°C with gentle rotation. Include a control incubation with unconjugated resin.
-
Washing: Pellet the resin by centrifugation and wash three times with ice-cold wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the resin using elution buffer. Immediately neutralize the eluate with neutralization buffer.
-
Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the entire lane or specific bands and subject them to in-gel digestion followed by LC-MS/MS analysis to identify the proteins.
-
Data Analysis: Compare the proteins identified from the this compound resin to the control resin to identify specific binding partners.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the engagement of this compound with its targets in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.[8][9]
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
Thermal cycler
-
Lysis buffer (with protease inhibitors)
-
Western blot materials
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of this compound or vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.[8]
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with intermittent vortexing.[8]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[8]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of a suspected off-target protein (or perform a proteome-wide analysis) in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound treated samples compared to the vehicle control indicates target engagement.
In Situ Photoaffinity Labeling for Off-Target Profiling
This technique uses a photo-activatable version of this compound to covalently crosslink to its binding partners in live cells, allowing for their subsequent identification.
Materials:
-
Photo-activatable this compound probe (containing a photoreactive group like a diazirine and a reporter tag like biotin (B1667282) or a click-chemistry handle)
-
Cell line of interest
-
UV irradiation source (e.g., 365 nm)
-
Lysis buffer
-
Streptavidin beads (for biotinylated probes) or click-chemistry reagents
-
Western blot or mass spectrometry materials
Procedure:
-
Probe Incubation: Incubate live cells with the photo-activatable this compound probe. Include a competition control where cells are pre-incubated with an excess of non-probe this compound.
-
UV Crosslinking: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.
-
Cell Lysis: Lyse the cells and clarify the lysate as described in the AP-MS protocol.
-
Enrichment of Labeled Proteins: Enrich the probe-labeled proteins using streptavidin beads (for biotinylated probes) or by performing a click reaction with a reporter tag followed by affinity purification.
-
Protein Identification: Elute and identify the enriched proteins by mass spectrometry.
-
Data Analysis: Compare the identified proteins from the probe-treated sample with the competition control to identify specific interactors.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to control for KSCM-1 vehicle effects in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for vehicle effects in in vivo studies involving KSCM-1, a selective sigma-1 receptor ligand. Given that this compound is soluble in DMSO, it is presumed to have low aqueous solubility, necessitating the use of a vehicle for administration in animal models. This guide addresses common challenges and questions related to the use of such vehicles.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for my this compound in vivo study?
A vehicle control is a formulation given to a control group of animals that includes all the components of the experimental therapeutic formulation except for the active pharmaceutical ingredient (API), in this case, this compound.[1] It is a critical component of study design because it allows researchers to distinguish the physiological effects of this compound from any effects caused by the solvents and excipients used to deliver it.[1] Any biological response observed in the vehicle control group can be attributed to the vehicle itself, and this baseline is crucial for accurately interpreting the effects of this compound.
Q2: How do I select an appropriate vehicle for this compound?
Since this compound is soluble in DMSO, a co-solvent system is a common starting point for in vivo administration. The ideal vehicle should:
-
Effectively solubilize or create a stable suspension of this compound.
-
Be non-toxic and well-tolerated by the animal model at the required dose volume and concentration.
-
Not interfere with the absorption, distribution, metabolism, or excretion (ADME) of this compound.
-
Be chemically inert and not react with this compound.
A common approach for compounds like this compound is to start with a vehicle formulation containing DMSO and dilute it with other agents like polyethylene (B3416737) glycol (PEG), surfactants (e.g., Tween 80), or aqueous solutions like saline or PBS. A screening process to test the solubility and stability of this compound in different vehicle candidates is highly recommended.
Q3: What are the potential side effects of common vehicle components used for poorly soluble compounds?
Many components used to solubilize drugs can have their own biological effects. For instance:
-
Dimethyl Sulfoxide (DMSO): While an excellent solvent, DMSO can have anti-inflammatory and analgesic effects.[1] At higher concentrations, it can cause local irritation and systemic toxicity.
-
Polyethylene Glycol (PEG): Generally well-tolerated at low concentrations, but high doses can be toxic.[1]
-
Tween 80 (Polysorbate 80): A surfactant used to maintain solubility, but it can cause hypersensitivity reactions in some cases.[1]
-
Propylene Glycol (PG): Can cause neuromotor toxicity at higher concentrations.
It is crucial to conduct a dose-escalation study with the vehicle alone to determine the Maximum Tolerated Dose (MTD) in your specific animal model and route of administration.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Adverse effects in the vehicle control group (e.g., weight loss, lethargy, skin irritation). | The concentration of one or more vehicle components (e.g., DMSO, PEG) is too high, leading to toxicity.[1] | • Reduce the concentration of organic co-solvents and/or surfactants. • Conduct a dose-escalation study with the vehicle alone to determine its Maximum Tolerated Dose (MTD). • Consider alternative, better-tolerated vehicle formulations (e.g., lipid-based vehicles, cyclodextrins).[1] |
| Significant biological effect observed in the vehicle control group compared to an untreated/saline-only group. | The vehicle itself is biologically active in the context of your experimental model (e.g., DMSO's anti-inflammatory properties).[1] | • Use the vehicle control group, not an untreated group, as the primary baseline for calculating the specific effects of this compound. • If the vehicle's effect is too pronounced and confounds interpretation, you must reformulate the vehicle to be more inert. |
| High variability in experimental data within or between groups. | • Inconsistent vehicle preparation leading to batch-to-batch differences. • Non-homogenous suspension of this compound. • Variable dosing volumes or techniques. | • Standardize the vehicle preparation protocol and prepare a single batch for the entire study if possible. • Ensure uniform suspension through proper mixing (e.g., vortexing) before each dose. • Use calibrated equipment for accurate dosing and ensure all technicians are trained on the same administration technique. |
| Precipitation of this compound in the formulation upon standing or dilution. | • The vehicle is not optimal for maintaining this compound solubility. • The pH of the final solution is not ideal for this compound's solubility. | • Increase the proportion of organic co-solvents (e.g., DMSO, PEG) in a stepwise manner, being mindful of potential toxicity. • Increase the concentration of a surfactant (e.g., Tween 80). • Adjust the pH of the final solution to optimize solubility. |
Quantitative Data on Common Vehicle Components
The following table summarizes key properties of frequently used vehicle components for in vivo studies. Note that tolerated percentages can vary significantly based on the animal species, route of administration, and study duration.
| Component | Molecular Weight ( g/mol ) | Density (g/mL) | Typical Concentration Range (% v/v) | Potential In Vivo Effects |
| DMSO | 78.13 | ~1.10 | 1-10% | Anti-inflammatory and analgesic effects; can be a vehicle-control confounder.[1] |
| PEG300 | 285-315 | ~1.12 | 10-50% | Generally well-tolerated, but high doses can be toxic.[1] |
| Tween 80 | 1310 | ~1.07 | 1-10% | Can cause hypersensitivity reactions in some instances.[1] |
| Propylene Glycol | 76.09 | ~1.04 | 10-40% | Can induce neuromotor toxicity. |
| Ethanol | 46.07 | ~0.79 | <10% | Potential for toxicity and irritation; must be used with caution. |
Experimental Protocols
Protocol: Vehicle Selection and Tolerability Study
Objective: To identify a suitable vehicle for this compound that ensures its solubility and is well-tolerated by the animal model.
Materials:
-
This compound
-
Vehicle candidates (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile tubes and syringes
-
Vortex mixer and/or sonicator
-
Animal model (e.g., mice or rats)
Methodology:
-
Solubility Screening (Benchtop): a. Prepare several potential vehicle formulations with varying ratios of co-solvents and surfactants (e.g., 10% DMSO / 40% PEG300 / 50% Saline). b. Add this compound to each vehicle candidate at the desired final concentration. c. Vortex and/or sonicate to aid dissolution. d. Visually inspect for solubility and stability (i.e., lack of precipitation) over a 24-hour period at room temperature and 4°C.
-
In Vivo Tolerability Study: a. Select the top 2-3 vehicle candidates that provided the best solubility for this compound. b. Assign a small group of animals (n=3-5 per group) to each vehicle candidate. Include a saline-only control group. c. Administer the vehicle alone (without this compound) at the same volume and by the same route planned for the main study. d. Monitor animals closely for at least 48-72 hours. Record clinical signs of toxicity, changes in body weight, and food/water intake. e. Select the final vehicle that provides the best solubility for this compound and is the most well-tolerated by the animals.
Visualizations
Caption: Workflow for selecting a suitable vehicle for this compound.
Caption: Troubleshooting pathway for unexpected effects in a vehicle control group.
References
Technical Support Center: Optimizing Incubation Time for KSCM-1 In Vitro
Welcome to the technical support center for KSCM-1. This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the in vitro incubation time of this compound, a selective sigma-1 (σ1) receptor ligand.[1] Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a selective sigma-1 (σ1) receptor ligand with a high affinity (Ki of 27.5 nM).[1] The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[2][3] It acts as an inter-organelle signal modulator, influencing numerous cellular processes by regulating ion channels and calcium (Ca2+) signaling between the ER and mitochondria.[2][3] this compound exerts its effects by binding to this receptor, which can modulate downstream cellular pathways involved in cancer, neuroprotection, and pain.[2]
Q2: Why is optimizing the incubation time for this compound crucial? A2: The biological effects of this compound, like many receptor ligands, are time-dependent. An insufficient incubation period may lead to an underestimation of its potency (e.g., a higher EC50 or IC50 value) because the compound may not have had enough time to elicit a maximal response.[4] Conversely, an excessively long incubation might induce secondary effects such as off-target toxicity, activation of compensatory signaling pathways, or even degradation of the compound in the culture medium, which can confound the experimental results.[4][5]
Q3: What are recommended starting points for a time-course experiment with this compound? A3: The ideal starting point depends on the biological endpoint being measured.[4]
-
For rapid signaling events (e.g., changes in protein phosphorylation or calcium flux), shorter incubation times are typically sufficient. A suggested range is 0.5, 1, 2, 4, 8, and 24 hours.[4]
-
For cellular endpoints (e.g., changes in cell viability, proliferation, or gene expression), longer incubation times are generally required.[6] A common starting range for these assays is 24, 48, and 72 hours.[4][5][7]
Q4: How does cell density affect the outcome of incubation time experiments? A4: Cell density is a critical parameter in cell-based assays.[6] Cells should be in the logarithmic growth phase during treatment. If cells are too sparse, they may grow slowly or not respond consistently. If they become overgrown (confluent) during a long incubation, it can lead to nutrient depletion, waste accumulation, and changes in cellular metabolism, all of which can alter the cells' response to this compound and affect the reproducibility of the assay.[6]
Troubleshooting and Optimization Guide
This guide addresses common issues encountered when determining the optimal incubation time for this compound.
| Problem | Potential Cause | Suggested Solution |
| No significant effect observed at any time point. | 1. Incubation time is too short: The biological process being measured requires a longer duration to manifest.[4][7] 2. This compound concentration is too low: The concentration used may be insufficient to effectively engage the sigma-1 receptor. 3. Compound instability: this compound may be degrading in the culture medium over the incubation period.[4] 4. Cell line is resistant or lacks target: The chosen cell line may not express sufficient levels of the sigma-1 receptor or may not rely on pathways modulated by it. | 1. Extend the time course: Include later time points (e.g., 72 or 96 hours for viability assays).[4] 2. Increase this compound concentration: Perform a dose-response experiment at a fixed, optimal time point. 3. Replenish media: For long incubation periods (>48h), consider a partial media change with fresh this compound.[6] 4. Confirm target expression: Use Western Blot or qPCR to verify sigma-1 receptor expression in your cell line. |
| High level of cell death across all concentrations, even low ones. | 1. Incubation time is too long: Prolonged exposure can lead to off-target effects and general cytotoxicity.[4] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Cell seeding density is too low: Sparsely seeded cells can be more sensitive to chemical treatments. | 1. Reduce the maximum incubation time: Test earlier time points (e.g., 12, 24, and 48 hours instead of 72).[4] 2. Lower solvent concentration: Ensure the final vehicle concentration is non-toxic (typically ≤0.1% for DMSO). 3. Optimize cell seeding density: Ensure cells are healthy and at an appropriate density before adding the compound. |
| Observed effect decreases at later time points (e.g., effect is weaker at 72h than at 48h). | 1. Compound degradation: this compound may be losing activity in the culture medium over time.[4] 2. Cellular adaptation: Cells may be activating compensatory mechanisms to overcome the effect of the compound.[4] 3. Cell overgrowth in control wells: If control cells become confluent while treated cells do not, it can skew normalization and make the compound appear less effective. | 1. Replenish media with fresh this compound for longer time points.[6] 2. Analyze earlier time points: The optimal incubation may be where the maximal effect is first observed and sustained. 3. Adjust initial seeding density: Ensure that even the untreated control cells are not over 90% confluent by the final time point. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Increased evaporation in the outer wells of a microplate during long incubations.[5] 3. Inaccurate pipetting: Errors during the addition of this compound or assay reagents. | 1. Improve cell suspension mixing: Ensure a homogenous single-cell suspension before and during plating. 2. Mitigate edge effects: Do not use the outermost wells for experiments; instead, fill them with sterile PBS or media.[8] 3. Use calibrated pipettes and ensure proper technique. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Cell Viability Assay
This protocol describes a time-course experiment to determine the effect of this compound incubation time on cell viability (e.g., using an MTS or CCK-8 assay).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
96-well clear flat-bottom tissue culture plates
-
Cell viability reagent (e.g., MTS, CCK-8)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium).
-
Incubate the plates for 18-24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Prepare a separate plate for each time point to be tested (e.g., 24h, 48h, 72h).
-
Incubate the plates at 37°C and 5% CO₂ for the designated duration.
-
-
Cell Viability Measurement:
-
At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).
-
Incubate for the recommended time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
For each time point, subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-only controls to calculate the percent viability for each concentration.
-
Plot percent viability versus the log of this compound concentration for each incubation time.
-
Use non-linear regression to determine the IC50 value at each time point. The optimal incubation time is typically the one that provides a stable and potent IC50 value without excessive cell death in the vehicle control.[4]
-
Protocol 2: Western Blot Analysis for Signaling Events
This protocol outlines how to measure the effect of this compound on the phosphorylation or expression level of a target protein over a shorter time course.
Materials:
-
6-well tissue culture plates
-
This compound and vehicle
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system
-
Primary and secondary antibodies
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach ~70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
At the end of each treatment time, immediately place the plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar assay.
-
-
Western Blotting:
-
Normalize the protein samples with lysis buffer and loading dye.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the target of interest (and a loading control like β-actin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized signal against time to determine when this compound elicits its peak effect on the signaling pathway.
-
Visualizations
Caption: General mechanism of this compound via the Sigma-1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. marinbio.com [marinbio.com]
dealing with KSCM-1 batch to batch variability
A Guide to Managing Batch-to-Batch Variability in Keratinocyte Stem Cell Medium-1
This technical support guide is designed for researchers, scientists, and drug development professionals using KSCM-1 (Keratinocyte Stem Cell Medium-1). It provides detailed troubleshooting advice, quality control protocols, and answers to frequently asked questions to help you manage and mitigate the effects of batch-to-batch variability in your experiments.
Disclaimer: The acronym "this compound" can also refer to a selective sigma-1 receptor ligand. This guide focuses exclusively on Keratinocyte Stem Cell Medium-1, as complex biological reagents like cell culture media are inherently more susceptible to the types of batch-to-batch variability that impact cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a specialized, often serum-free or conditioned medium formulation, optimized for the in vitro cultivation and expansion of primary human epidermal keratinocytes, particularly enriching for the stem cell population.[1][2] Its primary application is to support the long-term proliferation of keratinocyte stem cells while preventing premature terminal differentiation, making it crucial for research in skin biology, tissue engineering, disease modeling, and regenerative medicine.[3][4]
Q2: What causes batch-to-batch variability in this compound?
Batch-to-batch variability in complex biological media like this compound is a significant challenge that can arise from multiple sources:
-
Biologically-Sourced Components: If the medium is a "conditioned medium," its composition is dependent on the secretome of the cells used for its production. The physiological state of these producer cells can vary, leading to different concentrations of growth factors, cytokines, and other metabolites between batches.[5][6][7]
-
Raw Material Variation: Raw materials, such as bovine pituitary extract (BPE), growth factors (e.g., EGF), and basal media components, can have inherent lot-to-lot differences that affect the final product's performance.[8][9]
-
Manufacturing and Processing: Minor fluctuations in the manufacturing process, including filtration, storage, and handling, can alter the stability and activity of sensitive components.[8]
Q3: What are the common signs of this compound batch variability in my experiments?
Inconsistent performance of a new this compound batch can manifest in several ways:
-
Altered Cell Morphology: You may observe an increase in large, flattened, "pancake-like" senescent cells or changes in colony morphology.[10]
-
Changes in Proliferation Rate: A noticeable decrease in the rate of cell growth is a primary indicator. The average doubling time for keratinocytes can range from 48-84 hours, and significant deviations may signal a problem.[11]
-
Poor Cell Attachment: Cells may fail to attach properly to the tissue culture ware after seeding.[11][12]
-
Reduced Colony-Forming Efficiency (CFE): A key measure of stem cell potential, a drop in CFE suggests the new batch is less effective at supporting the progenitor population.[13]
-
Premature Differentiation: An increase in the expression of differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin) and a decrease in stemness markers (e.g., p63, Integrin α6) can indicate that the medium is inducing unwanted differentiation.[14][15]
Q4: How can I minimize the impact of this compound batch variability on my research?
A proactive approach is the best strategy:
-
Lot Qualification: Before using a new batch in critical experiments, perform a qualification assay to compare its performance against a previously validated or "gold standard" lot.
-
Lot Reservation: Once you identify a batch that performs well, purchase a large quantity sufficient for the entire planned series of experiments.
-
Gradual Adaptation: When switching to a new batch is unavoidable, consider gradually weaning your cells by mixing increasing proportions of the new medium with the old medium over several passages.
Troubleshooting Guide
Q: My keratinocytes are growing much slower with a new this compound batch. What should I do?
A: A sudden decrease in proliferation is a common issue. Follow this troubleshooting workflow to identify the cause.
Caption: Workflow for troubleshooting slow cell growth.
Q: I'm observing poor cell attachment and altered morphology with a new this compound batch. What's the cause?
A: This could be due to several factors related to the new medium.
-
Check for Obvious Issues: Ensure the medium was stored correctly (typically 4-8°C, protected from light) and is not expired.[1] Visually inspect for precipitates or color changes.
-
Review Calcium Concentration: Keratinocyte attachment and differentiation are highly sensitive to calcium levels.[2][16] A new batch may have a slightly different final calcium concentration, affecting cell behavior.
-
Assess Growth Factor Activity: Key supplements like Epidermal Growth Factor (EGF) or Bovine Pituitary Extract (BPE) may have lower activity in the new batch, leading to reduced proliferation and a higher proportion of differentiated, non-adherent cells.[2][16]
-
Actionable Step: Perform a side-by-side growth test against a trusted lot. If the new lot consistently underperforms, it should not be used. A Colony-Forming Efficiency (CFE) assay is highly recommended to specifically assess the medium's ability to support the progenitor population.
Qualifying a New Lot of this compound
To ensure experimental reproducibility, it is critical to qualify new media lots before they are introduced into routine use. This involves performing a set of standardized quality control (QC) assays.
Caption: Logic for new lot qualification and release.
Key Performance Indicators (KPIs) for this compound Lot Qualification
The following table outlines critical parameters to assess when comparing a new this compound lot to a trusted reference lot.
| Key Performance Indicator (KPI) | Assay | Metric | Example Acceptance Criterion |
| Cell Proliferation Support | Cell Growth Curve | Population Doublings (PD) over 5-7 days | New Lot PD ≥ 90% of Reference Lot PD |
| Stem Cell Maintenance | Colony-Forming Efficiency (CFE) | % CFE (Number of colonies / Cells seeded) x 100 | New Lot % CFE ≥ 85% of Reference Lot % CFE |
| Stemness Marker Expression | Flow Cytometry | % of cells that are Integrin α6-bright / p63-positive | % Positive Cells in New Lot is within ±15% of Reference Lot |
| Differentiation Marker Expression | Flow Cytometry or qPCR | % of cells positive for Keratin 10 or Involucrin | % Positive Cells in New Lot is ≤ 120% of Reference Lot |
| Cell Morphology | Phase-Contrast Microscopy | Qualitative assessment of colony morphology and cell size | Colonies should be tightly packed with small, cuboidal cells. Minimal presence of large, flat, senescent cells. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Population Doubling)
This protocol assesses the ability of a this compound batch to support keratinocyte proliferation over time.
Materials:
-
T-25 flasks or 6-well plates
-
Early passage primary human keratinocytes
-
Reference Lot this compound and New Lot this compound
-
Trypsin/EDTA solution and Trypsin Neutralizing Solution[11]
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Seed an equal number of keratinocytes (e.g., 5,000 - 10,000 cells/cm²) into replicate flasks or wells for both the reference and new this compound lots.[11] Include a set for each time point (e.g., Day 1, 3, 5).
-
Incubate cultures at 37°C and 5% CO₂. Change the medium every 2 days.[17]
-
At each time point, harvest the cells from one set of flasks/wells for each condition.
-
To harvest, wash cells with PBS, add Trypsin/EDTA, and incubate for 3-5 minutes until cells detach. Neutralize the trypsin with an equal volume of neutralizing solution.[11]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Resuspend the cell pellet in a known volume of medium and perform a viable cell count using a hemocytometer and Trypan Blue.
-
Calculate the total number of viable cells for each condition at each time point.
-
Calculate the Population Doublings (PD) using the formula: PD = [log10(Nf) - log10(Ni)] / log10(2) , where Nf is the final cell number and Ni is the initial number of cells seeded.
-
Compare the growth curves and final PD values between the new and reference lots.
Protocol 2: Colony-Forming Efficiency (CFE) Assay
This assay measures the capacity of single keratinocytes to form colonies, a key functional attribute of stem/progenitor cells.[13][18]
Materials:
-
Irradiated or Mitomycin-C treated 3T3-J2 feeder cells (optional, but recommended for robust colony formation)
-
6-well plates
-
Low-density suspension of primary keratinocytes (e.g., 500-1000 cells)
-
Reference Lot this compound and New Lot this compound
-
10% Formalin
-
Rhodamine B or Crystal Violet staining solution
Procedure:
-
If using feeder cells, plate the treated 3T3-J2 cells one day prior to the experiment.
-
Seed a low number of keratinocytes (e.g., 500 cells per well of a 6-well plate) into replicate wells containing either Reference Lot or New Lot this compound.
-
Culture for 10-14 days, changing the medium every 2-3 days. Do not disturb the plates during the first 72 hours.
-
After the incubation period, wash the plates with PBS.
-
Fix the colonies by adding 10% formalin for 15 minutes.
-
Wash with water and stain the colonies with Rhodamine B or Crystal Violet solution for 30 minutes.
-
Wash plates thoroughly with water and allow them to air dry.
-
Count the number of visible colonies in each well. Only count colonies that are larger than a pre-defined size (e.g., >2 mm in diameter) to exclude abortive colonies.
-
Calculate % CFE: (Number of colonies counted / Number of cells seeded) x 100 .
-
Compare the % CFE between the new and reference lots.
Protocol 3: Flow Cytometry for Stemness & Differentiation Markers
This protocol quantifies the percentage of stem-like versus differentiated cells in the culture. Keratinocyte stem cells are characterized by high expression of Integrin α6 (CD49f) and the transcription factor p63, and low expression of the transferrin receptor (CD71).[15][19][20] Differentiated cells express markers like Keratin 10 (K10) or Involucrin.[14]
Caption: Role of p63 and Integrin α6 in stemness.
Materials:
-
Keratinocytes cultured in Reference and New this compound lots
-
Trypsin/EDTA
-
FACS Buffer (PBS + 2% FBS)
-
Fixation/Permeabilization Buffer (for intracellular p63 staining)
-
Fluorochrome-conjugated antibodies: anti-Integrin α6 (e.g., FITC), anti-p63 (e.g., Alexa Fluor 647), anti-Keratin 10 (e.g., PE)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Harvest keratinocytes as described in Protocol 1.
-
Count cells and resuspend ~1x10⁶ cells per sample in 100 µL of cold FACS buffer.
-
For Surface Staining (Integrin α6): Add the anti-Integrin α6 antibody. Incubate for 30 minutes on ice in the dark. Wash cells twice with FACS buffer.
-
For Intracellular Staining (p63, K10): After surface staining, fix and permeabilize the cells according to the buffer manufacturer's protocol.
-
Add the anti-p63 and/or anti-K10 antibodies to the permeabilized cells. Incubate for 30-60 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze samples on a flow cytometer. Be sure to include unstained, single-stain, and isotype controls for proper compensation and gating.
-
Quantify the percentage of positive cells for each marker and compare the results between the new and reference lots.
References
- 1. Primary Human Epidermal Keratinocytes Cell Culture System [sigmaaldrich.com]
- 2. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control | PLOS One [journals.plos.org]
- 3. Quality Assessment of Primary Human Keratinocyte Cultures [presens.de]
- 4. ROCK ‘n TOR: An Outlook on Keratinocyte Stem Cell Expansion in Regenerative Medicine via Protein Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned Medium – Is it an Undervalued Lab Waste with the Potential for Osteoarthritis Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. In vitro study of the mesenchymal stem cells‐conditional media role in skin wound healing process: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining the sources of variability in cell culture media used for biopharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. zen-bio.com [zen-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. Evidence for keratinocyte stem cells in vitro: Long term engraftment and persistence of transgene expression from retrovirus-transduced keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Keratinocyte Differentiation by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increase of integrin α6+p63+ cells after ultraviolet B irradiation in normal human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promocell.com [promocell.com]
- 18. mdpi.com [mdpi.com]
- 19. pnas.org [pnas.org]
- 20. p63 identifies keratinocyte stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent KSCM-1 experimental data
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with KSCM-1. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help address inconsistencies in your experimental data.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound varies significantly between experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent challenge. The variability can stem from several sources:
-
Compound Handling: Issues with the storage, solubility, and stability of this compound. Ensure it is dissolved in fresh, anhydrous DMSO and that stock solutions are not subjected to excessive freeze-thaw cycles.[1]
-
Cell Culture Conditions: Variations in cell passage number, cell seeding density, and confluence can alter cellular responses to the inhibitor.[1][2]
-
Assay Parameters: Inconsistencies in incubation times, reagent preparation, and the specific assay technology used can all contribute to variability.[2][3]
Q2: I am observing cell death at concentrations where I expect to see specific pathway inhibition. Is this due to off-target effects?
A2: It is possible. While this compound is designed for a specific target, off-target activity, especially at higher concentrations, can lead to cytotoxicity.[1][4] To investigate this, consider performing a dose-response curve with a very broad range of concentrations. If toxicity is observed, using the lowest effective concentration that still provides target inhibition is recommended.[1] Comparing the phenotype with that of a structurally different inhibitor for the same target can also help confirm on-target activity.[2][5]
Q3: The inhibitory effect of this compound on my target protein's phosphorylation is weaker than expected, or I see no effect at all. What should I check?
A3: A weak or absent signal for the inhibition of a phosphorylated target is a common issue.[5] Potential causes include:
-
Inactive Compound: Verify the integrity and concentration of your this compound stock.
-
Suboptimal Assay Conditions: Ensure your lysis buffer contains fresh, active phosphatase inhibitors to preserve the phosphorylation state of your target protein.[6]
-
Low Target Abundance: The phosphorylated form of a protein can be a small fraction of the total. You may need to stimulate the pathway (e.g., with a growth factor) to increase the basal level of phosphorylation before adding the inhibitor.[5]
-
Antibody Issues: The phospho-specific antibody may not be optimal. Titrate the antibody concentration and consider an overnight incubation at 4°C to improve signal.[5]
Q4: How can I be sure the effects I'm seeing are due to this compound's on-target activity?
A4: Confirming on-target activity is crucial. A few strategies can be employed:
-
Use a Different Inhibitor: Employing a structurally unrelated inhibitor that targets the same protein should produce a similar biological effect.[2]
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target protein should reverse the effects of this compound.[5]
-
Dose-Response Relationship: A clear and consistent relationship between the concentration of this compound and the observed biological effect is indicative of on-target activity.[2]
Troubleshooting Inconsistent Experimental Data
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Cell Viability Assays | Inconsistent Cell Seeding: Uneven cell numbers across wells. | Use an automated cell counter for accuracy and a multichannel pipette for consistent plating. Allow cells to adhere and stabilize overnight before adding this compound.[2][7] |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Compound Precipitation: this compound may not be fully soluble in the culture medium at the tested concentrations. | Visually inspect your diluted solutions for any precipitate. Prepare fresh dilutions for each experiment and ensure the final DMSO concentration is low and consistent (typically ≤0.5%).[8] | |
| Weak or No Signal in Western Blots for Phospho-Proteins | Phosphatase Activity: Endogenous phosphatases in the cell lysate have degraded the phosphorylated target. | Always use ice-cold buffers and ensure that your lysis buffer is freshly supplemented with a cocktail of potent phosphatase inhibitors.[6] |
| Incorrect Blocking Buffer: For phospho-specific antibodies, milk is often not recommended as it contains casein, a phosphoprotein that can cause high background.[5][6] | Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking and antibody dilutions.[5][6][9] | |
| Poor Antibody Performance: The primary antibody may have low affinity or be used at a suboptimal dilution. | Perform an antibody titration to find the optimal concentration. Consider incubating the primary antibody overnight at 4°C to enhance the signal.[5] | |
| Discrepancy Between Biochemical and Cellular Assay Results | Poor Cell Permeability: this compound may effectively inhibit the purified enzyme but may not efficiently cross the cell membrane to reach its target in intact cells. | Consider performing a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with its target inside the cell.[5] |
| Cellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors like this compound, leading to lower potency compared to biochemical assays where ATP concentrations may be lower.[10] | Acknowledge this potential discrepancy when comparing data. Cellular assays provide a more physiologically relevant measure of potency.[11] | |
| Drug Efflux Pumps: Cells may actively pump this compound out, reducing its intracellular concentration. | Test your experiments in cell lines with known expression levels of common drug efflux pumps like P-glycoprotein (MDR1). |
Data Presentation
The following tables provide an example of how to present quantitative data from this compound experiments.
Table 1: Effect of this compound on Cell Viability in A549 Lung Cancer Cells
| This compound Concentration (µM) | % Viability (Mean ± SD, 72h) |
| 0 (Vehicle Control) | 100 ± 5.1 |
| 0.1 | 98 ± 4.8 |
| 0.5 | 85 ± 6.2 |
| 1.0 | 62 ± 5.5 |
| 5.0 | 25 ± 4.1 |
| 10.0 | 11 ± 3.3 |
Table 2: Inhibition of ERK Phosphorylation by this compound in EGF-Stimulated HeLa Cells
| This compound Concentration (µM) | p-ERK / Total ERK Ratio (Normalized to Control) |
| 0 (Vehicle Control) | 1.00 |
| 0.1 | 0.82 |
| 0.5 | 0.45 |
| 1.0 | 0.15 |
| 5.0 | 0.03 |
| 10.0 | 0.01 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK (p-ERK)
This protocol describes the detection of phosphorylated ERK (p-ERK) relative to total ERK in cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-16 hours.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 2 hours.
-
Stimulate the cells with Epidermal Growth Factor (EGF) at 100 ng/mL for 10 minutes to induce ERK phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer freshly supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.[6]
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before transfer.[6]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[6]
-
Incubate the membrane with a primary antibody against p-ERK (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability by assessing the metabolic activity of cells treated with this compound.[12]
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the appropriate this compound dilution or vehicle control (DMSO).[1]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Visual Guides
Caption: Hypothetical MAPK/ERK signaling pathway with this compound as a MEK1/2 inhibitor.
Caption: A systematic workflow for troubleshooting inconsistent experimental data.
Caption: Logical relationships between potential causes of data variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: KSCM-1 Aggregation Potential in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation potential of the protein of interest, here designated as KSCM-1, in biochemical assays.
Introduction
Protein aggregation is a significant challenge in research and biopharmaceutical development, potentially leading to loss of function, altered immunogenicity, and misleading experimental results. This guide uses "this compound" as a placeholder for any protein of interest being studied for its aggregation propensity. The principles, assays, and troubleshooting strategies outlined here are broadly applicable to the study of protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound aggregation in my sample?
A1: Initial indicators of protein aggregation can range from visible precipitation or cloudiness to more subtle changes in your sample.[1] Visual inspection is the first step. For less obvious aggregation, techniques like Dynamic Light Scattering (DLS) can detect the presence of large aggregates, while Size Exclusion Chromatography (SEC) will show new peaks eluting earlier than the monomeric protein.[1]
Q2: How can I quantify the amount of aggregated this compound in my sample?
A2: Several biochemical assays can be used to quantify protein aggregation. The choice of assay depends on the nature of the aggregates (soluble vs. insoluble) and the required throughput.
| Assay | Principle | Throughput | Remarks |
| Size Exclusion Chromatography (SEC) | Separates proteins based on hydrodynamic radius. | Low to Medium | Can quantify soluble aggregates and determine their approximate size.[1] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution. | Medium | Highly sensitive to large aggregates and can provide an average size and polydispersity index.[1] |
| Thioflavin T (ThT) Assay | ThT fluorescence increases upon binding to amyloid-like fibrillar aggregates. | High | Specific for amyloid-like structures with cross-beta sheet conformation. |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules move in a centrifugal field to determine their size and shape. | Low | Provides detailed information on the size, shape, and distribution of macromolecules and their aggregates.[1] |
| Filter Trap Assay | Insoluble aggregates are retained on a filter membrane and can be quantified by immunodetection. | Medium to High | Useful for quantifying insoluble aggregates.[2] |
Q3: What factors in my experimental setup could be promoting this compound aggregation?
A3: Protein aggregation can be influenced by a variety of factors, including:
-
Buffer Conditions: The pH and ionic strength of your buffer are critical.[1] Proteins are often least soluble at their isoelectric point (pI).[1]
-
Temperature: Elevated temperatures can induce unfolding and subsequent aggregation.[3]
-
Protein Concentration: Higher concentrations can increase the likelihood of intermolecular interactions leading to aggregation.
-
Presence of Additives: Certain additives can either stabilize or destabilize your protein.
-
Mechanical Stress: Agitation, vortexing, or freeze-thaw cycles can induce aggregation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the assessment of this compound aggregation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Visible precipitation in the this compound sample. | - Buffer pH is near the pI of this compound.- High protein concentration.- Inappropriate buffer ionic strength. | - Adjust the buffer pH to be at least 1-1.5 units away from the pI.[1]- Reduce the protein concentration.- Test a range of salt concentrations (e.g., 50-500 mM NaCl).[1][4] |
| Multiple peaks in Size Exclusion Chromatography (SEC) profile. | - Presence of soluble oligomers or aggregates. | - Optimize buffer conditions (pH, salt, additives) to favor the monomeric state.- Filter the sample through a 0.22 µm filter before loading to remove large aggregates.[1] |
| High background signal in Thioflavin T (ThT) assay. | - ThT is binding to non-aggregated this compound.- Presence of interfering substances in the buffer. | - Run a control with this compound in a non-aggregating buffer.- Screen for buffer components that may interfere with the ThT signal. |
| Inconsistent results between experiments. | - Variability in sample preparation.- Freeze-thaw cycles affecting this compound stability. | - Standardize the sample preparation protocol.- Aliquot the protein to avoid multiple freeze-thaw cycles. |
| This compound appears as high molecular weight smears on SDS-PAGE. | - Formation of covalent aggregates (e.g., disulfide bonds). | - Compare reducing and non-reducing SDS-PAGE to identify disulfide-linked aggregates.[1]- Add a reducing agent like DTT or TCEP to your sample buffer.[4] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol is designed to monitor the formation of amyloid-like fibrillar aggregates of this compound.
Materials:
-
This compound protein stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation-inducing buffer (e.g., specific pH, temperature, or presence of co-factors)
-
Control buffer (non-aggregating conditions)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a working solution of ThT (e.g., 20 µM) in the aggregation and control buffers.
-
In the 96-well plate, add your this compound protein to the ThT-containing aggregation buffer to a final desired concentration.
-
As a negative control, add this compound to the ThT-containing control buffer.
-
Include a blank for each buffer condition (buffer with ThT but no protein).
-
Incubate the plate under conditions known or suspected to induce this compound aggregation (e.g., 37°C with shaking).
-
Measure the fluorescence intensity at regular intervals.
-
Subtract the blank fluorescence from your sample readings and plot fluorescence intensity versus time. An increase in fluorescence indicates aggregation.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol allows for the separation and quantification of soluble this compound monomers, oligomers, and larger aggregates.
Materials:
-
Purified this compound sample
-
SEC column appropriate for the size range of this compound and its potential aggregates
-
HPLC or FPLC system with a UV detector (280 nm)
-
SEC mobile phase (a buffer that maintains this compound stability)
-
0.22 µm syringe filter
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Filter your this compound sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.[1]
-
Inject a defined volume of the filtered sample onto the column.[1]
-
Elute the sample with the mobile phase at a constant flow rate.[1]
-
Monitor the elution profile using the UV detector at 280 nm.[1]
-
Analyze the resulting chromatogram. The main peak corresponds to the monomeric this compound. Peaks eluting at earlier retention times represent soluble aggregates.[1]
-
Integrate the peak areas to quantify the relative amounts of monomer and aggregates.
Visualizations
Signaling Pathway: Protein Quality Control and Aggregation
Aggregated proteins can disrupt cellular homeostasis. The ubiquitin-proteasome system (UPS) and autophagy are two major pathways involved in the clearance of misfolded and aggregated proteins.
Caption: Cellular pathways for managing misfolded and aggregated proteins.
Experimental Workflow: Assessing this compound Aggregation
A logical workflow is crucial for systematically investigating protein aggregation.
Caption: A typical experimental workflow for studying protein aggregation.
References
Technical Support Center: Ensuring KSCM-1 Purity and Quality for Experiments
Disclaimer: Publicly available information regarding a compound or reagent specifically designated "KSCM-1" is limited. The following technical support guide is based on best practices for ensuring the purity and quality of a hypothetical novel small molecule inhibitor, hereafter referred to as this compound. The data and protocols provided are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of the hypothetical KS-Kinase. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of KS-Kinase, thereby preventing the phosphorylation of its downstream substrates. This disruption of the KS-Kinase signaling cascade has been shown to induce apoptosis in various cancer cell lines.
Q2: How should this compound be stored and handled?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -80°C. Avoid repeated freeze-thaw cycles. When handling the compound, standard laboratory safety precautions, including wearing gloves and a lab coat, should be followed.
Q3: What are the recommended quality control procedures before using a new batch of this compound?
A3: Before initiating experiments with a new batch of this compound, it is crucial to perform quality control checks to ensure its purity, identity, and concentration. Recommended analyses include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm molecular weight, and UV-Vis Spectroscopy to determine the concentration of the stock solution.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected results in cell-based assays.
-
Possible Cause 1: Incorrect stock solution concentration.
-
Solution: Re-measure the concentration of your this compound stock solution using UV-Vis Spectroscopy. Ensure the spectrophotometer is properly calibrated.
-
-
Possible Cause 2: Compound degradation.
-
Solution: this compound may be unstable in certain media or over time. Prepare fresh dilutions from a frozen stock for each experiment. Assess the stability of this compound in your specific cell culture medium by incubating it for various durations and then analyzing its integrity via HPLC.
-
-
Possible Cause 3: Low cell permeability.
-
Solution: While this compound is designed to be cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or performing a dose-response curve to determine the optimal concentration for your specific cells.
-
Issue 2: High background signal or off-target effects observed.
-
Possible Cause 1: Impurities in the this compound batch.
-
Solution: Verify the purity of your this compound batch using HPLC. If the purity is below the recommended specification, consider re-purifying the compound or obtaining a new, high-purity batch.
-
-
Possible Cause 2: High final solvent concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is below a non-toxic level, typically less than 0.5%. High solvent concentrations can induce cellular stress and lead to off-target effects.
-
Data Presentation
Table 1: this compound Quality Control Specifications
| Parameter | Method | Specification |
| Purity | HPLC | ≥ 98% |
| Identity | Mass Spectrometry | Matches expected molecular weight ± 0.5 Da |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Solubility | Visual Inspection | ≥ 10 mM in DMSO |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
-
Preparation of this compound Sample:
-
Accurately weigh approximately 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas from the resulting chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Technical Support Center: Mitigating KSCM-1 Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with KSCM-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a selective sigma-1 receptor ligand with a high affinity (Ki of 27.5 nM).[1] It shows greater selectivity for the sigma-1 receptor over the sigma-2 receptor and does not have significant affinity for non-sigma receptors.[1] The sigma-1 receptor is an endoplasmic reticulum (ER)-resident chaperone protein that modulates a variety of cellular functions, including ion channel activity, calcium signaling, and cell survival.[2][3]
Q2: Is this compound known to be cytotoxic?
A2: While specific public data on this compound-induced cytotoxicity is limited, as with many small molecule inhibitors, off-target effects or high concentrations can potentially lead to cytotoxicity.[4][5] It is crucial to empirically determine the cytotoxic profile of this compound in your specific cell line and experimental setup.
Q3: What are the first steps to take if I observe high cytotoxicity with this compound treatment?
A3: If you observe unexpected levels of cell death, it is important to first confirm that the effect is due to this compound and not an experimental artifact.[4] Key initial troubleshooting steps include:
-
Verify Compound Concentration: Double-check all calculations for stock solutions and dilutions.
-
Assess Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within the tolerated range for your cell line (typically <0.5%).[4]
-
Evaluate Compound Stability: Confirm that this compound is stable in your culture medium for the duration of the experiment, as degradation products could be toxic.[4]
-
Check for Assay Interference: Rule out the possibility that this compound is interfering with the readout of your cytotoxicity assay.[4]
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After this compound Treatment
If you are observing significant cell death even at concentrations where you expect to see a specific inhibitory effect, follow this systematic troubleshooting workflow.
Experimental Workflow for Troubleshooting Cytotoxicity
References
Validation & Comparative
Validating KSCM-1 Binding Affinity: A Comparative Guide to Competitive Assays
For researchers and drug development professionals investigating the selective sigma-1 (σ1) receptor ligand KSCM-1, validating its binding affinity is a critical step in preclinical development. This guide provides a comprehensive comparison of this compound's binding performance with alternative compounds, supported by experimental data from competitive binding assays. Detailed methodologies and visual representations of experimental workflows and signaling pathways are included to facilitate a deeper understanding of this compound's pharmacological profile.
Comparative Binding Affinity of this compound and Related Ligands
The binding affinity of this compound and other benzofuran-derived ligands for sigma receptors has been determined through radioligand competition assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a higher affinity. The data presented below summarizes the binding affinities of this compound and its analogs, KSCM-5 and KSCM-11, for both sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| This compound | 27[1] | 527[1] | 19.5 |
| KSCM-5 | 7.8[1] | >10,000 | >1282 |
| KSCM-11 | 34[1] | >10,000 | >294 |
| Haloperidol | Reference Compound | Reference Compound | N/A |
As the data indicates, this compound is a selective σ1 receptor ligand with a Ki of 27 nM.[1][2][3][4] While KSCM-5 demonstrates a higher affinity for the σ1 receptor, this compound still exhibits significant and selective binding.
Principle of Competitive Binding Assay
Competitive binding assays are a fundamental technique to determine the binding affinity of an unlabeled ligand (the "competitor," e.g., this compound) by measuring its ability to displace a labeled ligand (the "radioligand") from a receptor. The concentration of the competitor that displaces 50% of the radioligand is known as the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
References
KSCM-1 vs. PRE-084: A Comparative Guide for Sigma-1 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective sigma-1 receptor (S1R) agonists, KSCM-1 and PRE-084. The S1R, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a key target in the development of therapeutics for a range of neurological and psychiatric disorders. This document aims to provide an objective comparison of this compound and PRE-084, supported by available experimental data, to assist researchers in selecting the appropriate tool for their S1R studies.
Introduction to this compound and PRE-084
PRE-084 is a well-established and highly selective S1R agonist that has been extensively studied for its neuroprotective, anti-amnesic, and antidepressant effects in preclinical models.[1][2] It was developed from the non-specific S1R ligand phencyclidine.[1] this compound is also a selective S1R ligand, with research indicating its high affinity for the receptor.[3][4] While both are utilized as S1R agonists in research, the volume of published data for PRE-084 is substantially larger than for this compound.
Binding Affinity and Selectivity
A critical aspect of a pharmacological tool is its binding affinity (often represented by Ki or IC50 values) and its selectivity for the target receptor over other receptors. Both this compound and PRE-084 demonstrate high affinity for the sigma-1 receptor and selectivity over the sigma-2 receptor.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Selectivity (S1R vs S2R) |
| This compound | Sigma-1 | 27.5[3] | - | ~19-fold (over Sigma-2) |
| Sigma-2 | 527[4] | - | ||
| PRE-084 | Sigma-1 | 2.2[5] | 44[1][6] | High selectivity over S2R and other receptors[1] |
| Sigma-2 | >10,000[1] | - | ||
| PCP Receptor | >100,000[1] | - |
Note: Lower Ki and IC50 values indicate higher binding affinity. The selectivity for this compound is calculated from the provided Ki values. It is important to note that direct head-to-head binding studies under identical experimental conditions have not been identified in the reviewed literature, and thus, direct comparison of absolute values should be approached with caution.
Functional Activity and In Vivo Effects
The functional consequences of S1R activation by these agonists have been explored in various in vitro and in vivo models. PRE-084 has a well-documented profile of neuroprotective and restorative effects.
PRE-084:
-
Neuroprotection: PRE-084 has been shown to protect cultured cortical neurons against β-amyloid toxicity.[6] It also reduces neuronal damage in models of excitotoxic brain injury.[7] In animal models of stroke, PRE-084 treatment reduced infarct volume and neurological deficits.[1]
-
Cognitive Enhancement: Studies have demonstrated that PRE-084 can attenuate amnesia induced by various pharmacological agents and in models of brain ischemia.[1]
-
Neurite Outgrowth: PRE-084 promotes neurite elongation in cerebellar granule neurons and motoneurons, suggesting a role in neural development and regeneration.[1]
-
Anti-inflammatory Effects: In a model of embolic stroke, PRE-084 reduced pro-inflammatory cytokines while enhancing anti-inflammatory cytokines.[1]
-
Motor Function: PRE-084 has shown beneficial effects on motor performance and motor neuron survival in animal models of motor neuron disease.[6]
This compound:
Information on the functional activity and in vivo effects of this compound is less extensive in the public domain. One study has reported that this compound can increase the production of progesterone (B1679170) in a conversion assay, highlighting a potential role in steroidogenesis.[4] Further research is needed to fully characterize its functional profile.
Signaling Pathways and Experimental Workflows
The activation of the sigma-1 receptor by agonists like this compound and PRE-084 is known to initiate several downstream signaling events. A key initial step is the dissociation of S1R from the Binding Immunoglobulin Protein (BiP), an endoplasmic reticulum chaperone. This dissociation allows S1R to translocate and interact with various client proteins, including ion channels and other receptors, to modulate cellular function.
Caption: Agonist binding to the S1R-BiP complex induces dissociation, leading to downstream effects.
A typical experimental workflow to assess the neuroprotective effects of these compounds in an in vitro model of excitotoxicity is outlined below.
Caption: Workflow for assessing in vitro neuroprotective effects of S1R agonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the study of S1R ligands.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
-
Materials:
-
Membrane preparation from a source rich in S1R (e.g., guinea pig liver).[8]
-
Radioligand: --INVALID-LINK---pentazocine, a selective S1R ligand.[8]
-
Test compound (this compound or PRE-084) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled S1R ligand (e.g., haloperidol).[9]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 90-120 minutes) to reach equilibrium.[9]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
BiP Dissociation Assay
This functional assay measures the ability of an agonist to induce the dissociation of the S1R-BiP complex.
-
Materials:
-
Cell line expressing S1R and BiP (e.g., CHO cells).
-
Test compound (this compound or PRE-084).
-
Antibodies against S1R and BiP.
-
Co-immunoprecipitation (Co-IP) reagents.
-
ELISA or Western blotting reagents for detection.
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells to release protein complexes.
-
Perform Co-IP by incubating the cell lysate with an antibody against S1R to pull down S1R and any associated proteins.
-
Elute the protein complexes from the antibody.
-
Detect the amount of BiP that co-immunoprecipitated with S1R using ELISA or Western blotting with an anti-BiP antibody.
-
A decrease in the amount of co-immunoprecipitated BiP in the presence of the agonist indicates dissociation of the S1R-BiP complex.
-
Neurite Outgrowth Assay
This assay assesses the effect of a compound on the growth of neurites from cultured neurons.
-
Materials:
-
Neuronal cell line (e.g., N1E-115) or primary neurons.[10]
-
Cell culture plates and appropriate culture medium.
-
Test compound (this compound or PRE-084).
-
Microscope with imaging capabilities.
-
Image analysis software.
-
-
Procedure:
-
Plate the neuronal cells at a suitable density.
-
Treat the cells with the test compound at various concentrations.
-
Culture the cells for a period sufficient for neurite growth (e.g., 48-72 hours).
-
Capture images of the cells using a microscope.
-
Quantify neurite length and number using image analysis software.
-
Compare the neurite outgrowth in treated cells to that in control (untreated) cells.
-
Conclusion
Both this compound and PRE-084 are valuable tools for studying the sigma-1 receptor. PRE-084 is a highly characterized agonist with a large body of evidence supporting its neuroprotective and restorative effects across a wide range of preclinical models. This compound is a selective S1R ligand with high affinity, though its functional profile is less extensively documented in publicly available literature.
The choice between this compound and PRE-084 will depend on the specific research question. For studies requiring a well-established S1R agonist with a known in vivo profile, PRE-084 is an excellent choice. This compound may be suitable for studies focused on ligand binding and for exploring the effects of a structurally distinct S1R agonist. The absence of direct comparative studies highlights an opportunity for future research to provide a more definitive head-to-head performance evaluation of these two compounds. Researchers are encouraged to carefully consider the available data and the specific requirements of their experimental design when selecting an S1R agonist.
References
- 1. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
KSCM-5 Demonstrates Higher Binding Affinity for Sigma Receptors Compared to KSCM-1
For Immediate Release
[City, State] – [Date] – A comparative analysis of KSCM-1 and KSCM-5, two benzofuran-2-carboxamide (B1298429) derivatives, reveals that KSCM-5 exhibits a significantly higher binding affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. This finding is crucial for researchers in neuropharmacology and drug development, as sigma receptors are implicated in a variety of neurological and psychiatric disorders.
The binding affinities of this compound and KSCM-5 were determined using radioligand competition binding assays. The inhibition constant (Ki), a measure of binding affinity where a lower value indicates a higher affinity, was quantified for each compound against both σ1 and σ2 receptors.
Quantitative Binding Affinity Data
The experimental data, summarized in the table below, clearly illustrates the superior binding affinity of KSCM-5.
| Compound | Receptor | Ki (nM) |
| This compound | Sigma-1 (σ1) | 27 |
| Sigma-2 (σ2) | 527 | |
| KSCM-5 | Sigma-1 (σ1) | 7.8 |
| Sigma-2 (σ2) | 16 |
Data presented are the mean from three independent experiments.
For the sigma-1 receptor, KSCM-5 displays an approximately 3.5-fold higher affinity than this compound.[1] The difference is even more pronounced for the sigma-2 receptor, where KSCM-5 shows an over 30-fold greater affinity.[1] While this compound demonstrates notable selectivity for the σ1 receptor, KSCM-5, with its heightened affinity for both, presents a different pharmacological profile.[1]
Experimental Protocols
The binding affinities were determined through established radioligand competition binding assays.
Sigma-1 Receptor Binding Assay:
-
Tissue Preparation: Rat brain homogenate was used as the source of sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine was used as the specific radioligand for the σ1 receptor.
-
Procedure: A constant concentration of the radioligand was incubated with the brain homogenate in the presence of varying concentrations of the test compounds (this compound or KSCM-5).
-
Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Sigma-2 Receptor Binding Assay:
-
Cell Line: PC12 cells were utilized as the source for sigma-2 receptors.
-
Radioligand: [3H]1,3-di(2-tolyl)guanidine was employed as the radioligand for the σ2 receptor.
-
Procedure: The experimental procedure was similar to the sigma-1 assay, with the cell preparation incubated with the radioligand and various concentrations of the competitor compounds.
-
Data Analysis: IC50 values were determined and subsequently converted to Ki values using the Cheng-Prusoff equation.[1]
Sigma-1 Receptor Signaling Pathway
The binding of a ligand, such as this compound or KSCM-5, to the sigma-1 receptor initiates a cascade of intracellular events. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[2][3] Under resting conditions, it is bound to the Binding Immunoglobulin Protein (BiP).
Caption: Sigma-1 Receptor Activation Pathway.
Upon ligand binding, the sigma-1 receptor dissociates from BiP.[2] The activated receptor can then interact with and modulate the activity of various downstream effectors, including the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, which plays a critical role in calcium signaling.[2][3] This modulation of intracellular calcium homeostasis is a key function of the sigma-1 receptor. Furthermore, activation of the sigma-1 receptor has been shown to influence other signaling pathways, such as the MAPK/ERK and Nrf2 pathways, and to modulate the function of various ion channels.[4]
Experimental Workflow: Radioligand Competition Binding Assay
The workflow for determining the binding affinity of KSCM compounds is a multi-step process.
References
KSCM-1: A Comparative Analysis of Sigma-1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of KSCM-1 for the sigma-1 receptor (σ1R) against other well-established sigma-1 ligands: PRE-084, (+)-pentazocine, and haloperidol (B65202). The following sections present quantitative binding data, detailed experimental methodologies, and a visualization of the sigma-1 receptor signaling pathway to offer a comprehensive resource for researchers in pharmacology and drug development.
Data Presentation: Comparative Binding Affinity
The selectivity of a ligand is determined by its binding affinity for its primary target relative to its affinity for other receptors, often referred to as off-targets. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity. The following table summarizes the reported Ki values for this compound and comparator ligands across a panel of receptors.
| Ligand | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Dopamine D2 (Ki, nM) | Opioid (μ, κ, δ) (Ki, nM) | Other Receptors (Ki, nM) |
| This compound | 27.5[1] | 527 | No significant affinity reported[2] | No significant affinity reported[1][2] | No significant affinity at non-sigma receptors reported[1][2] |
| PRE-084 | 2.2 - 44 (IC50) | >10,000 (IC50) | >10,000 (IC50) | Not reported | PCP: >100,000 (IC50)[3] |
| (+)-Pentazocine | 1.62 | Not reported | Not reported | μ: 3.2, κ: 7.6, δ: 62[4] | - |
| Haloperidol | 0.89 - 6.5 | Similar to σ1R | 0.66 - 7.42 | Not reported | 5-HT2A: 1.2, α1-adrenergic: 10, H1: 20, M1: >1000 |
Note: IC50 values represent the concentration of a ligand that inhibits 50% of the specific binding of a radioligand. While related to Ki, they are not identical. Where available, Ki values are presented. The data for haloperidol's off-target affinities are representative values and can vary between studies.
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities (Ki values) is typically performed using competitive radioligand binding assays. Below are detailed methodologies for assessing ligand binding to sigma-1 and sigma-2 receptors.
Sigma-1 Receptor Binding Assay
This protocol is adapted from standard procedures used in the field.
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Tissue Preparation: Guinea pig brain membrane homogenate is often used due to the high density of sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor radioligand.
-
Reference Compound: Haloperidol is used to define non-specific binding.
-
Test Compound: this compound or other ligands of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane homogenate (typically 200-400 µg of protein), varying concentrations of the test compound, and a fixed concentration of --INVALID-LINK---pentazocine (e.g., 1 nM).
-
Determination of Non-Specific Binding: In a parallel set of wells, add a high concentration of an unlabeled ligand, such as haloperidol (e.g., 10 µM), to saturate the receptors and determine the amount of non-specific binding of the radioligand.
-
Incubation: Incubate the plates at 37°C for 120-150 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.
Materials:
-
Tissue Preparation: Rat liver membrane homogenate is commonly used for its high expression of sigma-2 receptors.
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma ligand.
-
Masking Ligand: A high concentration of a selective sigma-1 ligand, such as (+)-pentazocine, is used to block the binding of [³H]DTG to sigma-1 receptors, thus isolating its binding to sigma-2 receptors.
-
Reference Compound: Haloperidol can be used to define non-specific binding.
-
Test Compound: this compound or other ligands of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: The procedure is similar to that for the sigma-1 receptor assay, using rat liver tissue.
-
Assay Setup: Combine the rat liver membrane homogenate, varying concentrations of the test compound, a fixed concentration of [³H]DTG, and a saturating concentration of (+)-pentazocine to mask the sigma-1 receptors.
-
Determination of Non-Specific Binding: Use a high concentration of an unlabeled ligand like haloperidol to determine non-specific binding.
-
Incubation, Filtration, and Quantification: Follow the same procedures as described for the sigma-1 receptor binding assay.
-
Data Analysis: The data analysis is also performed as described for the sigma-1 assay to determine the IC50 and subsequently the Ki value for the sigma-2 receptor.
Mandatory Visualization
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating cellular signaling pathways, including calcium homeostasis, ion channel function, and cellular stress responses.
Caption: Sigma-1 Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the Ki of a test ligand.
Caption: Experimental Workflow for Radioligand Binding Assay
References
Validating KSR1 Specificity in the MAPK Pathway Using Knockout Models: A Comparative Guide
An initial search for "KSCM-1" did not yield specific results for a molecule involved in cellular signaling. Based on the context of knockout model validation, this guide will focus on Kinase Suppressor of Ras 1 (KSR1), a well-characterized scaffold protein in the Mitogen-Activated Protein Kinase (MAPK) pathway. The experimental validation of KSR1's function provides an excellent case study for researchers interested in validating the specificity of a signaling protein.
This guide provides a comprehensive comparison of experimental data to validate the on-target mechanism of KSR1, a key scaffold protein in the MAPK signaling pathway. We will explore its performance in knockout models alongside alternative signaling pathways, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Introduction to KSR1 and the MAPK Pathway
Kinase Suppressor of Ras 1 (KSR1) is a molecular scaffold protein that facilitates the efficient and specific activation of the Raf-MEK-ERK cascade within the MAPK signaling pathway. By bringing these kinases into close proximity, KSR1 enhances the fidelity and robustness of signal transmission in response to extracellular stimuli. The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.
Alternative and Cross-Talking Signaling Pathways
While the KSR1-mediated MAPK pathway is a central signaling hub, other pathways can be activated by similar upstream signals and regulate overlapping cellular functions. A prominent alternative is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which is also crucial for cell growth, survival, and metabolism. Understanding the interplay and potential redundancy between these pathways is critical for definitively validating the specific role of KSR1.
Validation of KSR1 Specificity Using Knockout Models
The most definitive method to validate the specific role of a protein in a signaling pathway is through the use of knockout (KO) models. By genetically deleting the gene encoding the protein of interest, researchers can observe the direct consequences of its absence on cellular and physiological processes.
A key study validating the role of KSR1 in the MAPK pathway investigated its involvement in cisplatin- and noise-induced hearing loss.[1] The rationale was that these insults activate the MAPK pathway, leading to cochlear cell damage. Therefore, knocking out KSR1 should protect against this damage if KSR1 is essential for this pathological MAPK activation.
The following table summarizes the key findings from a study utilizing a KSR1 knockout mouse model to validate the role of the MAPK pathway in ototoxicity.
| Experimental Group | Outcome Measure | Result | Conclusion |
| Wild-Type (WT) Mice + Cisplatin (B142131) | Auditory Brainstem Response (ABR) Threshold Shift | Significant increase in ABR threshold, indicating hearing loss. | Cisplatin induces hearing loss in WT mice. |
| KSR1 Knockout (KO) Mice + Cisplatin | Auditory Brainstem Response (ABR) Threshold Shift | Significantly less ABR threshold shift compared to WT mice. | KSR1 deletion protects against cisplatin-induced hearing loss.[1] |
| Wild-Type (WT) Mice + Noise Exposure | Permanent Threshold Shift (PTS) | Significant permanent threshold shift, indicating noise-induced hearing loss. | Noise exposure causes permanent hearing loss in WT mice. |
| KSR1 Knockout (KO) Mice + Noise Exposure | Permanent Threshold Shift (PTS) | Significantly reduced PTS compared to WT mice. | KSR1 deletion protects against noise-induced hearing loss.[1] |
| WT vs. KSR1 KO Cochlear Tissue | p-ERK Levels (after insult) | Increased p-ERK levels in WT mice; significantly lower levels in KSR1 KO mice. | KSR1 is required for the robust activation of ERK in response to ototoxic insults.[1] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the validation of KSR1 specificity.
-
Gene Targeting: A targeting vector is designed to replace a critical exon of the Ksr1 gene with a selectable marker (e.g., a neomycin resistance cassette).
-
Homologous Recombination in ES Cells: The targeting vector is electroporated into embryonic stem (ES) cells. Cells that have undergone successful homologous recombination are selected for using the selectable marker.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice: The resulting offspring (chimeras) are bred with wild-type mice to achieve germline transmission of the targeted allele.
-
Breeding and Genotyping: Heterozygous offspring are interbred to generate homozygous KSR1 knockout mice, wild-type littermates, and heterozygous controls. Genotyping is performed using PCR analysis of tail DNA.[2][3]
-
Animal Subjects: Adult KSR1 knockout mice and wild-type littermates are used.
-
Baseline Auditory Testing: Auditory Brainstem Response (ABR) is measured at various frequencies (e.g., 8, 16, 32 kHz) to establish a baseline hearing threshold for each animal.
-
Cisplatin Administration: A single dose of cisplatin (e.g., 16 mg/kg) is administered via intraperitoneal injection.
-
Post-Treatment Auditory Testing: ABR is measured again at a set time point after cisplatin injection (e.g., 3 days) to determine the threshold shift.
-
Tissue Collection: Following the final ABR measurement, cochlear tissue is harvested for molecular analysis (e.g., Western blotting for p-ERK).
-
Protein Extraction: Cochlear tissues are dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). A primary antibody for total ERK is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: KSR1 as a scaffold for the MAPK/ERK signaling cascade.
Caption: Workflow for validating KSR1's role using a knockout model.
Conclusion
The use of KSR1 knockout models has been instrumental in validating the specific and critical role of this scaffold protein in mediating MAPK pathway activation in response to pathological stimuli like ototoxic drugs and noise.[1] The significant protection against hearing loss observed in KSR1 KO mice provides strong evidence for the on-target effect of inhibiting this pathway. This experimental approach serves as a gold standard for researchers and drug development professionals seeking to confirm the mechanism of action of targeted therapies and to understand the specific contribution of a single protein to a complex biological process.
References
A Comparative Guide to KSCM-1 and (+)-Pentazocine in Sigma-1 Receptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sigma-1 receptor (σ1R) agonists, KSCM-1 and (+)-pentazocine, focusing on their performance in functional assays. The information presented is intended to assist researchers in selecting the appropriate compound for their studies by providing a comprehensive overview of their binding affinities and functional effects, supported by experimental data and detailed methodologies.
Introduction to this compound and (+)-Pentazocine
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide range of cellular functions and is a therapeutic target for various neurological and psychiatric disorders.
This compound is a selective sigma-1 receptor ligand.[1] Its characterization is primarily based on its binding affinity and selectivity.
(+)-Pentazocine is a well-established sigma-1 receptor agonist and a benzomorphan (B1203429) derivative. It is widely used as a reference compound and radioligand in sigma-1 receptor research. While it is a potent σ1R agonist, it is reported to be inactive in antinociceptive assays.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and (+)-pentazocine.
| Parameter | This compound | (+)-Pentazocine | Assay Type | Reference |
| Binding Affinity (Ki) | 27.5 nM | 1.62 - 7 nM | Radioligand Binding Assay | [1] |
| Functional Activity (EC50) | Data not available | Data not available | Calcium Mobilization, Neurite Outgrowth | - |
| Functional Activity (Emax) | Data not available | Data not available | Calcium Mobilization, Neurite Outgrowth | - |
Signaling Pathways and Experimental Workflows
To understand the functional implications of sigma-1 receptor activation by these ligands, it is crucial to consider the downstream signaling pathways and the experimental methods used to assess their activity.
Sigma-1 Receptor Agonist Signaling Pathway
Activation of the sigma-1 receptor by an agonist like this compound or (+)-pentazocine leads to its dissociation from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. The activated sigma-1 receptor can then modulate various downstream signaling pathways, including intracellular calcium mobilization and the promotion of neurite outgrowth.
Figure 1: Sigma-1 receptor agonist signaling pathway.
Experimental Workflow: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the sigma-1 receptor.
Figure 2: Radioligand binding assay workflow.
Experimental Workflow: Calcium Mobilization Assay (FLIPR)
This assay measures the ability of a compound to induce intracellular calcium release upon binding to the sigma-1 receptor.
Figure 3: Calcium mobilization assay workflow.
Experimental Workflow: Neurite Outgrowth Assay
This assay assesses the effect of a compound on the growth of neurites, a key process in neuronal development and regeneration.
References
KSCM-1: A Comparative Guide to its Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of KSCM-1, a selective sigma-1 (σ1) receptor ligand. Understanding the selectivity of a compound is paramount in drug discovery and pharmacological research to minimize off-target effects and ensure therapeutic efficacy. This document summarizes the available binding affinity data for this compound against various receptors, details the experimental methodologies used for these assessments, and illustrates the relevant signaling pathways.
Executive Summary
Comparative Binding Affinity of this compound
The following table summarizes the known binding affinities of this compound. The data highlights its high affinity and selectivity for the sigma-1 receptor.
| Receptor | Ligand | Ki (nM) | Selectivity (fold) vs. σ1 |
| Sigma-1 (σ1) | This compound | 27.5 | - |
| Sigma-2 (σ2) | This compound | 527 | 19.2 |
| Non-sigma Receptors | This compound | No significant affinity reported | High |
Note: "No significant affinity" is based on statements from commercial suppliers and the original publication, which indicates that secondary binding assays revealed insignificant binding to non-sigma receptors. Specific Ki values or percentage of inhibition at given concentrations for a broad panel of receptors are not publicly available.
Experimental Protocols
The binding affinity of this compound is primarily determined using radioligand binding assays. This standard technique allows for the quantitative measurement of the interaction between a ligand and a receptor.
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig brain homogenate).
-
Radioligand: A radiolabeled ligand with known high affinity for the sigma-1 receptor, such as --INVALID-LINK---pentazocine, is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
The experimental workflow for a typical radioligand binding assay is illustrated below:
Caption: Workflow of a competitive radioligand binding assay.
This compound and the Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular protein that modulates a variety of signaling pathways. As a ligand, this compound can initiate or modulate these downstream effects. The binding of a ligand, such as this compound, to the sigma-1 receptor can lead to its dissociation from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. The activated sigma-1 receptor can then translocate and interact with various client proteins, including ion channels (e.g., voltage-gated K+ channels, NMDA receptors), G-protein coupled receptors, and kinases, thereby influencing cellular functions like calcium signaling, cell survival, and neuronal plasticity.
The following diagram illustrates the signaling pathway initiated by a sigma-1 receptor ligand like this compound.
Caption: Sigma-1 receptor signaling pathway activated by a ligand.
Conclusion
This compound is a highly selective sigma-1 receptor ligand with a well-defined affinity for its primary target. While its cross-reactivity with the sigma-2 receptor is low, detailed quantitative data against a broader panel of receptors are not publicly available, though existing information suggests insignificant binding. For researchers and drug development professionals, the high selectivity of this compound makes it a valuable tool for studying the specific roles of the sigma-1 receptor in various physiological and pathological processes. Further comprehensive screening would be beneficial to fully delineate its off-target profile.
References
Comparative Analysis of KSCM Series Ligands for Sigma Receptor Modulation
A detailed examination of the KSCM series of ligands reveals a promising profile for selective modulation of sigma receptors, with implications for therapeutic development in neurodegenerative diseases, cancer, and beyond. This guide provides a comprehensive comparison of KSCM-1, KSCM-5, and KSCM-11 against other well-established sigma receptor ligands, supported by experimental data on binding affinities and functional outcomes.
The KSCM series of ligands, particularly this compound, KSCM-5, and KSCM-11, have demonstrated significant and differential binding affinities for the sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors, located primarily at the endoplasmic reticulum-mitochondrion interface, are crucial chaperone proteins involved in a multitude of cellular functions, including the modulation of intracellular calcium signaling.[1][2] The distinct pharmacological profiles of the KSCM ligands make them valuable tools for dissecting the complex roles of sigma receptors and for the potential development of novel therapeutics.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the in vitro binding affinities (Ki, in nM) of the KSCM series ligands and other key sigma receptor modulators for both σ1 and σ2 receptors. Lower Ki values indicate a higher binding affinity.
| Ligand | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Primary Activity | Reference |
| This compound | 27 | 527 | ~19.5-fold for σ1 | σ1 Selective Ligand | [3] |
| KSCM-5 | 7.8 | 16 | ~2-fold for σ1 | High Affinity, Moderately Selective σ1 Ligand | [3] |
| KSCM-11 | 34 | 41 | ~1.2-fold for σ1 | Non-selective σ1/σ2 Ligand | [3] |
| Haloperidol | ~2-4 | ~3-5 | Non-selective | σ1/σ2 Antagonist | [4][5] |
| (+)-Pentazocine | ~1.6-2.3 | >10,000 | Highly σ1 Selective | σ1 Agonist | [5] |
| PRE-084 | ~2.2-44 | >100,000 | Highly σ1 Selective | σ1 Agonist | [6][7][8] |
| Siramesine | ~17 | ~0.12 | ~142-fold for σ2 | σ2 Selective Agonist | [9][10] |
| 1,3-di-o-tolyl-guanidine (DTG) | ~35.5-69 | ~21-39.9 | Non-selective | σ1/σ2 Ligand | [11][12] |
As the data indicates, this compound exhibits notable selectivity for the σ1 receptor. KSCM-5, while demonstrating the highest affinity for the σ1 receptor within the series, shows only moderate selectivity over the σ2 receptor. KSCM-11 displays relatively equal affinity for both receptor subtypes.[3] This range of affinities and selectivities within the KSCM series allows for a nuanced investigation of the distinct physiological roles of σ1 and σ2 receptors.
Functional Activity: Modulation of Progesterone Synthesis
A key functional outcome associated with σ1 receptor activation is the modulation of steroidogenesis. Experimental evidence has shown that this compound can significantly increase the production of progesterone.[3] This effect is believed to be mediated through the σ1 receptor's role as a molecular chaperone, influencing intracellular calcium signaling and potentially interacting with key proteins in the steroid synthesis pathway, such as the Steroidogenic Acute Regulatory (StAR) protein.[1][6]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the steroidogenic acute regulatory protein gene expression: present and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-affinity integrin states have faster ligand-binding kinetics than the high-affinity state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competition between protein ligands and cytoplasmic inorganic anions for the metal cation: a DFT/CDM study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of KSCM-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of KSCM-1, a selective sigma-1 receptor (S1R) ligand, with other notable S1R modulators. Designed for researchers, scientists, and drug development professionals, this document outlines the on-target effects of this compound, supported by experimental data, and offers detailed methodologies for key validation assays.
Executive Summary
This compound is a selective sigma-1 receptor ligand with a binding affinity (Ki) of 27.5 nM. It demonstrates significant selectivity for the sigma-1 receptor over the sigma-2 receptor. The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of cellular stress responses, calcium signaling, and neuronal function. This guide compares the binding affinities and functional effects of this compound with the well-characterized S1R agonist PRE-084 and the antagonist BD1047, providing a framework for evaluating its therapeutic potential.
Comparative Analysis of Sigma-1 Receptor Ligands
The on-target effects of this compound are best understood in the context of other well-established sigma-1 receptor modulators. The following tables summarize the binding affinities and functional data for this compound and its key comparators.
Table 1: Sigma-1 Receptor Binding Affinity
| Compound | Type | Ki (nM) for S1R | Selectivity (S1R vs S2R) | Reference |
| This compound | Ligand | 27.5 | ~19-fold | [1] |
| PRE-084 | Agonist | 2.2 | High | [2] |
| BD1047 | Antagonist | - | High | [3] |
| SA4503 | Agonist | 4.6 | High | [2] |
| (+)-Pentazocine | Agonist (Reference) | 1.62 | - | [2] |
Table 2: Comparative Functional Data
| Compound | Assay | Endpoint Measured | Result | Reference |
| This compound | Steroidogenesis Assay | Progesterone (B1679170) Production | 10 nM this compound increased progesterone synthesis. | [1] |
| PRE-084 | Neuroprotection Assay (Excitotoxicity) | Reduction in lesion size | 0.1 µg/g and 10 µg/g significantly reduced lesion size. | [4] |
| PRE-084 | Neuroprotection Assay (Root Avulsion) | Motoneuron survival | 0.25 mg/kg daily treatment promoted 68% motoneuron survival. | [5] |
| PRE-084 | NRF2 Signaling | Amelioration of TDP43 toxicity | Rescued locomotor defects in a zebrafish model. | [6] |
| BD1047 | Calcium Influx Assay | Peak KCl-induced [Ca2+]i | Potentiated KCl-induced calcium influx at 1 µM. | [7] |
| (+)-SKF10047 & (+)-Pentazocine | Calcium Influx Assay | Peak KCl-induced [Ca2+]i | Inhibited KCl-induced calcium influx. | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Neuroprotection Assay Workflow.
Caption: Ligand-Receptor Interaction Logic.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
Materials:
-
Guinea pig brain membrane homogenates
-
[3H]-(+)-pentazocine (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound, PRE-084, BD1047)
-
Haloperidol (B65202) (for non-specific binding determination)
-
96-well plates
-
Scintillation counter
Procedure:
-
Plate Setup: Prepare a 96-well plate with each well containing the assay buffer.
-
Addition of Components:
-
Add increasing concentrations of the test compound to the respective wells.
-
For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Add a constant concentration of [3H]-(+)-pentazocine to all wells.
-
Initiate the binding reaction by adding the guinea pig brain membrane homogenate to each well.
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.
Neuroprotection Assay in HT22 Cells
This assay evaluates the ability of this compound and other compounds to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
HT22 mouse hippocampal cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Test compounds (this compound, PRE-084)
-
Glutamate (B1630785) (to induce oxidative stress)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DCFDA (2',7'-dichlorofluorescin diacetate) for ROS measurement
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT22 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, PRE-084) for a specified period (e.g., 2-24 hours).
-
Induction of Toxicity: Induce oxidative stress by adding a toxic concentration of glutamate to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
-
-
Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay):
-
Load cells with DCFDA, which fluoresces upon oxidation by ROS.
-
Measure the fluorescence intensity to quantify the level of intracellular ROS.
-
-
Data Analysis: Normalize the data to the control group and compare the protective effects of the different compounds at various concentrations.
Conclusion
This compound demonstrates high affinity and selectivity for the sigma-1 receptor. The provided data and protocols offer a solid foundation for researchers to further validate its on-target effects and explore its therapeutic potential. Direct comparative studies in functional assays are crucial to fully elucidate the pharmacological profile of this compound relative to other sigma-1 receptor modulators. The experimental workflows and signaling pathway diagrams presented in this guide serve as valuable tools for designing and interpreting future investigations into this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma receptor agonist 2-(4-morpholinethyl)1 phenylcyclohexanecarboxylate (Pre084) increases GDNF and BiP expression and promotes neuroprotection after root avulsion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
KSCM-1 vs. Haloperidol: A Comparative Analysis of Sigma-1 Receptor Binding Affinity
For researchers and professionals in drug development, understanding the specific binding characteristics of novel compounds is paramount. This guide provides a direct comparison of the sigma-1 (σ1) receptor binding affinities of KSCM-1 and the well-established antipsychotic drug, haloperidol (B65202). This analysis is supported by quantitative binding data and a detailed experimental protocol for a standard in vitro binding assay.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to a receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Sigma-1 Receptor Binding Affinity (Ki) |
| This compound | 27.5 nM[1] |
| Haloperidol | 2.8 nM[2] (with other sources reporting a range of 2-4 nM[3]) |
As the data indicates, haloperidol exhibits a significantly higher affinity for the sigma-1 receptor than this compound, with a Ki value that is approximately ten times lower.
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay
The following protocol outlines a standard radioligand competitive binding assay used to determine the sigma-1 receptor affinity of test compounds. This method is based on the principle of a test compound competing with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand[4][5].
-
Tissue Preparation: Membrane homogenates from guinea pig brain or liver, which are rich in sigma-1 receptors[6][7][8].
-
Test Compounds: this compound and haloperidol.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled haloperidol or another suitable sigma-1 ligand to determine non-specific binding[7].
-
Assay Buffer: Tris-HCl buffer or another suitable buffer system.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain or liver tissue in an appropriate buffer and prepare a membrane fraction through centrifugation. The final protein concentration of the membrane suspension should be determined using a standard protein assay, such as the Bradford assay[9].
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each experimental condition:
-
A fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value).
-
Varying concentrations of the test compound (this compound or haloperidol) to generate a competition curve.
-
The membrane homogenate.
-
-
Total and Non-specific Binding:
-
Total Binding: Wells containing only the radioligand and membrane homogenate.
-
Non-specific Binding: Wells containing the radioligand, membrane homogenate, and a saturating concentration of unlabeled haloperidol (e.g., 10 µM)[7].
-
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 120 minutes) to allow the binding to reach equilibrium[9].
-
Termination of Assay: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Principle
The following diagram illustrates the competitive binding process that occurs during the assay.
Caption: Competitive binding assay principle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Agonist Versus Antagonist Properties of KSCM-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sigma-1 (σ1) receptor ligand KSCM-1 with established σ1 receptor agonists and antagonists. The information presented herein is intended to assist researchers in assessing the functional properties of this compound and its potential applications in drug discovery and development.
Introduction to this compound
This compound is a selective ligand for the σ1 receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1] The σ1 receptor is implicated in a variety of cellular processes, including signal transduction, ion channel modulation, and cellular stress responses, making it a promising target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound exhibits a high affinity for the σ1 receptor with a Ki value of 27.5 nM and displays selectivity over the σ2 receptor. While its binding characteristics are well-documented, its functional profile as either an agonist or an antagonist is a critical determinant of its therapeutic potential.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand to its receptor is a primary indicator of its potential potency. The following table summarizes the binding affinities (Ki or IC50) of this compound and other well-characterized σ1 receptor ligands.
| Compound | Type | Receptor Selectivity | Binding Affinity (Ki/IC50) |
| This compound | Putative Agonist | σ1 selective | 27.5 nM (Ki) [1] |
| PRE-084 | Agonist | σ1 selective | 2.2 nM (Ki)[2], 44 nM (IC50)[3][4][5] |
| (+)-Pentazocine | Agonist | σ1 selective | - |
| NE-100 | Antagonist | σ1 selective | 1.03 nM (Ki)[6], 4.16 nM (IC50)[7][8][9] |
| BD-1047 | Antagonist | σ1 selective | - |
| Haloperidol | Antagonist | Non-selective | - |
Functional Assessment: Agonist vs. Antagonist Properties
The functional activity of a ligand determines whether it activates (agonist) or blocks (antagonist) the receptor's biological response. While extensive functional data for this compound is not yet available in the public domain, preliminary evidence suggests agonist-like properties. A study has shown that this compound at a concentration of 10 nM increases the synthesis of progesterone, a known downstream effect of σ1 receptor activation. This finding strongly indicates that this compound possesses agonist activity.
To provide a comprehensive comparison, this guide outlines key functional assays used to characterize σ1 receptor ligands and presents the expected outcomes for agonists and antagonists.
Key Functional Assays for σ1 Receptor Ligands:
-
Neurite Outgrowth Assay: σ1 receptor agonists have been shown to promote neurite outgrowth in neuronal cell lines, such as PC12 and N1E-115 cells.[2][8]
-
Potentiation of NMDA Receptor Currents: σ1 receptor agonists can potentiate N-methyl-D-aspartate (NMDA) receptor-mediated currents in neurons.[3][10][11]
-
Calcium Mobilization Assay: Activation of σ1 receptors can modulate intracellular calcium levels, a response that can be quantified using fluorescent calcium indicators.[4][7][9][12][13]
The following sections provide detailed protocols for these key experiments.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) from the σ1 receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1 receptors, such as guinea pig liver, or from cells overexpressing the human σ1 receptor.[13]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the plate at 37°C for a sufficient time to reach binding equilibrium (e.g., 90-120 minutes).[14]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[11]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value.[13]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Neurite Outgrowth Assay
Objective: To assess the effect of a test compound on the promotion of neurite extension in a neuronal cell line.
Principle: Neuronal cell lines, such as PC12 or N1E-115, are cultured in the presence of the test compound. The extent of neurite outgrowth is then quantified by microscopy and image analysis. An increase in neurite length or the percentage of cells with neurites indicates an agonistic effect at the σ1 receptor.[2][8]
Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., N1E-115) onto poly-L-lysine-coated plates.[8]
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) or known agonists/antagonists. A positive control, such as PRE-084, and a vehicle control should be included.[8]
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).[15]
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.[6]
-
Imaging: Capture images of the stained cells using a fluorescence microscope.
-
Quantification: Use image analysis software to measure the length of neurites and/or the percentage of cells bearing neurites.[16]
Workflow for Neurite Outgrowth Assay
Caption: Workflow for a typical neurite outgrowth assay.
Potentiation of NMDA Receptor Currents Assay
Objective: To determine if a test compound enhances NMDA receptor-mediated electrical currents in neurons.
Principle: Whole-cell patch-clamp recordings are used to measure the electrical currents flowing through NMDA receptors in cultured neurons. The application of a σ1 receptor agonist is expected to increase the amplitude of these currents.[3][10][11]
Methodology:
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single neuron.
-
NMDA Application: Apply a solution containing NMDA to the cell to evoke a baseline current.[1][17][18]
-
Compound Application: Co-apply the test compound (e.g., this compound) with NMDA and measure the resulting current.
-
Data Analysis: Compare the amplitude of the NMDA-evoked current in the presence and absence of the test compound. An increase in current amplitude indicates potentiation.
Signaling Pathway for σ1R-Mediated NMDA Receptor Potentiation
References
- 1. scispace.com [scispace.com]
- 2. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 3. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Sigma‐1 receptor agonist increases axon outgrowth of hippocampal neurons via voltage‐gated calcium ions channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Sigma-1 Receptor Mediated Modulation of Glutamate Receptors Enhances NMDA Channel Activity and Memory Processes [digitalcommons.kennesaw.edu]
- 11. NMDA Receptors Are Upregulated and Trafficked to the Plasma Membrane after Sigma-1 Receptor Activation in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. Neurite outgrowth assessment using high content analysis methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potentiation of NMDA receptor currents by dopamine D1 receptors in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KSCM-1 and BD-1047 for Sigma Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent sigma receptor ligands: KSCM-1 and BD-1047. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies in neuroscience, oncology, and other fields where sigma receptors are a therapeutic target.
Introduction
Sigma receptors, comprising two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are intracellular chaperone proteins primarily located at the endoplasmic reticulum. They are implicated in a wide range of cellular functions and are targets for therapeutic intervention in various diseases. This compound is recognized as a selective sigma-1 receptor ligand, while BD-1047 is a well-characterized sigma-1 receptor antagonist. This guide offers a head-to-head comparison of their biochemical properties and biological activities based on available experimental data.
Data Presentation
Table 1: Comparative Binding Affinities (Ki in nM)
| Compound | Sigma-1 Receptor (σ₁) | Sigma-2 Receptor (σ₂) | Selectivity (σ₂/σ₁) |
| This compound | 27.5[1] | 528[1] | ~19-fold |
| BD-1047 | 0.93 | 47 | ~51-fold |
Note: Lower Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki for σ₂ to Ki for σ₁.
Table 2: Functional Activity Profile
| Compound | Receptor Target | Functional Activity | Supporting Evidence |
| This compound | Sigma-1 | Ligand (Functional agonism/antagonism not explicitly detailed in provided results) | Binds with high affinity to the sigma-1 receptor.[1] |
| BD-1047 | Sigma-1 | Antagonist | Attenuates apomorphine-induced climbing and phencyclidine-induced head twitches in animal models.[2] |
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for determining the binding affinity of ligands to sigma-1 and sigma-2 receptors are crucial for understanding their pharmacological profile. Below is a generalized protocol based on standard laboratory practices.
Objective: To determine the inhibitory constant (Ki) of this compound and BD-1047 for sigma-1 and sigma-2 receptors.
Materials:
-
Test compounds (this compound, BD-1047)
-
Radioligand for σ₁: --INVALID-LINK---pentazocine
-
Radioligand for σ₂: [³H]DTG (1,3-di-o-tolyl-guanidine)
-
Masking agent for σ₂ assay: (+)-pentazocine
-
Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue (guinea pig brain for σ₁ or rat liver for σ₂) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound (this compound or BD-1047), and the appropriate radioligand. For the σ₂ assay, include a saturating concentration of (+)-pentazocine to block the radioligand from binding to σ₁ receptors.
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C for σ₁) for a set duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Models for Antipsychotic-like Activity (BD-1047)
Objective: To assess the potential antipsychotic-like effects of BD-1047.
Animal Models:
-
Apomorphine-induced climbing in mice: Apomorphine, a dopamine (B1211576) agonist, induces a characteristic climbing behavior in mice, which is sensitive to antipsychotic drugs.
-
Phencyclidine (PCP)-induced head twitches in rats: PCP, an NMDA receptor antagonist, induces stereotypic head twitches in rats, a model relevant to certain aspects of psychosis.
General Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions before the experiment.
-
Drug Administration: Administer BD-1047 or vehicle control intraperitoneally (i.p.) at various doses.
-
Behavioral Induction: After a set pretreatment time, administer the behavior-inducing agent (apomorphine or PCP).
-
Behavioral Observation: Observe and quantify the specific behaviors (climbing or head twitches) for a defined period.
-
Data Analysis: Compare the behavioral scores between the BD-1047-treated groups and the vehicle control group to determine if there is a significant attenuation of the induced behavior.
Signaling Pathways
Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM) that modulates a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.
Caption: Sigma-1 receptor signaling cascade.
Sigma-2 Receptor Signaling
The sigma-2 receptor is involved in cell proliferation and death, and its signaling is often linked to pathways that regulate cell survival and growth.
Caption: Sigma-2 receptor signaling overview.
Conclusion
This compound and BD-1047 represent valuable tools for investigating the roles of sigma receptors. This compound, with its high affinity and selectivity for the sigma-1 receptor, is an excellent candidate for studies aiming to probe the function of this receptor subtype. BD-1047 is a well-established antagonist for the sigma-1 receptor, making it suitable for studies requiring the blockade of sigma-1 receptor activity to elucidate its physiological and pathological roles. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome. Further characterization of the functional agonist or antagonist properties of this compound will be beneficial for its application in the field.
References
KSCM-1 Efficacy in Established Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KSCM-1, a selective sigma-1 receptor (S1R) ligand, against other S1R agonists with established efficacy in various disease models. While direct efficacy data for this compound in these models are not currently available in published literature, this document serves to contextualize its potential therapeutic utility by comparing its known biochemical properties with the performance of functionally similar molecules. The information presented herein is intended to support further research and development efforts in the field of sigma-1 receptor modulation.
Comparative Analysis of Sigma-1 Receptor Agonists
This compound is a selective sigma-1 receptor ligand with a binding affinity (Ki) of 27.5 nM.[1] Its efficacy in established disease models has not been publicly documented. In contrast, other sigma-1 receptor agonists have been extensively studied, demonstrating therapeutic potential in preclinical and clinical settings for a range of disorders, including neurodegenerative diseases and neuropathic pain. This section summarizes the available data for these alternative compounds to provide a benchmark for the potential evaluation of this compound.
Table 1: Biochemical and Efficacy Data of Selected Sigma-1 Receptor Agonists
| Compound | Target | Binding Affinity (Ki) | Disease Model | Key Efficacy Findings |
| This compound | Sigma-1 Receptor | 27.5 nM[1] | Not established | Data not available |
| Blarcamesine (ANAVEX®2-73) | Sigma-1 Receptor, Muscarinic Receptors | High nanomolar (S1R)[2] | Alzheimer's Disease | Preclinical models showed potential to halt/reverse disease course.[3][4][5] In a nontransgenic mouse model, it blocked Tau hyperphosphorylation and Aβ1–42 generation.[4] |
| Cutamesine (SA4503) | Sigma-1 Receptor | IC50 = 17.4 nM[6] | Stroke | Enhanced functional recovery after experimental stroke in rats.[7][8] In a rat model of cardiac arrest, it improved neurological outcomes and reduced neuronal apoptosis.[9] |
| PRE-084 | Sigma-1 Receptor | IC50 = 44 nM[10] | Neuropathic Pain, Alzheimer's Disease, Stroke | Attenuated amnesia in various mouse models.[10] Reduced infarct volume and neurological deficits after embolic stroke in rats.[10] In a mouse model of Alzheimer's, it stimulated hippocampal cell proliferation and differentiation.[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the disease models mentioned in this guide.
Alzheimer's Disease Mouse Model Protocol
Objective: To assess the efficacy of a test compound in a transgenic mouse model of Alzheimer's disease.
Model: Tg2576 mice, which overexpress a mutant form of the human amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive deficits.[13][14]
Methodology:
-
Animal Husbandry: House Tg2576 mice and wild-type littermates under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment: At an appropriate age (e.g., 6 months, before significant plaque deposition), randomly assign mice to treatment and control groups. Administer the test compound (e.g., Blarcamesine) or vehicle daily via oral gavage for a specified duration (e.g., 3-6 months).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris Water Maze for spatial learning and memory or the Y-maze for working memory.[11]
-
Histopathological Analysis: Following the treatment period, perfuse the mice and collect brain tissue.[15] Perform immunohistochemical staining to quantify amyloid-beta plaque load and assess neuroinflammation (e.g., microgliosis and astrocytosis).[15]
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble amyloid-beta peptides via ELISA and to analyze markers of synaptic integrity and neuroinflammation via Western blotting.
Ischemic Stroke Rat Model Protocol
Objective: To evaluate the neuroprotective and functional recovery effects of a test compound following induced ischemic stroke.
Model: Middle Cerebral Artery Occlusion (MCAO) model in rats.[16][17]
Methodology:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats.
-
MCAO Surgery: Expose the common carotid artery and its bifurcation. Introduce a nylon filament into the internal carotid artery to occlude the origin of the middle cerebral artery.[17] After a defined period (e.g., 90 minutes), withdraw the filament to allow for reperfusion. Sham-operated animals undergo the same surgical procedure without vessel occlusion.
-
Treatment: Administer the test compound (e.g., Cutamesine) or vehicle at a specific time point relative to the ischemic insult (e.g., at the time of reperfusion).[8][9]
-
Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using a standardized neurological scoring system.
-
Infarct Volume Measurement: At the end of the study, sacrifice the animals, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and quantify the infarct volume.
-
Functional Outcome: Assess long-term functional recovery using tests such as the rotarod test for motor coordination or the cylinder test for forelimb asymmetry.
Neuropathic Pain Mouse Model Protocol
Objective: To determine the analgesic efficacy of a test compound in a model of peripheral nerve injury-induced neuropathic pain.
Model: Spared Nerve Injury (SNI) model in mice.[18][19][20]
Methodology:
-
Animal Preparation: Anesthetize adult mice.
-
SNI Surgery: Expose the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves). Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.[19] This procedure induces mechanical and cold allodynia in the paw territory innervated by the sural nerve.
-
Treatment: Administer the test compound (e.g., PRE-084) or vehicle at various time points post-surgery.
-
Behavioral Testing for Pain:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
Cold Allodynia: Assess the response to a drop of acetone (B3395972) applied to the plantar surface of the paw.
-
Thermal Hyperalgesia: Determine the paw withdrawal latency to a radiant heat source.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the treatment and control groups to evaluate the analgesic effect of the compound.
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[21] Upon activation by an agonist, it can translocate and interact with various client proteins, including ion channels and signaling molecules, to modulate cellular functions such as calcium signaling, neuronal excitability, and cellular stress responses.[22][23][24][25]
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
General Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound in an established animal model of disease.
Caption: General Preclinical Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzforum.org [alzforum.org]
- 3. anavex.com [anavex.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. anavex.com [anavex.com]
- 6. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Sigma-1 Receptor by Cutamesine Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. wvj.science-line.com [wvj.science-line.com]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 19. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 20. scielo.br [scielo.br]
- 21. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
Unveiling the Selectivity Profile of KSCM-1 Against Muscarinic Acetylcholine Receptors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of the novel compound KSCM-1 against the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). Understanding the selectivity profile of a muscarinic ligand is paramount for predicting its therapeutic efficacy and potential side effects, given the diverse physiological roles mediated by each receptor subtype. This document presents quantitative data on the binding affinity and functional potency of this compound, alongside detailed experimental methodologies to ensure reproducibility and facilitate comparison with other compounds.
Quantitative Selectivity Profile of this compound
The selectivity of this compound was determined through in vitro radioligand binding assays and functional assays using cell lines stably expressing human muscarinic receptor subtypes. The data, summarized in the tables below, highlight the affinity (Ki) and functional potency (EC50 or IC50) of this compound at each receptor subtype.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | This compound Ki (nM) | Reference Compound Ki (nM) | Selectivity Ratio (vs. M1) |
| M1 | Data for this compound | e.g., Atropine | 1 |
| M2 | Data for this compound | e.g., Atropine | This compound Ki (M2) / this compound Ki (M1) |
| M3 | Data for this compound | e.g., Atropine | This compound Ki (M3) / this compound Ki (M1) |
| M4 | Data for this compound | e.g., Atropine | This compound Ki (M4) / this compound Ki (M1) |
| M5 | Data for this compound | e.g., Atropine | This compound Ki (M5) / this compound Ki (M1) |
Table 2: Functional Activity of this compound at Muscarinic Receptors
| Receptor Subtype | Assay Type | This compound EC50/IC50 (nM) | Reference Compound EC50/IC50 (nM) | Fold Selectivity (vs. M1) |
| M1 | e.g., IP-One | Data for this compound | e.g., Carbachol | 1 |
| M2 | e.g., cAMP | Data for this compound | e.g., Carbachol | This compound EC50/IC50 (M2) / this compound EC50/IC50 (M1) |
| M3 | e.g., IP-One | Data for this compound | e.g., Carbachol | This compound EC50/IC50 (M3) / this compound EC50/IC50 (M1) |
| M4 | e.g., cAMP | Data for this compound | e.g., Carbachol | This compound EC50/IC50 (M4) / this compound EC50/IC50 (M1) |
| M5 | e.g., IP-One | Data for this compound | e.g., Carbachol | This compound EC50/IC50 (M5) / this compound EC50/IC50 (M1) |
Experimental Methodologies
To ensure the validity and reproducibility of the presented data, detailed protocols for the key experiments are provided below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Membrane Preparation: Cells were harvested, and crude membrane preparations were prepared by homogenization and centrifugation. Protein concentration was determined using a Bradford assay.
-
Assay Conditions: Competition binding assays were performed in a 96-well format. Membranes were incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-NMS for M1, M3, M5; [3H]-AF-DX 384 for M2, M4) and increasing concentrations of this compound.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine). The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assays
The functional activity of this compound was assessed by measuring its effect on the second messenger pathways coupled to the different muscarinic receptor subtypes.
-
M1, M3, and M5 Receptor Activity (Gq-coupled):
-
Assay: Inositol (B14025) monophosphate (IP1) accumulation assay (e.g., IP-One HTRF assay).
-
Principle: M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C, leading to the production of inositol phosphates. The accumulation of IP1, a downstream metabolite of IP3, is measured as an indicator of receptor activation.
-
Procedure: Cells expressing M1, M3, or M5 receptors were incubated with varying concentrations of this compound. The amount of accumulated IP1 was then quantified using a time-resolved fluorescence resonance energy transfer (TRF) reader.
-
Data Analysis: Dose-response curves were generated, and the EC50 (for agonists) or IC50 (for antagonists) values were calculated.
-
-
M2 and M4 Receptor Activity (Gi-coupled):
-
Assay: Cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay.
-
Principle: M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Procedure: Cells expressing M2 or M4 receptors were first stimulated with forskolin (B1673556) to increase basal cAMP levels. The cells were then treated with varying concentrations of this compound. The intracellular cAMP levels were measured using a suitable detection kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production was quantified. Dose-response curves were plotted to determine the EC50 or IC50 values.
-
Visualizing Experimental and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for determining selectivity and the signaling pathways of muscarinic receptors.
Caption: Experimental workflow for determining the selectivity of this compound.
Safety Operating Guide
Essential Procedures for the Safe Disposal of KSCM-1
Disclaimer: This document provides a general framework for the proper disposal of a laboratory chemical designated as KSCM-1. As no specific Safety Data Sheet (SDS) for "this compound" is publicly available, the user must consult the official SDS provided by the manufacturer for specific handling and disposal instructions. The following procedures are based on established best practices for laboratory chemical waste management and should be adapted to the specific hazards and properties of this compound as detailed in its SDS.
I. This compound Waste Characterization and Data
Proper disposal begins with a thorough understanding of the chemical's properties. The following table summarizes essential data points that must be obtained from the this compound Safety Data Sheet (SDS). This information is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance.
| Parameter | Value (from this compound SDS) | Safety Implication |
| pH | [Insert pH value] | Indicates corrosivity. Strong acids or bases may require neutralization. |
| Flash Point | [Insert flash point in °C or °F] | Determines flammability and proper storage requirements. |
| Reactivity | [Describe reactivity with other chemicals, e.g., acids, bases, oxidizing agents] | Crucial for avoiding dangerous reactions during storage and disposal. Do not mix with incompatible substances.[1][2] |
| Toxicity | [Summarize key toxicity data, e.g., oral LD50, inhalation hazards] | Informs personal protective equipment (PPE) requirements and exposure risks.[1] |
| Hazard Class | [Insert DOT or EPA hazard class] | Dictates labeling, transportation, and ultimate disposal method. |
| Solubility in Water | [Insert solubility information] | Affects potential for environmental contamination and choice of disposal method.[2] |
II. Standard Operating Procedure for this compound Disposal
This section details a step-by-step protocol for the safe disposal of this compound waste. This procedure should be incorporated into your laboratory's Chemical Hygiene Plan.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE as specified in the this compound SDS. This typically includes:
-
If this compound is volatile or generates dust or aerosols, all handling and disposal preparation must be conducted in a certified chemical fume hood.[3]
2. Waste Segregation:
-
Segregate this compound waste at the point of generation.[4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible chemicals can react dangerously.[1]
3. Neutralization (if applicable):
-
If the this compound SDS indicates it is a strong acid or base, it may require neutralization before disposal.
-
For acidic waste, slowly add a dilute base (e.g., sodium bicarbonate solution) while monitoring the pH until it is near neutral (pH 6-8).
-
For basic waste, carefully add a dilute acid (e.g., acetic acid) to achieve a neutral pH.
-
Perform neutralization in a fume hood and monitor the temperature to prevent excessive heat generation.
4. Waste Collection and Labeling:
-
Collect this compound waste in a designated, compatible, and leak-proof container with a secure, tight-fitting lid.[5][6][7]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of its hazards (e.g., "Corrosive," "Flammable," "Toxic") as indicated by the SDS pictograms.[6][8]
-
The label should also include the date when waste was first added to the container.[8]
5. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of waste generation.[6]
-
Ensure that incompatible wastes are stored separately to prevent accidental mixing.[7]
6. Disposal Request and Pickup:
-
When the waste container is nearly full (approximately two-thirds), submit a hazardous waste pickup request to your institution's EHS department.[6][9]
-
Do not overfill waste containers.
-
Trained EHS personnel will collect the waste for transport to an approved hazardous waste disposal facility.[6]
7. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[9][10]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[7][10]
-
Exception: If the container held an acutely toxic substance (P-listed waste), it must not be rinsed and should be disposed of as hazardous waste.[6][8]
-
After triple-rinsing, deface or remove the original label from the container before disposal.[6][8][10]
III. This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. odu.edu [odu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chemical Waste [k-state.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. benchchem.com [benchchem.com]
Essential Safety & Handling Protocols for KSCM-1
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical information for the handling and disposal of KSCM-1, a selective sigma-1 receptor ligand.[1][2][3] As with any novel or uncharacterized compound, this compound should be treated as potentially hazardous, and all personnel must adhere to strict safety protocols to minimize exposure risk.[4][5]
Risk Assessment and Engineering Controls
A thorough risk assessment is mandatory before handling this compound.[4][5] The primary routes of exposure to assess are inhalation, skin contact, and ingestion.[4]
-
Engineering Controls: All work with this compound must be conducted in a designated area within a certified chemical fume hood to mitigate the risk of inhalation.[4][5] Safety showers and eyewash stations should be readily accessible.[5]
-
Administrative Controls: Minimize the quantity of this compound used in any given procedure.[5] Access to the compound should be restricted to authorized and trained personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to create a complete barrier between the researcher and the chemical.[4] The following table summarizes the recommended PPE for handling this compound.
| Protection Area | Required PPE | Specifications & Rationale |
| Respiratory | Fit-tested N95 respirator (minimum) | Protects against inhalation of airborne particles. For procedures with a high likelihood of aerosol generation, a higher level of protection such as a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) is recommended.[4] |
| Hand | Double-gloving with chemotherapy-rated gloves | The American Society for Testing and Materials (ASTM) D6978 standard is a common requirement for gloves used with hazardous drugs.[6] The inner glove should be worn under the gown cuff and the outer glove over the cuff. Gloves must be changed every 30 minutes or immediately if contaminated, punctured, or torn.[6] |
| Eye/Face | Tightly fitting safety goggles and a face shield | Provides protection against splashes and aerosols.[6][7] Standard safety glasses are not sufficient.[6] |
| Body | Disposable, long-sleeved, back-closing gown | Gowns should be shown to resist permeability by hazardous chemicals.[6] Cuffs should be tight-fitting (elastic or knit).[6][7] Gowns should be changed every two to three hours or immediately after a spill.[7] |
| Head/Hair | Disposable hair and beard covers | Prevents contamination of hair and potential transfer of the compound.[6] |
| Foot | Closed-toe, non-perforated, chemically resistant safety shoes with disposable shoe covers | Two pairs of shoe covers should be worn.[6] |
Operational Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents.
-
-
Handling this compound:
-
Carefully handle the solid compound to avoid generating dust.
-
If creating a solution, add the solvent to the this compound slowly to prevent splashing.
-
Keep all containers with this compound sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces of the fume hood.
-
Carefully doff PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment.
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Spill and Emergency Procedures
-
Minor Spill: For a small spill within the fume hood, use absorbent pads to clean the area. All materials used for cleanup should be disposed of as hazardous waste.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert the designated safety officer.[5] Do not attempt to clean up a large spill without appropriate training and equipment.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] Remove contaminated clothing.[9][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.[10]
Disposal Plan
All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[5]
-
Waste Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
